molecular formula C7H14 B165557 2,4-Dimethyl-2-pentene CAS No. 625-65-0

2,4-Dimethyl-2-pentene

Cat. No.: B165557
CAS No.: 625-65-0
M. Wt: 98.19 g/mol
InChI Key: VVCFYASOGFVJFN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-pentene is a branched, acyclic olefin that serves as a valuable reagent in specialized organic synthesis and reaction mechanism studies . Its structure, featuring a tetrasubstituted double bond, makes it a relevant model substrate for investigating oxidative cleavage reactions, particularly ozonolysis . In these processes, the alkene reacts with ozone to form an ozonide intermediate, which upon reductive workup cleaves the carbon-carbon double bond to yield carbonyl fragments; this reaction is fundamental for degrading complex molecules to determine their structure or for the targeted synthesis of ketones and aldehydes . The compound's specific substitution pattern also facilitates studies on the reaction kinetics and regioselectivity of addition reactions across electron-rich alkenes. Researchers utilize this compound in the development of synthetic methodologies and as a building block in the preparation of more complex molecular architectures.

Properties

IUPAC Name

2,4-dimethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3
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InChI Key

VVCFYASOGFVJFN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C=C(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID70211545
Record name 2,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 2,4-Dimethylpent-2-ene
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CAS No.

625-65-0
Record name 2,4-Dimethyl-2-pentene
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Record name 2,4-DIMETHYL-2-PENTENE
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Record name 2,4-DIMETHYLPENT-2-ENE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-2-pentene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,4-dimethyl-2-pentene. An acyclic olefin, this compound serves as a valuable intermediate in organic synthesis. This document includes a summary of its key physical and chemical properties, a detailed structural analysis, and an examination of its characteristic reactions, complete with illustrative experimental protocols.

Chemical Properties

This compound is a flammable, colorless liquid. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 83 °C
Melting Point -128 °C
Density 0.696 g/mL
Refractive Index 1.402

Chemical Structure

This compound, systematically named 2,4-dimethylpent-2-ene, is a branched unsaturated hydrocarbon. Its structure features a seven-carbon backbone with a double bond located at the second carbon position. Two methyl groups are attached to the second and fourth carbon atoms. This tetrasubstituted double bond is a key feature influencing its reactivity.

  • IUPAC Name: 2,4-dimethylpent-2-ene

  • SMILES: CC(C)C=C(C)C

  • InChIKey: VVCFYASOGFVJFN-UHFFFAOYSA-N

The molecule does not possess any chiral centers.

Chemical Reactivity and Experimental Protocols

The presence of a carbon-carbon double bond makes this compound reactive towards electrophilic addition reactions. Key reactions include ozonolysis, acid-catalyzed hydration, halogenation, and hydrogenation.

Synthesis via Dehydration of 2,4-Dimethyl-2-pentanol (B165554)

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.

Experimental Protocol (Adapted from a general procedure for alcohol dehydration):

  • In a round-bottom flask, a mixture of 2,4-dimethyl-2-pentanol and a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) is prepared.

  • The flask is fitted with a distillation apparatus.

  • The mixture is heated to a temperature typically in the range of 150-180°C.[1]

  • The alkene product, being more volatile, distills over as it is formed.

  • The collected distillate is washed with a dilute base solution to remove any acidic impurities.

  • The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The final product can be purified by fractional distillation.

Ozonolysis

Ozonolysis of this compound results in the cleavage of the double bond to yield two carbonyl compounds: acetone (B3395972) and isobutyraldehyde.

General Experimental Protocol for Ozonolysis:

  • Dissolve this compound in an inert solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) or zinc dust and acetic acid, to the reaction mixture. This will quench the ozonide intermediate and yield the aldehyde and ketone products.

  • Allow the mixture to warm to room temperature.

  • The products can then be isolated and purified using standard techniques such as distillation or chromatography.

ozonolysis cluster_reactants Reactants cluster_workup Workup cluster_products Products 2_4_dimethyl_2_pentene This compound O3 Ozone (O₃) 2_4_dimethyl_2_pentene->O3 1. Reductive_Workup Reductive Workup (e.g., (CH₃)₂S) O3->Reductive_Workup 2. Acetone Acetone Reductive_Workup->Acetone Isobutyraldehyde Isobutyraldehyde Reductive_Workup->Isobutyraldehyde

Caption: Ozonolysis of this compound.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, and the hydrogen adds to the less substituted carbon. This reaction proceeds through a tertiary carbocation intermediate.

General Experimental Protocol for Acid-Catalyzed Hydration:

  • In a flask, dissolve this compound in an excess of water.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Stir the mixture at a suitable temperature. The reaction progress can be monitored by techniques like gas chromatography.

  • Upon completion, neutralize the acid catalyst with a weak base.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent.

  • The solvent is then removed under reduced pressure to yield the alcohol product, 2,4-dimethyl-2-pentanol.

hydration cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene This compound H2O_Hplus H₂O, H⁺ (catalyst) Carbocation Tertiary Carbocation Alkene->Carbocation Protonation Alcohol 2,4-Dimethyl-2-pentanol Carbocation->Alcohol Nucleophilic attack by H₂O and deprotonation

Caption: Acid-Catalyzed Hydration Pathway.

Halogenation

This compound reacts with halogens, such as bromine (Br₂), in an addition reaction across the double bond. When the reaction is carried out in the presence of water, a halohydrin is formed.

General Experimental Protocol for Bromination in Water:

  • Dissolve this compound in a suitable solvent that is miscible with water, such as tetrahydrofuran (B95107) (THF).

  • Add an aqueous solution of bromine (bromine water).

  • Stir the mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • After the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent to obtain the bromohydrin product.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding the corresponding alkane, 2,4-dimethylpentane. This reaction typically proceeds with syn-addition of hydrogen atoms across the double bond.

General Experimental Protocol for Catalytic Hydrogenation:

  • Dissolve this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Introduce hydrogen gas (H₂) into the reaction vessel, typically at a pressure of 1-4 atmospheres.

  • Stir or agitate the mixture to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction by observing the uptake of hydrogen gas.

  • Once the reaction is complete, filter off the catalyst.

  • Remove the solvent by distillation to obtain the product, 2,4-dimethylpentane.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dimethyl-2-pentene, a branched acyclic olefin. This document details common laboratory and industrial synthesis methodologies, including acid-catalyzed dehydration and dehydrohalogenation. It further presents a thorough analysis of the characterization of this compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC). Detailed experimental protocols, quantitative data summaries, and visual representations of workflows and reaction mechanisms are provided to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (C₇H₁₄) is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a tetrasubstituted double bond, makes it a subject of interest in mechanistic studies and a precursor for the synthesis of more complex molecules. This guide aims to provide a detailed technical resource for the preparation and analysis of this compound.

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are acid-catalyzed dehydration of the corresponding alcohol and dehydrohalogenation of an alkyl halide. Industrial production often utilizes catalytic cracking of larger hydrocarbons.

Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

This is a common and efficient laboratory method for the synthesis of this compound. The reaction proceeds via an E1 elimination mechanism.

Reaction:

(CH₃)₂C(OH)CH₂CH(CH₃)₂ → (CH₃)₂C=CHCH(CH₃)₂ + H₂O

Mechanism:

The acid catalyst protonates the hydroxyl group of the alcohol, forming a good leaving group (water). Departure of water results in a tertiary carbocation, which is relatively stable. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Dehydrohalogenation of 2-Chloro-2,4-dimethylpentane (B15213015)

This method involves the elimination of a hydrogen halide from an alkyl halide using a strong base, typically following an E2 mechanism.

Reaction:

(CH₃)₂C(Cl)CH₂CH(CH₃)₂ + Base → (CH₃)₂C=CHCH(CH₃)₂ + H-Base⁺ + Cl⁻

Mechanism:

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the halogen, while simultaneously the carbon-halogen bond breaks and the double bond forms.

Experimental Protocols

Protocol for Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

Materials:

  • 2,4-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottomed flask, place 2,4-dimethyl-2-pentanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus with the flask connected to a condenser and a receiving flask cooled in an ice bath.

  • Gently heat the reaction mixture using a heating mantle. The alkene product will distill as it is formed.

  • Collect the distillate, which will contain the crude this compound and some water.

  • Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Perform a final fractional distillation to purify the this compound, collecting the fraction boiling at the appropriate temperature.

Protocol for Dehydrohalogenation of 2-Chloro-2,4-dimethylpentane

Materials:

  • 2-Chloro-2,4-dimethylpentane

  • Potassium hydroxide (KOH)

  • Ethanol (B145695) (as solvent)

  • Reflux apparatus

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol in a round-bottomed flask.

  • Add 2-chloro-2,4-dimethylpentane to the flask.

  • Set up a reflux condenser and heat the mixture to reflux for a specified period.

  • After the reflux period, allow the mixture to cool.

  • Set up a distillation apparatus and distill the product from the reaction mixture.

  • Wash the distillate with water in a separatory funnel to remove any remaining ethanol and salts.

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Purify the product by fractional distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol [2]
Boiling Point 83 °C
Density 0.695 g/mL
Refractive Index 1.4037
Appearance Colorless liquid with a pungent, acrid odor.[1][2]
Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.0Doublet6H(CH₃)₂CH-
~1.6Singlet3H=C(CH₃)-
~1.7Singlet3H=C(CH₃)-
~2.2Multiplet1H(CH₃)₂CH-
~5.1Doublet1H=CH-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~22.0(CH₃)₂CH-
~25.0=C(CH₃)-
~26.0=C(CH₃)-
~31.0(CH₃)₂CH-
~125.0=CH-
~135.0=C(CH₃)₂

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Vibration
~2960-2850C-H stretch (sp³)
~1670C=C stretch (alkene)
~1465C-H bend (CH₃)
~1380, ~1365C-H bend (gem-dimethyl)
~840=C-H bend (trisubstituted alkene)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
98Molecular ion (M⁺)
83[M - CH₃]⁺
57[C₄H₉]⁺ (tert-butyl cation)
43[C₃H₇]⁺ (isopropyl cation)
Gas Chromatography (GC)

Gas chromatography is used to assess the purity of the synthesized this compound and to separate it from any isomers or unreacted starting materials.

Typical GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (for FID)

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of volatile components.

  • Carrier Gas: Helium or Nitrogen

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_dehydration Acid-Catalyzed Dehydration cluster_dehydrohalogenation Dehydrohalogenation cluster_purification Purification A1 2,4-Dimethyl-2-pentanol A3 Reaction & Distillation A1->A3 A2 Acid Catalyst (H₂SO₄ or H₃PO₄) A2->A3 A4 Crude Product A3->A4 P1 Washing (NaOH, H₂O) A4->P1 B1 2-Chloro-2,4-dimethylpentane B3 Reflux & Distillation B1->B3 B2 Strong Base (e.g., KOH in Ethanol) B2->B3 B4 Crude Product B3->B4 B4->P1 P2 Drying (Anhydrous Salt) P1->P2 P3 Fractional Distillation P2->P3 P4 Pure this compound P3->P4

Caption: General workflow for the synthesis and purification of this compound.

Acid-Catalyzed Dehydration Mechanism

Dehydration_Mechanism Alcohol 2,4-Dimethyl-2-pentanol Protonation Protonation of -OH group Alcohol->Protonation H⁺ Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Loss_of_Water Loss of H₂O Protonated_Alcohol->Loss_of_Water Carbocation Tertiary Carbocation Loss_of_Water->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H⁺ Alkene This compound Deprotonation->Alkene

Caption: Mechanism of acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.

E2 Dehydrohalogenation Mechanism

E2_Mechanism Alkyl_Halide 2-Chloro-2,4-dimethylpentane Transition_State Concerted Transition State Alkyl_Halide->Transition_State Base Products This compound + H-Base⁺ + Cl⁻ Transition_State->Products

Caption: Concerted E2 mechanism for the dehydrohalogenation of 2-chloro-2,4-dimethylpentane.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It may be fatal if swallowed and enters airways.[2] It also causes skin and eye irritation.[3] Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. All equipment should be properly grounded to avoid static discharge.[4]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols for acid-catalyzed dehydration and dehydrohalogenation offer reliable methods for its laboratory preparation. The comprehensive characterization data, including NMR, IR, and MS, serve as a valuable reference for product verification. Adherence to the outlined safety precautions is crucial when handling this compound. This technical guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-dimethyl-2-pentene (CAS No: 625-65-0), an unsaturated aliphatic hydrocarbon. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical synthesis.

Physical PropertyValueUnits
Molecular Formula C₇H₁₄-
Molecular Weight 98.19 g/mol [1][2]
Density 0.696 - 0.70g/mL[1][3]
Boiling Point 83°C[1][3]
Melting Point -128 to -127.7°C[1][3]
Refractive Index 1.402-[1][3]
Vapor Pressure 84.2mmHg at 25°C[3]
Molar Volume 141.2mL/mol[1]
Molecular Refractive Power 34.34mL/mol[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

2.1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[4]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

  • Procedure:

    • A few drops of this compound are placed into the small test tube.

    • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing the heating oil, ensuring the side arm is not overfilled.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[4]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous stream of bubbles is observed.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

2.2. Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of liquids.

  • Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

    • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The pycnometer is again brought to thermal equilibrium in the constant temperature water bath, and its mass is determined.

    • The density of this compound is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[5] It is a characteristic property of a substance and can be used for identification and purity assessment.[6] An Abbe refractometer is commonly used for this measurement.[7]

  • Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line at 589 nm).[6]

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of this compound are placed on the surface of the measuring prism.

    • The prisms are closed and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath.

    • The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

    • The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Solubility

This compound is a nonpolar compound. Consistent with the principle of "like dissolves like," it is virtually insoluble in polar solvents such as water but is soluble in nonpolar organic solvents.[8]

Structural Information

The structure of this compound consists of a five-carbon chain with a double bond at the second carbon and methyl groups at the second and fourth carbons.

  • SMILES: CC(C)C=C(C)C[1]

  • InChI: InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_data Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point Determination (Thiele Tube) Sample->BoilingPoint Density Density Measurement (Pycnometer) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Data Collect & Analyze Data BoilingPoint->Data Density->Data RefractiveIndex->Data Report Technical Report Data->Report

References

An In-depth Technical Guide to 2,4-Dimethyl-2-pentene (CAS 625-65-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-2-pentene (CAS 625-65-0), a branched acyclic olefin. The document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Emphasis is placed on providing detailed experimental protocols for its synthesis and characteristic reactions, aimed at facilitating its use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and related fields. As a simple alkene, this compound is not known to be involved in biological signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent, acrid odor.[1] It is a flammable, unsaturated hydrocarbon, insoluble in water but soluble in organic solvents.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄[2][3]
Molecular Weight 98.19 g/mol [4][5][6]
CAS Number 625-65-0[2][3][5]
Boiling Point 83 °C[4]
Melting Point -128 °C[4][6][7]
Density 0.70 g/mL (approx.)[6][7]
Refractive Index 1.40[6]
InChI InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3[2][3][5]
SMILES CC(C)C=C(C)C[2]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

SpectrumKey Features
¹H NMR Data available, characteristic peaks for vinyl and methyl protons.
¹³C NMR Data available, characteristic peaks for sp² and sp³ hybridized carbons.
IR Spectroscopy Characteristic C=C stretch for a tetrasubstituted alkene.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.

Note: Detailed spectral data can be found in various online databases such as the NIST WebBook and PubChem.[3][5]

Synthesis

A common and reliable method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[4]

Experimental Protocol: Dehydration of 2,4-Dimethyl-2-pentanol

Materials:

  • 2,4-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a distillation head, place 2,4-dimethyl-2-pentanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture to approximately 150-180°C.[4] The product, this compound, will distill as it is formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Purify the product by fractional distillation, collecting the fraction boiling at approximately 83°C.

G 2,4-Dimethyl-2-pentanol 2,4-Dimethyl-2-pentanol Protonation Protonation 2,4-Dimethyl-2-pentanol->Protonation H+ (cat.) Oxonium Ion Oxonium Ion Protonation->Oxonium Ion Loss of H2O Loss of H2O Oxonium Ion->Loss of H2O -H2O Carbocation Carbocation Loss of H2O->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H+ This compound This compound Deprotonation->this compound

Caption: E1 mechanism for the dehydration of 2,4-dimethyl-2-pentanol.

Chemical Reactions

The tetrasubstituted double bond in this compound is electron-rich and readily undergoes addition reactions.

Ozonolysis

Ozonolysis is a powerful method to cleave the double bond, yielding two ketone fragments. This reaction is particularly useful for structural elucidation.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a flask equipped with a gas dispersion tube and cool to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • For reductive workup, add dimethyl sulfide and allow the solution to warm to room temperature.

  • Remove the solvent under reduced pressure. The products, acetone and 2-methylpropanal, can be isolated and characterized.

G cluster_0 Ozonolysis Reaction This compound This compound Molozonide Molozonide This compound->Molozonide 1. O3 Ozonide Ozonide Molozonide->Ozonide Acetone + 2-Methylpropanal Acetone + 2-Methylpropanal Ozonide->Acetone + 2-Methylpropanal 2. DMS (reductive workup)

Caption: Ozonolysis of this compound.

Electrophilic Addition of HBr

This compound reacts with hydrogen bromide (HBr) via an electrophilic addition mechanism to form 2-bromo-2,4-dimethylpentane.

Materials:

  • This compound

  • Hydrogen bromide (gas or in acetic acid)

  • Anhydrous ether (solvent)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Dissolve this compound in anhydrous ether in a flask protected from atmospheric moisture.

  • Cool the solution in an ice bath.

  • Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • After the reaction is complete (monitored by TLC or GC), wash the reaction mixture with cold sodium bicarbonate solution to remove excess HBr.

  • Separate the organic layer, dry it over anhydrous calcium chloride, and remove the solvent by distillation.

  • The product, 2-bromo-2,4-dimethylpentane, can be purified by vacuum distillation.

G This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate + HBr 2-Bromo-2,4-dimethylpentane 2-Bromo-2,4-dimethylpentane Carbocation Intermediate->2-Bromo-2,4-dimethylpentane + Br-

Caption: Electrophilic addition of HBr to this compound.

Applications

This compound serves as a valuable intermediate in organic synthesis.[4] Its applications include:

  • Starting material: For the synthesis of more complex organic molecules.[4]

  • Research chemical: Used in studies of reaction mechanisms, such as ozonolysis and electrophilic additions.[4]

  • Polymer production: Potential use in the production of polymers and other industrial chemicals.[4]

  • Fragrance and Flavor: Can be used as an intermediate in the production of fragrance and flavor compounds.[8]

Safety and Handling

This compound is a highly flammable liquid and vapor.[5][9] It may be fatal if swallowed and enters airways.[5][9] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]

G cluster_1 General Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reagent Addition->Reaction Monitoring (TLC/GC) Workup Workup Reaction Monitoring (TLC/GC)->Workup Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Workup->Purification (Distillation/Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Distillation/Chromatography)->Characterization (NMR, IR, MS)

References

Spectroscopic Analysis of 2,4-Dimethyl-2-Pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-2-pentene, a branched alkene of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.1Singlet1H=C-H
~2.2Septet1H-CH(CH₃ )₂
~1.7Singlet6H=C(CH₃ )₂
~1.0Doublet6H-CH(CH₃ )₂

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmCarbon Type
~133Quaternary (=C (CH₃)₂)
~124Tertiary (=C H-)
~31Tertiary (-C H(CH₃)₂)
~26Primary (=C(C H₃)₂)
~22Primary (-CH(C H₃)₂)
Infrared (IR) Spectroscopy[2][3]
Frequency (cm⁻¹)IntensityVibration Type
~3050Medium=C-H Stretch
2960-2870StrongC-H Stretch (sp³)
~1670MediumC=C Stretch
~1465MediumC-H Bend (CH₃)
~1380, ~1365MediumC-H Bend (gem-dimethyl)
~815Strong=C-H Bend (out-of-plane)
Mass Spectrometry (MS)[4][5]
m/z RatioRelative Intensity (%)Assignment
98~30[M]⁺ (Molecular Ion)
83~100[M - CH₃]⁺ (Base Peak)
57~40[C₄H₉]⁺
41~60[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used in the pipette to filter out any particulate matter.

  • Ensure the final solution height in the NMR tube is approximately 4-5 cm.

2. Data Acquisition (¹H and ¹³C):

  • The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity and resolution.

  • For ¹H NMR, standard acquisition parameters are used, including a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.[2]

  • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • The acquired Free Induction Decay (FID) is then processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

  • The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

2. Ionization and Analysis:

  • Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

  • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Structural_Correlation cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule C₇H₁₄ (CH₃)₂C=CH-CH(CH₃)₂ NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Chemical Shifts Coupling Patterns IR IR Spectroscopy Functional_Groups Functional Groups (C=C, C-H) IR->Functional_Groups Vibrational Frequencies MS Mass Spectrometry Molecular_Formula Molecular Formula & Weight Fragmentation Pattern MS->Molecular_Formula Molecular Ion Peak Fragment m/z

Spectroscopic techniques and their corresponding structural insights for this compound.

Experimental_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution/Dilution) Data_Acq Data Acquisition (NMR / IR / MS) Sample_Prep->Data_Acq Data_Proc Data Processing (FT / Baseline Correction) Data_Acq->Data_Proc Spectral_Analysis Spectral Analysis (Peak Picking & Assignment) Data_Proc->Spectral_Analysis Structure_Elucidation Structure Elucidation/ Confirmation Spectral_Analysis->Structure_Elucidation

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Thermodynamic Properties of 2,4-Dimethyl-2-Pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 2,4-dimethyl-2-pentene. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy Data
PropertyValueUnitsMethodReference
Standard Enthalpy of Combustion (liquid)-4632.27 ± 0.84kJ/molBomb CalorimetryRockenfeller and Rossini, 1961[1][2]
Standard Enthalpy of Formation (liquid)-123.1kJ/molCalculated from Enthalpy of CombustionRockenfeller and Rossini, 1961[1][2]
Enthalpy of Hydrogenation (liquid)-109.4 ± 1.2kJ/molReaction CalorimetryRogers and Dejroongruang, 1989[3]
Table 2: Phase Change and Physical Properties
PropertyValueUnitsMethodReference
Boiling Point83°CNot SpecifiedStenutz
Melting Point-128°CNot SpecifiedStenutz
Enthalpy of Vaporization34.3kJ/molNot SpecifiedNIST WebBook
Critical Temperature248°CNot SpecifiedStenutz
Critical Pressure23.4atmNot SpecifiedStenutz
Molecular Weight98.19 g/mol ---PubChem[4]
Molecular FormulaC₇H₁₄------PubChem[4]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. While the specific instrumental parameters for the cited studies on this compound are detailed in the original publications, the general methodologies are described below.

Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry.[1][2] This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

General Experimental Workflow:

  • A precisely weighed sample of this compound is placed in a crucible within the bomb.

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically.

  • The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is recorded once thermal equilibrium is reached.

  • The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Enthalpy of Hydrogenation: Reaction Calorimetry

The enthalpy of hydrogenation of this compound was measured via reaction calorimetry.[3] This method quantifies the heat evolved or absorbed during a chemical reaction, in this case, the addition of hydrogen across the double bond.

General Experimental Workflow:

  • A solution of this compound in a suitable solvent (e.g., cyclohexane) is placed in a reaction calorimeter.

  • A catalyst, typically a noble metal such as platinum or palladium on a carbon support, is introduced.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • A known amount of hydrogen gas is introduced into the reaction vessel, initiating the hydrogenation reaction.

  • The temperature of the reaction mixture is monitored as the exothermic hydrogenation reaction proceeds.

  • The total heat released is determined from the temperature change and the heat capacity of the calorimeter and its contents.

  • The enthalpy of hydrogenation is then calculated per mole of the alkene.

Phase Change Properties

Properties such as boiling point, melting point, and enthalpy of vaporization are determined using various thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common methods for accurately measuring these transitions. The vapor pressure, which is related to the boiling point, can be determined by methods such as the static or effusion method.

Visualized Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key chemical reactions involving this compound.

Hydrogenation_of_2_4_dimethyl_2_pentene This compound This compound 2,4-dimethylpentane 2,4-dimethylpentane This compound->2,4-dimethylpentane + H2 / Catalyst (Pt, Pd, or Ni) H2 H2 Catalyst Catalyst

Caption: Hydrogenation of this compound to 2,4-dimethylpentane.

Synthesis_of_2_4_dimethyl_2_pentene cluster_products Zaytsev's Rule Product (Major) 2,4-dimethyl-2-pentanol 2,4-dimethyl-2-pentanol This compound This compound 2,4-dimethyl-2-pentanol->this compound  H+ / Heat (-H2O) Acid_Catalyst Acid_Catalyst Heat Heat H2O H2O

Caption: Synthesis of this compound via dehydration of 2,4-dimethyl-2-pentanol.

References

An In-Depth Technical Guide to 2,4-Dimethyl-2-Pentene: Molecular Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethyl-2-pentene, a branched aliphatic alkene. It details its fundamental molecular characteristics, outlines a primary synthetic route through the dehydration of a tertiary alcohol, and provides protocols for its characterization using modern analytical techniques.

Core Molecular Data

This compound is a seven-carbon branched alkene. Its fundamental molecular properties are summarized in the table below.

PropertyValue
Chemical Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS Number 625-65-0

Synthesis of this compound via Dehydration of 2,4-Dimethyl-2-pentanol

A primary and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[1][2][3] This elimination reaction, typically following an E1 mechanism for tertiary alcohols, involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a stable tertiary carbocation and subsequent deprotonation to yield the alkene.[1][2][3] Strong acids such as sulfuric acid or phosphoric acid are commonly employed as catalysts.[1][2][4]

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_4_dimethyl_2_pentanol 2,4-Dimethyl-2-pentanol protonation Protonation of -OH 2_4_dimethyl_2_pentanol->protonation Step 1 acid_catalyst H₂SO₄ (catalyst) acid_catalyst->protonation loss_of_water Loss of H₂O (Carbocation formation) protonation->loss_of_water Step 2 deprotonation Deprotonation loss_of_water->deprotonation Step 3 water H₂O loss_of_water->water 2_4_dimethyl_2_pentene This compound deprotonation->2_4_dimethyl_2_pentene

Caption: Synthesis of this compound via acid-catalyzed dehydration.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the dehydration of tertiary alcohols.[5]

Materials:

  • 2,4-Dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to 2,4-dimethyl-2-pentanol. A typical ratio is approximately 1:4 by volume (acid:alcohol).

  • Assemble a simple distillation apparatus with the round-bottom flask.

  • Gently heat the mixture using a heating mantle. The alkene product, being more volatile, will distill as it is formed.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant or filter the dried liquid into a clean, dry distillation flask.

  • Perform a final fractional distillation to purify the this compound, collecting the fraction boiling at the expected temperature (approximately 83-85 °C).

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, allowing for definitive identification.[6][7]

G Sample_Injection Sample Injection GC_Separation GC Separation (Capillary Column) Sample_Injection->GC_Separation Vaporization Ionization Ionization (Electron Impact) GC_Separation->Ionization Elution Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Ion Acceleration Detection Detection & Data Acquisition Mass_Analysis->Detection Ion Separation

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent).

  • Mass spectrometer detector.

Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Sample Preparation:

  • Dilute a small amount of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Inject a 1 µL aliquot into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols are intended to serve as a starting point for researchers, who may need to optimize conditions based on their specific laboratory setup and reagents.

References

An In-depth Technical Guide to the Stability and Reactivity of 2,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2,4-dimethyl-2-pentene, a branched acyclic olefin.[1] The document details its thermochemical properties, spectroscopic data, and characteristic chemical transformations. Key reactions, including synthesis, purification, ozonolysis, acid-catalyzed hydration, and catalytic hydrogenation, are discussed with detailed experimental protocols. This guide is intended to be a valuable resource for professionals in organic synthesis, reaction mechanism studies, and drug development.[2]

Core Properties and Stability

This compound, with the chemical formula C₇H₁₄, is a colorless liquid with a pungent, acrid odor.[1][3] Its structure features a tetrasubstituted double bond, which significantly influences its stability and reactivity.[2] The stability of this compound can be quantitatively assessed through its thermochemical data.

Physicochemical and Thermochemical Data

A summary of the key physical and thermochemical properties of this compound is presented in Table 1. The heat of combustion and heat of hydrogenation provide insights into the molecule's energetic stability.

PropertyValueUnitsReference(s)
Molecular Weight98.19 g/mol [1]
Boiling Point83°C[4]
Melting Point-128°C[4]
Density0.695g/mL[4]
Enthalpy of Combustion (liquid)-4632.27 ± 0.84kJ/mol[5][6][7]
Enthalpy of Hydrogenation (liquid)-109.4 ± 1.2kJ/mol[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The key chemical shifts are summarized in Table 2.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1d1HVinylic H
~2.2m1HAllylic CH
~1.6s6HVinylic CH₃
~0.9d6HIsopropyl CH₃

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectrum

The IR spectrum of this compound displays characteristic peaks for an alkene. Key absorptions are listed in Table 3.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (sp³)
~2870StrongC-H stretch (sp³)
~1670MediumC=C stretch (tetrasubstituted)
~1465MediumC-H bend (CH₃)
~1380, ~1365MediumC-H bend (gem-dimethyl)
Mass Spectrum

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z 43.

Reactivity and Key Transformations

The tetrasubstituted double bond in this compound is the center of its reactivity, making it susceptible to a variety of addition reactions.

Synthesis via Dehydration of 2,4-Dimethyl-2-pentanol

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[9] This reaction proceeds via an E1 mechanism.

G cluster_synthesis Synthesis of this compound 2_4_dimethyl_2_pentanol 2,4-Dimethyl-2-pentanol protonation Protonation of OH (H₂SO₄) 2_4_dimethyl_2_pentanol->protonation + H⁺ oxonium_ion Oxonium Ion protonation->oxonium_ion loss_of_water Loss of H₂O oxonium_ion->loss_of_water - H₂O tertiary_carbocation Tertiary Carbocation loss_of_water->tertiary_carbocation deprotonation Deprotonation tertiary_carbocation->deprotonation - H⁺ tertiary_carbocation->deprotonation - H⁺ 2_4_dimethyl_2_pentene This compound (Major Product) deprotonation->2_4_dimethyl_2_pentene 2_4_dimethyl_1_pentene 2,4-Dimethyl-1-pentene (Minor Product) deprotonation->2_4_dimethyl_1_pentene

Caption: Synthesis of this compound via E1 dehydration.

Purification by Fractional Distillation

Crude this compound, often containing isomeric byproducts, can be purified by fractional distillation due to differences in boiling points.

G cluster_purification Purification Workflow crude_product Crude Product (Alkene Mixture) fractional_distillation Fractional Distillation crude_product->fractional_distillation lower_bp_impurities Lower Boiling Point Impurities fractional_distillation->lower_bp_impurities purified_product Purified this compound (Collected at ~83°C) fractional_distillation->purified_product higher_bp_impurities Higher Boiling Point Impurities fractional_distillation->higher_bp_impurities G cluster_ozonolysis Ozonolysis of this compound alkene This compound ozone_addition 1. O₃ alkene->ozone_addition ozonide Molozonide Intermediate ozone_addition->ozonide rearrangement Rearrangement ozonide->rearrangement final_ozonide Ozonide rearrangement->final_ozonide reductive_workup 2. Reductive Workup (e.g., Zn/H₂O or DMS) final_ozonide->reductive_workup acetone Acetone reductive_workup->acetone isobutyraldehyde Isobutyraldehyde reductive_workup->isobutyraldehyde

References

An In-depth Technical Guide to the Safety and Handling of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-dimethyl-2-pentene, tailored for a technical audience. It includes detailed data on its properties, hazards, and safe handling procedures, alongside illustrative workflows to ensure laboratory safety.

Chemical and Physical Properties

This compound is a branched unsaturated hydrocarbon.[1] It is a colorless liquid with a pungent, acrid odor.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₄[4]
Molecular Weight 98.19 g/mol [4][5]
CAS Registry Number 625-65-0[4]
Appearance Colorless liquid[6]
Odor Pungent, acrid[2][3]
Boiling Point 83 °C[7]
Melting Point -128 °C[7]
Density 0.696 g/mL[7]
Vapor Pressure 170.264 mmHg @ 37.7 °C[8]
Flash Point -21 °C / -5.8 °F[9]
Autoignition Temperature No data available[9]
Solubility Insoluble in water[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[8] It is a highly flammable liquid and vapor.[5][10][11][12] Inhalation of vapors may cause drowsiness, dizziness, and respiratory irritation.[6][8] Skin and eye contact can also cause irritation.[6] Aspiration into the lungs if swallowed may cause severe lung damage.[5][8][11][12]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[10]
Skin Corrosion/Irritation2Causes skin irritation[6]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3May cause respiratory irritation[6]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[5][11][12]

Experimental Protocols for Safety Assessment

Flash Point Determination

The flash point is a critical measure of a liquid's flammability.[13] For highly volatile liquids like this compound, a closed-cup method is typically employed to prevent the loss of volatile components and provide a more conservative estimate of the fire hazard.[13]

General Protocol (based on ASTM D56 - Tag Closed Cup Method):

  • A specified volume of the sample is placed in the test cup of the apparatus.

  • The sample is slowly heated at a controlled rate.

  • At regular temperature intervals, a small flame is introduced into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14]

Acute Toxicity Testing (LD₅₀/LC₅₀)

Acute toxicity data, such as the median lethal dose (LD₅₀) and median lethal concentration (LC₅₀), are used to assess the short-term poisoning potential of a substance.[15] These tests are typically conducted on laboratory animals, most commonly rats or mice.[15]

General Protocol for Oral LD₅₀ (based on OECD Guideline 423):

  • A group of fasted animals is administered a single dose of the test substance by oral gavage.

  • The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[15]

  • The dose at which 50% of the test animals die is determined and expressed in milligrams of substance per kilogram of body weight (mg/kg).[15][16]

General Protocol for Inhalation LC₅₀ (based on OECD Guideline 403):

  • Animals are placed in an inhalation chamber and exposed to the test substance as a vapor for a specified duration, usually 4 hours.[15]

  • The concentration of the substance in the air is carefully controlled and monitored.

  • Following exposure, the animals are observed for up to 14 days.[15]

  • The LC₅₀ is the concentration of the chemical in the air that kills 50% of the test animals and is typically expressed in parts per million (ppm) or milligrams per liter (mg/L).[16]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE.[8] The following provides general guidance:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[6][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are necessary to prevent skin contact.[6][9] For larger quantities, a flame-resistant lab coat is recommended.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[6][9] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[6]

PPE_Selection start Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection Wear Chemical Safety Goggles or Face Shield risk_assessment->eye_protection skin_protection Wear Chemical-Resistant Gloves and Lab Coat risk_assessment->skin_protection respiratory_protection Use in a Chemical Fume Hood risk_assessment->respiratory_protection end Proceed with Experiment eye_protection->end skin_protection->end additional_respiratory Consider NIOSH-Approved Respirator respiratory_protection->additional_respiratory If ventilation is inadequate additional_respiratory->end

Personal Protective Equipment (PPE) Selection Workflow.
Storage Requirements

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11][12]

  • Store in a flammable liquids storage cabinet.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[10][11]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][11][12]

Spill Response

For minor spills, trained laboratory personnel may proceed with cleanup. For major spills, evacuate the area and contact emergency responders.[8]

Spill_Response_Workflow spill Spill of this compound Occurs assess_spill Assess Spill Size and Risk spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Manageable major_spill Major Spill assess_spill->major_spill Large or Uncontrolled ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area Contact Emergency Responders major_spill->evacuate ignite Eliminate Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Residue into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end Spill Cleaned Up decontaminate->end Chemical_Incompatibility compound This compound oxidizers Strong Oxidizing Agents (e.g., Nitrates, Peroxides) compound->oxidizers  Fire/Explosion Hazard acids Strong Acids (e.g., Sulfuric Acid, Nitric Acid) compound->acids  Violent Reaction

References

A Technical Guide to 2,4-Dimethyl-2-Pentene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, physicochemical properties, synthesis, and reactivity of 2,4-dimethyl-2-pentene, a versatile building block in organic chemistry.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, key physicochemical properties, detailed experimental protocols for its synthesis and characteristic reactions, and analytical methodologies.

It is important to clarify that as a simple branched alkene, this compound is not known to be involved in biological signaling pathways in the manner of pharmacologically active molecules. Therefore, this guide will focus on its chemical reaction pathways and synthetic applications, which are of primary relevance to its use in research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various quantities and purities, making it an accessible reagent for a wide range of laboratory and industrial applications. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NamePurityQuantity
TCI AmericaThis compound>98.0% (GC)5 mL
Sigma-AldrichThis compound-1 g
AK ScientificThis compound-5 mL
Aladdin ScientificThis compound≥98%(GC)1 mL
TRCThis compound-100 mg, 500 mg
BenchchemThis compoundHigh-purity-

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

PropertyValueReference
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol -
CAS Number 625-65-0[1]
Appearance Colorless liquid-
Boiling Point 83 °C-
Melting Point -127.7 °C-
Density 0.70 g/mL-
Refractive Index 1.4020-1.4050-
Vapor Pressure 84.2 mmHg at 25°C-
Storage Temperature 0-10°C-

Synthesis and Reaction Pathways

The primary synthetic route to this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol. This alkene undergoes characteristic electrophilic addition reactions, with ozonolysis being a key method for oxidative cleavage.

Synthesis_and_Reactions cluster_synthesis Synthesis cluster_reactions Key Reactions 2_4_dimethyl_2_pentanol 2,4-Dimethyl-2-pentanol 2_4_dimethyl_2_pentene This compound 2_4_dimethyl_2_pentanol->2_4_dimethyl_2_pentene  H₂SO₄ / H₃PO₄ (150-180°C) 2_4_dimethyl_2_pentene_reac This compound acetone Acetone 2_4_dimethyl_2_pentene_reac->acetone 1. O₃ 2. DMS isobutyraldehyde Isobutyraldehyde 2_4_dimethyl_2_pentene_reac->isobutyraldehyde 1. O₃ 2. DMS

Synthetic and reaction pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative electrophilic addition reaction.

Synthesis of this compound via Dehydration of 2,4-Dimethyl-2-pentanol

This procedure is adapted from standard organic chemistry laboratory techniques for acid-catalyzed dehydration of alcohols.

Materials:

  • 2,4-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, place 2,4-dimethyl-2-pentanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus with the round-bottom flask.

  • Gently heat the mixture to a temperature between 150-180°C.

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Perform a final distillation to purify the this compound, collecting the fraction boiling at approximately 83°C.

Synthesis_Workflow start Start reactants Combine 2,4-dimethyl-2-pentanol and catalytic acid in RBF start->reactants distill Fractional Distillation (150-180°C) reactants->distill collect Collect Distillate (Alkene + Water) distill->collect wash Wash with NaHCO₃ solution in separatory funnel collect->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous MgSO₄ separate->dry final_distill Final Distillation (Collect at ~83°C) dry->final_distill product Pure this compound final_distill->product

Workflow for the synthesis of this compound.
Ozonolysis of this compound

This is a general procedure for the ozonolysis of an alkene followed by a reductive workup.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • For reductive workup, add dimethyl sulfide (DMS) to the solution and allow it to warm to room temperature.

  • The solvent can then be removed under reduced pressure, and the resulting products (acetone and isobutyraldehyde) can be isolated and purified by distillation or chromatography.

Analytical Protocols

Standard analytical techniques are employed to characterize this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify the products of its reactions.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

  • Carrier Gas: Helium at a constant flow.

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Program: A temperature ramp is programmed to separate compounds based on their boiling points. A typical program might start at 50°C and ramp up to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR: The spectrum of this compound will show characteristic signals for the different types of protons in the molecule.

  • ¹³C NMR: The spectrum will show distinct peaks for each unique carbon atom in the structure.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Store in a cool, dry, well-ventilated area away from sources of ignition.[2]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more specific applications, further consultation of the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dimethyl-2-pentene from 2,4-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2,4-dimethyl-2-pentene via the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol (B165554). This transformation is a classic example of an E1 elimination reaction, a fundamental process in organic synthesis. This compound, a substituted alkene, can serve as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The protocol described herein is designed to be a reliable and reproducible method for laboratory-scale synthesis.

The reaction proceeds through the protonation of the hydroxyl group of the alcohol, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. In this specific case, the elimination can result in two isomeric products: the major, more substituted this compound (Zaitsev's product), and the minor, less substituted 2,4-dimethyl-1-pentene (B165552) (Hofmann's product).[1] The significant difference in boiling points between the starting alcohol and the alkene products allows for efficient purification by distillation.

Reaction Scheme and Mechanism

The acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol follows an E1 (Elimination, Unimolecular) mechanism. The key steps are:

  • Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water).

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.

  • Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Deprotonation can occur from two different positions, leading to the formation of the major and minor alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is the major product.

Data Presentation

The following table summarizes the key physical properties of the reactant and products, which are essential for the experimental procedure, particularly for the purification steps.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2,4-Dimethyl-2-pentanol116.20132-1340.808
This compound (Major Product)98.19830.696
2,4-Dimethyl-1-pentene (Minor Product)98.1982Not readily available

Note: The data presented is compiled from various chemical data sources.

Experimental Protocols

This protocol is adapted from established procedures for the dehydration of tertiary alcohols.

Materials and Equipment
  • 2,4-Dimethyl-2-pentanol

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (100 mL)

  • Distillation apparatus (fractional distillation column, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Boiling chips

  • Ice bath

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis (optional)

Reaction Setup and Procedure

Safety Precaution: Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Reaction Assembly: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the distilling flask. Place a few boiling chips in the flask.

  • Charging the Flask: To the round-bottom flask, add 20 mL of 2,4-dimethyl-2-pentanol.

  • Catalyst Addition: Slowly and with constant swirling, add 5 mL of either concentrated sulfuric acid or 85% phosphoric acid to the alcohol in the flask. The addition should be done carefully to control the exothermic reaction.

  • Distillation: Heat the mixture gently using a heating mantle. The lower-boiling alkene products will begin to distill over. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature at the head of the column should be maintained below 100°C to minimize the co-distillation of the starting alcohol. Continue the distillation until no more liquid comes over.

Work-up and Purification
  • Neutralization: Transfer the collected distillate to a separatory funnel. Add 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first, and then stopper and shake, venting frequently to release any evolved carbon dioxide gas.

  • Washing: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude product. Swirl the flask and let it stand for 10-15 minutes.

  • Final Distillation: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final simple or fractional distillation, collecting the fraction that boils in the range of 80-85°C. This fraction will contain the mixture of this compound and 2,4-dimethyl-1-pentene.

Product Characterization

The final product can be characterized by various spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine the purity of the product and the relative ratio of the major and minor alkene isomers.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of C=C stretching (around 1670 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹) peaks characteristic of an alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the major product, this compound.

Visualizations

Signaling Pathway: E1 Elimination Mechanism

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation A 2,4-Dimethyl-2-pentanol B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O D This compound (Major) C->D - H+ (from C3) E 2,4-Dimethyl-1-pentene (Minor) C->E - H+ (from C1)

Caption: E1 mechanism for the dehydration of 2,4-dimethyl-2-pentanol.

Experimental Workflow

experimental_workflow start Start reactants Mix 2,4-Dimethyl-2-pentanol and Acid Catalyst start->reactants distillation Fractional Distillation (Collect distillate < 100°C) reactants->distillation neutralization Neutralize with NaHCO3 solution distillation->neutralization washing Wash with Brine neutralization->washing drying Dry with Anhydrous MgSO4 or Na2SO4 washing->drying purification Final Distillation (Collect 80-85°C fraction) drying->purification analysis Product Characterization (GC-MS, IR, NMR) purification->analysis end End analysis->end

References

Application Note: Analysis of 2,4-Dimethyl-2-Pentene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and reliable methods for the qualitative and quantitative analysis of 2,4-dimethyl-2-pentene using Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). These protocols are designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this branched alkene. The methods outlined herein cover sample preparation, instrument parameters, and data analysis, and include validated performance characteristics.

Introduction

This compound is a branched-chain alkene of interest in various fields, including organic synthesis, materials science, and as a potential biomarker. Accurate and precise quantification is crucial for process monitoring, quality assurance, and research applications. Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantification. The addition of a Mass Spectrometer (MS) allows for definitive identification based on the compound's mass spectrum.

A significant challenge in the analysis of this compound is its potential co-elution with other C7 alkene isomers, which often possess similar boiling points and polarities. Therefore, the selection of an appropriate GC column and optimized temperature programming is critical for achieving baseline separation. This note provides two distinct protocols to address both routine quantification (GC-FID) and definitive identification with high sensitivity (GC-MS).

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-FID

This protocol is optimized for the routine quantification of this compound in a liquid matrix.

1. Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Prepare an internal standard (IS) stock solution of a suitable compound (e.g., toluene (B28343) or octane) at 1000 µg/mL. The IS should be chemically similar to the analyte but well-separated chromatographically.

  • Sample and Standard Fortification:

    • To each 1 mL of working standard and sample solution, add a consistent volume of the internal standard stock solution to achieve a final IS concentration of 20 µg/mL.

  • Final Sample Preparation:

    • Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.

    • Transfer the final solutions to 2 mL autosampler vials.

2. GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Oven Temperature Program Initial: 40°C, hold for 2 min
Ramp 1: 5°C/min to 100°C
Ramp 2: 20°C/min to 250°C, hold for 2 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis and Quantification:

  • Identify the peaks for this compound and the internal standard based on their retention times, as determined from the analysis of a pure standard.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the following formula:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Determine the concentration of this compound in the samples by applying the area ratio to the calibration curve.

Protocol 2: Identification and Sensitive Quantification of this compound by GC-MS

This protocol is designed for the definitive identification of this compound and for trace-level quantification.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1. For trace analysis, a lower split ratio or a splitless injection may be employed.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC with 5977B MSD or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 20:1 (can be adjusted for sensitivity)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5ms Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial: 40°C, hold for 2 min
Ramp 1: 5°C/min to 100°C
Ramp 2: 20°C/min to 280°C, hold for 3 min
Mass Spectrometer Single Quadrupole or higher resolution MS
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions Target ions for this compound (e.g., m/z 98, 83, 57, 41) and the internal standard

3. Data Analysis:

  • Identification: Compare the acquired mass spectrum of the analyte peak with a reference library (e.g., NIST) to confirm the identity of this compound.

  • Quantification: Use the integrated peak areas of the selected ions in SIM mode for both the analyte and the internal standard to construct a calibration curve and quantify the analyte as described in Protocol 1.

Data Presentation

The following tables summarize the expected performance characteristics of the described methods.

Table 1: GC-FID Method Validation Summary

ParameterResult
Retention Time (min) ~ 6.5
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) < 3%
Accuracy (% Recovery) 97 - 103%

Table 2: GC-MS (SIM Mode) Method Validation Summary

ParameterResult
Retention Time (min) ~ 7.2
Linearity (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Liquid Sample Solvent Add Solvent (Hexane/DCM) Sample->Solvent IS Add Internal Standard (IS) Solvent->IS Filter Filter (optional) IS->Filter Vial Transfer to Autosampler Vial Filter->Vial Injector GC Injector Vial->Injector Column GC Column (DB-5ms) Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Identification (MS Library) Chromatogram->Identification Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the GC analysis of this compound.

Method_Selection_Logic Start Start: Define Analytical Goal Goal Routine Quantification or Definitive Identification? Start->Goal GC_FID GC-FID Method (Protocol 1) Goal->GC_FID Quantification GC_MS GC-MS Method (Protocol 2) Goal->GC_MS Identification/ Trace Analysis FID_Adv Advantages: - Robust - Lower Cost - Simple Operation GC_FID->FID_Adv MS_Adv Advantages: - High Specificity - Structural Info - Lower LOD/LOQ GC_MS->MS_Adv

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The GC-FID and GC-MS methods presented in this application note provide reliable and accurate means for the analysis of this compound. The GC-FID method is well-suited for routine quality control and quantitative analysis where high throughput is desired. The GC-MS method offers the advantage of definitive compound identification and lower detection limits, making it ideal for research, trace-level analysis, and complex matrices where isomer separation and identification are critical. The provided protocols and performance data can be readily adopted by laboratories for the analysis of this compound and structurally related compounds.

Application Notes and Protocols: 2,4-Dimethyl-2-pentene as a Starting Material in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-2-pentene is a highly substituted, sterically hindered olefin. While the polymerization of alkenes is a cornerstone of polymer chemistry, the steric bulk surrounding the double bond in this compound presents significant challenges to traditional polymerization methods. This document provides an overview of the theoretical approaches to the polymerization of such hindered monomers, outlines generalized experimental protocols for common polymerization techniques, and discusses the implications of steric hindrance on polymer synthesis. Due to the limited specific literature on the successful homopolymerization of this compound, this document will focus on the underlying principles and provide illustrative examples with related, less hindered monomers.

The Challenge of Steric Hindrance in the Polymerization of this compound

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the case of this compound, the double bond is shielded by two methyl groups on one carbon and an isopropyl group on the other. This crowding of bulky groups makes it difficult for a catalyst's active site to access the double bond and for the subsequent insertion of monomer units into a growing polymer chain. This steric inhibition is a major obstacle to achieving high monomer conversion and high molecular weight polymers. Research on other sterically hindered olefins suggests that their copolymerization with less hindered monomers, such as ethene, can be a more viable approach.[1]

Theoretical Polymerization Approaches

The primary methods for alkene polymerization are cationic polymerization and coordination polymerization using Ziegler-Natta or metallocene catalysts.

Cationic Polymerization

In cationic polymerization, an initiator with a positive charge attacks the double bond of the monomer, creating a carbocation that then propagates by reacting with subsequent monomer units.[2] For this compound, the formation of a tertiary carbocation upon initiation would be favorable. However, the steric hindrance would likely impede the propagation step.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of 1-alkenes.[3] These catalysts operate via a coordination-insertion mechanism. While highly effective for monomers like propylene, the bulky substituents on this compound would likely hinder the coordination of the monomer to the metal center and its subsequent insertion into the polymer chain.

Illustrative Experimental Protocols

The following protocols are generalized for the polymerization of alkenes and are provided as illustrative examples. They are not specific to this compound and would require significant optimization and specialized catalysts for any potential application with this monomer.

Generalized Protocol for Cationic Polymerization of a Generic Alkene

This protocol describes a general procedure for the cationic polymerization of a liquid alkene monomer using a Lewis acid initiator.

Materials:

  • Alkene monomer (e.g., isobutylene, styrene)

  • Initiator system (e.g., Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • The reaction vessel is charged with the desired amount of anhydrous solvent and the alkene monomer under an inert atmosphere.

  • The reaction mixture is cooled to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

  • The initiator (e.g., BF₃·OEt₂) is added dropwise to the stirred monomer solution.

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Generalized Protocol for Ziegler-Natta Polymerization of a Generic 1-Alkene

This protocol provides a general method for the polymerization of a 1-alkene using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • 1-Alkene monomer (e.g., propylene)

  • Ziegler-Natta catalyst component (e.g., TiCl₄ supported on MgCl₂)

  • Co-catalyst (e.g., Triethylaluminium (TEAL))

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane, toluene)

  • Nitrogen or Argon gas supply

  • High-pressure reactor equipped with stirring and temperature control

  • Dry glassware

Procedure:

  • The polymerization reactor is thoroughly dried and purged with inert gas.

  • The anhydrous solvent is introduced into the reactor, followed by the co-catalyst (TEAL).

  • The Ziegler-Natta catalyst component is then added to the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 70°C).

  • The 1-alkene monomer is fed into the reactor to the desired pressure.

  • The polymerization is carried out for the specified time, maintaining constant temperature and pressure.

  • After the reaction time, the monomer feed is stopped, and the reactor is vented.

  • The reaction is quenched by the addition of an alcohol (e.g., isopropanol).

  • The polymer is collected, washed with acidified alcohol and then with water to remove catalyst residues, and dried in a vacuum oven.

Illustrative Data Presentation

The following tables present hypothetical data for the polymerization of a generic alkene to illustrate how such data would be presented. This is not actual data for the polymerization of this compound.

Table 1: Hypothetical Results for Cationic Polymerization of a Generic Alkene

EntryInitiator[Monomer]/[Initiator]Temperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂100-7818510,0001.8
2BF₃·OEt₂200-7818218,5001.9
3AlCl₃100-502758,0002.1
4AlCl₃100-782909,5002.0

Table 2: Hypothetical Results for Ziegler-Natta Polymerization of a Generic 1-Alkene

EntryCatalyst System[Al]/[Ti]Temperature (°C)Pressure (bar)Time (h)Activity (kg Pol/mol Ti·h)Mn ( g/mol )PDI (Mw/Mn)
1TiCl₄/MgCl₂ - TEAL1007051500150,0004.5
2TiCl₄/MgCl₂ - TEAL2007051650140,0004.2
3TiCl₄/MgCl₂ - TEAL1008051550120,0004.8
4TiCl₄/MgCl₂ - TEAL10070101800160,0004.3

Visualizations

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Dry_Glassware Dry Glassware Charge_Solvent_Monomer Charge Solvent & Monomer Dry_Glassware->Charge_Solvent_Monomer Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Charge_Solvent_Monomer Cooling Cool to Reaction Temp Charge_Solvent_Monomer->Cooling Initiator_Addition Add Initiator Cooling->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Quenching Quench Reaction Polymerization->Quenching Precipitation Precipitate Polymer Quenching->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Polymer Filtration->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Generalized workflow for cationic polymerization.

Ziegler_Natta_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Dry_Reactor Dry & Purge Reactor Charge_Solvent_Cocatalyst Charge Solvent & Co-catalyst Dry_Reactor->Charge_Solvent_Cocatalyst Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Charge_Solvent_Cocatalyst Add_Catalyst Add Catalyst Charge_Solvent_Cocatalyst->Add_Catalyst Heat_to_Temp Heat to Reaction Temp Add_Catalyst->Heat_to_Temp Feed_Monomer Feed Monomer Heat_to_Temp->Feed_Monomer Polymerization Polymerization Feed_Monomer->Polymerization Vent_Quench Vent & Quench Polymerization->Vent_Quench Wash_Polymer Wash Polymer Vent_Quench->Wash_Polymer Dry_Polymer Dry Polymer Wash_Polymer->Dry_Polymer Characterization Characterization (GPC, DSC) Dry_Polymer->Characterization

Caption: Generalized workflow for Ziegler-Natta polymerization.

Signaling Pathways and Logical Relationships

The logical relationship in selecting a polymerization method for a given alkene can be visualized as follows:

Polymerization_Logic Monomer Alkene Monomer Steric_Hindrance Evaluate Steric Hindrance Monomer->Steric_Hindrance High_Hindrance High Steric Hindrance (e.g., this compound) Steric_Hindrance->High_Hindrance High Low_Hindrance Low Steric Hindrance (e.g., Propylene) Steric_Hindrance->Low_Hindrance Low Specialized_Catalysts Consider Specialized Catalysts or Co-polymerization High_Hindrance->Specialized_Catalysts Standard_Methods Standard Polymerization Methods Apply Low_Hindrance->Standard_Methods Cationic Cationic Polymerization Standard_Methods->Cationic Ziegler_Natta Ziegler-Natta Polymerization Standard_Methods->Ziegler_Natta

Caption: Decision logic for alkene polymerization based on steric hindrance.

Conclusion and Future Directions

The homopolymerization of this compound is significantly challenging due to profound steric hindrance around the double bond. Standard cationic and Ziegler-Natta polymerization protocols are unlikely to be effective without substantial modification and the development of highly specialized catalysts. Future research in this area could focus on:

  • Development of Novel Catalysts: Designing catalysts with smaller, more accessible active sites or those that operate via mechanisms less sensitive to steric bulk.

  • Copolymerization Studies: Investigating the incorporation of this compound as a comonomer with less hindered olefins like ethylene (B1197577) or propylene. This could lead to novel copolymers with unique properties imparted by the bulky side groups.

  • High-Temperature and High-Pressure Polymerization: Exploring extreme reaction conditions that might overcome the activation energy barrier imposed by steric hindrance.

For professionals in drug development, while poly(this compound) itself is not a readily available material, the principles of steric hindrance are crucial in understanding molecular interactions and the design of targeted therapies. The synthetic challenges highlighted here are analogous to those faced in the synthesis of complex pharmaceutical molecules.

References

Application Notes and Protocols: Reaction Kinetics of 2,4-Dimethyl-2-Pentene in Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-2-pentene is a trisubstituted alkene that serves as a valuable model substrate for studying the kinetics and mechanisms of acid-catalyzed reactions. Its branched structure provides insights into the influence of steric and electronic effects on reaction rates and product distributions. Understanding the behavior of such alkenes in acidic environments is crucial for various applications, including the synthesis of fine chemicals, fuel additives, and pharmaceutical intermediates.

This document provides a detailed overview of the acid-catalyzed reactions of this compound, focusing on hydration and isomerization pathways. It includes theoretical data on reaction intermediates, detailed experimental protocols for kinetic analysis, and methods for product identification and quantification.

Reaction Mechanisms and Kinetics

In the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄), this compound can undergo several competing reactions, primarily hydration and isomerization. The initial and rate-determining step for these reactions is the protonation of the double bond to form a carbocation intermediate.[1]

Carbocation Formation

Protonation of this compound can, in principle, lead to two different carbocations. However, the formation of the more stable tertiary carbocation (2,4-dimethyl-3-pentyl cation) is significantly favored over the less stable secondary carbocation due to hyperconjugation and inductive effects.

Protonation at C-3 would lead to a secondary carbocation at C-2, which is less stable. Therefore, the reaction proceeds almost exclusively through the formation of the tertiary carbocation at C-2.

Competing Reaction Pathways: Hydration and Isomerization

Once the tertiary carbocation is formed, it can undergo several subsequent reactions:

  • Hydration: Nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, yields the corresponding tertiary alcohol, 2,4-dimethyl-2-pentanol. This reaction follows Markovnikov's rule.[2][3]

  • Isomerization via Hydride Shift: The initial tertiary carbocation can rearrange to another tertiary carbocation via a 1,2-hydride shift. This process is often rapid and can lead to the formation of isomeric alkenes upon deprotonation. Computational studies on the closely related 2,4-dimethyl-2-pentyl carbocation have provided insights into the energetics of these rearrangements.[4][5]

Quantitative Data

Table 1: Expected Products from Acid-Catalyzed Reactions of this compound

ReactantReactionMajor ProductMinor Product(s)
This compoundHydration2,4-Dimethyl-2-pentanol-
This compoundIsomerization2,4-Dimethyl-1-pentene4,4-Dimethyl-2-pentene

Table 2: Calculated Activation Energies for Degenerate Hydride Shifts in the 2,4-Dimethyl-2-pentyl Carbocation

RearrangementActivation Energy (kcal/mol)Reference
1,2-Hydride Shift3.9[4][6]
1,3-Hydride Shift4.2[4][6]
1,4-Hydride Shift7.5[4][6]

Note: These values are from computational studies and represent the energy barriers for the degenerate hydride shifts within the carbocation. They indicate that such rearrangements are energetically feasible.

Experimental Protocols

The following protocol describes a method for studying the kinetics of the acid-catalyzed hydration of this compound.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydration of this compound

Objective: To determine the rate constant and activation energy for the acid-catalyzed hydration of this compound.

Materials:

  • This compound (99% purity)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., n-dodecane)

  • Thermostatted reaction vessel with magnetic stirring

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Microsyringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Acid Catalyst Solution: Prepare a 1 M solution of sulfuric acid by carefully adding the required volume of concentrated H₂SO₄ to a volumetric flask containing deionized water, while cooling the flask in an ice bath. Allow the solution to return to room temperature before use.

  • Reaction Setup:

    • Place a known volume of the 1 M H₂SO₄ solution into the thermostatted reaction vessel.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Initiate the reaction by adding a known amount of this compound to the stirred acid solution. Start the timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of a quenching solution (e.g., saturated sodium bicarbonate solution) and a known amount of the internal standard dissolved in dichloromethane.

    • Vortex the vial to ensure thorough mixing and extraction of the organic components into the dichloromethane layer.

  • Sample Preparation for GC-MS Analysis:

    • Allow the layers to separate.

    • Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic solution to a GC vial for analysis.

  • GC-MS Analysis:

    • Analyze the samples using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar column for better separation of isomers).[7][8]

    • Develop a temperature program that allows for the separation of this compound, its isomers, the hydration product (2,4-dimethyl-2-pentanol), and the internal standard. A typical program might start at 40°C and ramp up to 200°C.

    • Identify the components based on their retention times and mass spectra.

    • Quantify the concentration of the reactant and products at each time point by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • Assuming pseudo-first-order kinetics with respect to the alkene (since the acid and water are in large excess), calculate the pseudo-first-order rate constant (k') from the integrated rate law: ln([A]t/[A]₀) = -k't.

    • Repeat the experiment at different temperatures to determine the temperature dependence of the rate constant.

    • Construct an Arrhenius plot (ln(k') vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Visualizations

Reaction_Pathway cluster_start Reactant cluster_intermediate Intermediate cluster_products Products 2_4_dimethyl_2_pentene This compound carbocation 2,4-Dimethyl-2-pentyl Cation (Tertiary Carbocation) 2_4_dimethyl_2_pentene->carbocation + H⁺ (Rate-determining) hydration_product 2,4-Dimethyl-2-pentanol carbocation->hydration_product + H₂O - H⁺ isomer_product1 2,4-Dimethyl-1-pentene carbocation->isomer_product1 - H⁺ (Isomerization)

Caption: Acid-catalyzed reaction pathway of this compound.

Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup (Thermostatted Vessel) start->setup initiate Initiate Reaction (Add Alkene) setup->initiate monitor Monitor Reaction (Timed Aliquots) initiate->monitor quench Quench & Extract (NaHCO₃, CH₂Cl₂, Internal Std.) monitor->quench analyze GC-MS Analysis quench->analyze data Data Analysis (Kinetics & Thermodynamics) analyze->data end End: Determine Rate Constants & Activation Energy data->end

Caption: Workflow for the kinetic analysis of alkene hydration.

References

Application Notes and Protocols for the Quantification of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-dimethyl-2-pentene, a volatile organic compound (VOC). The primary analytical technique discussed is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID), which are the most suitable and widely used methods for such analytes.[1][2]

While specific validated performance data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for similar volatile hydrocarbons to provide robust protocols and expected analytical performance characteristics.

Analytical Techniques

Gas Chromatography is the premier separation technique for volatile compounds like this compound. The choice of detector and sample introduction method depends on the required sensitivity, selectivity, and the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for both qualitative and quantitative analysis of VOCs.[1][2] MS provides definitive identification based on the mass spectrum of the analyte and allows for high sensitivity and selectivity, especially when operating in Selected Ion Monitoring (SIM) mode.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and highly sensitive technique for the quantification of hydrocarbons.[3] While it does not provide the same level of qualitative information as MS, it offers excellent linearity and repeatability for quantitative analysis.

Sample Introduction Techniques:

  • Direct Liquid Injection: Suitable for liquid samples with relatively high concentrations of the analyte. A small volume of the liquid sample is directly injected into the heated GC inlet.

  • Headspace (HS) Analysis: Ideal for analyzing volatile compounds in solid or liquid samples. The sample is heated in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace), which is then injected into the GC.

  • Purge and Trap (P&T): A highly sensitive technique for extracting and concentrating VOCs from water or soil samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed into the GC system.

  • Solid-Phase Microextraction (SPME): A solvent-free extraction technique where a coated fiber is exposed to the sample (liquid or headspace). The analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.

Data Presentation: Expected Quantitative Performance

The following table summarizes the expected quantitative performance data for the analysis of this compound using GC-MS and GC-FID, based on validated methods for similar volatile hydrocarbons.

ParameterGC-MS (SIM Mode)GC-FID
Limit of Detection (LOD) 0.1 - 10 ng/L0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 50 ng/L0.5 - 5 µg/L
Linearity (R²) ≥ 0.995≥ 0.999
Linear Range 0.5 - 500 ng/L0.5 - 100 µg/L
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix by GC-MS

This protocol is suitable for the analysis of this compound in a non-aqueous liquid matrix, such as a solvent or a fuel sample.

3.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated aromatic compound

  • Solvent for dilution: Hexane (B92381) or Pentane (GC grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

3.1.2. Instrumentation

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer

  • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a volatile-specific column (e.g., Rtx-VMS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3.1.3. GC-MS Conditions

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan (m/z 40-200) for qualitative analysis and SIM for quantification
SIM Ions for this compound Quantifier: m/z 83Qualifiers: m/z 55, 98

3.1.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Spiking: Add a fixed concentration of the internal standard to all calibration standards and samples.

  • Sample Preparation: Dilute the unknown sample with hexane to bring the concentration of this compound within the calibration range.

3.1.5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.

Protocol 2: Trace Level Quantification of this compound in Water by Purge and Trap GC-FID

This protocol is designed for the sensitive determination of trace levels of this compound in aqueous samples.

3.2.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Fluorobenzene or other suitable volatile standard

  • Methanol (B129727) (Purge and Trap grade)

  • Reagent-grade water (for blanks and standards)

  • Purge and trap vials with septa

3.2.2. Instrumentation

  • Purge and Trap Concentrator

  • Gas Chromatograph with a Flame Ionization Detector

  • GC Column: A volatile-specific column (e.g., Rtx-VMS, DB-624), 60 m x 0.25 mm ID, 1.4 µm film thickness.

3.2.3. Purge and Trap and GC-FID Conditions

ParameterSetting
Purge Gas Helium or Nitrogen
Purge Flow 40 mL/min
Purge Time 11 min
Sample Temperature Ambient or slightly heated (e.g., 40 °C)
Trap Adsorbent Combination trap (e.g., Tenax/silica gel/carbon molecular sieve)
Desorb Temperature 250 °C
Desorb Time 2 min
Bake Temperature 270 °C
GC Injector Temp. 250 °C
GC Carrier Gas Helium at a constant flow of 1.5 mL/min
GC Oven Program Initial: 35 °C, hold for 5 minRamp 1: 8 °C/min to 150 °CRamp 2: 20 °C/min to 220 °CHold: 2 min at 220 °C
FID Temperature 300 °C
FID Gas Flows Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

3.2.4. Standard and Sample Preparation

  • Stock Standard Solution (in Methanol): Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

  • Aqueous Working Standards: Prepare working standards by spiking appropriate volumes of the methanolic stock solution into reagent water in purge and trap vials to achieve the desired concentrations (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Spiking: Add a fixed amount of the internal standard to all standards and samples.

  • Sample Collection: Collect water samples in vials with zero headspace.

3.2.5. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1, using the peak areas from the FID.

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with Internal Standard Sample->Spike Standard Calibration Standards Standard->Spike Dilute Dilute if Necessary Spike->Dilute Injection Inject into GC Dilute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

PT_GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_purge_trap Purge and Trap cluster_gc_fid GC-FID Analysis cluster_data_analysis Data Analysis AqueousSample Aqueous Sample SpikeIS Spike with Internal Standard AqueousSample->SpikeIS Purge Purge with Inert Gas SpikeIS->Purge Trap Trap on Adsorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Injection Inject into GC Desorb->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Peak_Integration Peak Integration FID_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification_Result Quantify Analyte Calibration_Curve->Quantification_Result

Caption: Workflow for trace analysis of this compound by Purge and Trap GC-FID.

References

Application Notes and Protocols for the Use of 2,4-Dimethyl-2-Pentene as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. Variations in sample injection volume, instrument response, and sample preparation can introduce significant errors. The use of an internal standard (IS) is a widely accepted technique to correct for these variations, thereby improving the reliability of analytical results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. By comparing the peak area of the analyte to that of the internal standard, quantitative accuracy can be greatly enhanced.

This document provides detailed application notes and protocols for the use of 2,4-dimethyl-2-pentene as an internal standard in the GC-MS analysis of volatile organic compounds (VOCs), particularly other hydrocarbons. Due to its chemical properties, this compound is a suitable internal standard for the analysis of various non-polar volatile compounds.

Properties of this compound

PropertyValue
Chemical Formula C₇H₁₄[1][2][3]
Molecular Weight 98.19 g/mol [1][2]
CAS Number 625-65-0[1][2]
Boiling Point 83 °C
Melting Point -128 °C[2]
Physical State Liquid[2]
Purity (typical) >98.0% (GC)[2]

Principle of Use as an Internal Standard

The fundamental principle behind using an internal standard is that the ratio of the analyte's response to the internal standard's response will remain constant across different runs, even if the absolute responses vary. The concentration of the analyte is determined by comparing this ratio to a calibration curve constructed from standards with known analyte and internal standard concentrations.

For this compound to be an effective internal standard, it should meet the following criteria:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.

  • Resolution: It must be well-resolved chromatographically from the analytes and any other matrix components.

  • Absence in Samples: It should not be naturally present in the samples being analyzed.

  • Stability: It must be chemically stable and not react with the analytes or the sample matrix.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 100 mg of this compound (purity >98.0%) into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, hexane, or dichloromethane, depending on the analyte's solubility).

  • Store the stock solution in a tightly sealed container at 4°C.

b. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 100 mg of each target analyte into separate 100 mL volumetric flasks.

  • Dissolve and dilute to the mark with the same solvent used for the IS stock solution.

  • Store the analyte stock solutions under the same conditions as the IS stock solution.

c. Calibration Standards:

  • Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.

  • To each calibration standard, add a constant volume of the IS stock solution to achieve a final IS concentration that is in the mid-range of the expected analyte concentrations. For example, if the analyte calibration range is 1-100 µg/mL, a suitable IS concentration would be 25 µg/mL.

d. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • QC samples should be prepared from a separate weighing of the analyte stock solution to ensure independence from the calibration standards.

  • Spike the QC samples with the same constant concentration of the internal standard as the calibration standards.

Sample Preparation
  • Accurately measure a known volume or weight of the sample (e.g., 1 mL of a liquid sample or 1 g of a solid sample).

  • If the sample is solid, perform a suitable extraction procedure (e.g., solvent extraction, headspace analysis).

  • Add the same constant volume of the internal standard stock solution to the sample extract as was added to the calibration standards.

  • Vortex the sample to ensure thorough mixing.

  • Transfer an aliquot of the prepared sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and instrument.

ParameterRecommended Condition
GC System Agilent 7890A GC with 5975C MS or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

For quantitative analysis, SIM mode is often preferred for its higher sensitivity and selectivity.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is an example of a calibration curve data table for the quantification of a hypothetical analyte (e.g., Toluene) using this compound as the internal standard.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11.02515,234380,8500.040
25.02576,170380,8500.200
310.025152,340380,8500.400
425.025380,850380,8501.000
550.025761,700380,8502.000
6100.0251,523,400380,8504.000

A calibration curve is then generated by plotting the Peak Area Ratio against the Analyte Concentration. The concentration of the analyte in unknown samples is determined using the regression equation from this curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_proc Data Processing IS_Stock Prepare Internal Standard (this compound) Stock Solution Cal_Stds Prepare Calibration Standards IS_Stock->Cal_Stds QC_Samples Prepare Quality Control (QC) Samples IS_Stock->QC_Samples Spike_IS Spike with Internal Standard IS_Stock->Spike_IS Analyte_Stock Prepare Analyte Stock Solution Analyte_Stock->Cal_Stds Analyte_Stock->QC_Samples GC_MS Inject into GC-MS Cal_Stds->GC_MS QC_Samples->GC_MS Sample Obtain Sample Extract Extract Analytes (if necessary) Sample->Extract Spike_IS->GC_MS Extract->Spike_IS Acquire_Data Acquire Data (SIM or Full Scan) GC_MS->Acquire_Data Integrate Integrate Peak Areas (Analyte and IS) Acquire_Data->Integrate Calc_Ratio Calculate Peak Area Ratios Integrate->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve from Calibration Standards Quantify Quantify Analyte in Unknown Samples Calc_Ratio->Quantify from Samples & QCs Cal_Curve->Quantify

References

Application Notes and Protocols for the Hydrogenation of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of alkenes is a fundamental transformation in organic synthesis, leading to the formation of alkanes. This process is crucial in various stages of drug development and fine chemical synthesis for creating saturated hydrocarbon frameworks. The reduction of 2,4-dimethyl-2-pentene, a tetrasubstituted alkene, to 2,4-dimethylpentane (B89610) presents a unique challenge due to the steric hindrance around the carbon-carbon double bond.[1][2] Tetrasubstituted alkenes are generally less reactive towards catalytic hydrogenation compared to their less substituted counterparts, often requiring more robust catalysts or more forcing reaction conditions to achieve complete conversion.[2][3]

This document provides detailed application notes and experimental protocols for the hydrogenation of this compound, targeting researchers and professionals in the chemical sciences. The protocols outlined below are based on established methodologies for the hydrogenation of sterically hindered alkenes.

Reaction Scheme

The overall reaction involves the addition of two hydrogen atoms across the double bond of this compound to yield 2,4-dimethylpentane. This is typically achieved using hydrogen gas (H₂) and a metal catalyst.[1]

Key Considerations for Hydrogenating Tetrasubstituted Alkenes

  • Catalyst Selection: Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) may exhibit low reactivity towards tetrasubstituted alkenes.[4] More active catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium-based catalysts, or Iridium-based catalysts like Crabtree's catalyst are often more effective.[5][6][7] Bimetallic catalysts, for instance, Pt-Ni alloys, have also shown promise for the hydrogenation of hindered olefins.[8][9]

  • Reaction Conditions: Elevated pressures of hydrogen gas and sometimes higher temperatures are often necessary to drive the hydrogenation of sterically hindered alkenes to completion.[10]

  • Solvent Choice: The choice of solvent can influence the reaction rate and catalyst activity. Common solvents for hydrogenation include ethanol (B145695), methanol, ethyl acetate, and acetic acid.[5][11]

  • Catalyst Loading: The amount of catalyst used can impact the reaction time and efficiency. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification.

Experimental Protocols

Two representative protocols are provided below. Protocol A utilizes a common heterogeneous catalyst under elevated pressure, suitable for general laboratory setups equipped for pressure reactions. Protocol B describes the use of a highly active homogeneous catalyst that can be effective under milder conditions.

Protocol A: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂) under Elevated Pressure

This protocol is adapted from general procedures for the hydrogenation of sterically hindered alkenes using Adams' catalyst.[6][12]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Filtration setup (e.g., Celite® or a syringe filter)

Procedure:

  • Reactor Setup: To a clean and dry pressure reactor vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂) (typically 1-5 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The concentration of the substrate is typically in the range of 0.1-1.0 M.

  • Sealing and Purging: Seal the reactor and purge the system with hydrogen gas several times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). For highly hindered substrates, higher pressures may be required.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to ensure efficient mixing and contact with the catalyst.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction can also be monitored by techniques such as Gas Chromatography (GC) by periodically taking aliquots.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a suitable filter to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethylpentane. The product can be further purified by distillation if necessary.

Protocol B: Homogeneous Hydrogenation using Crabtree's Catalyst

Crabtree's catalyst, [[Ir(COD)(PCy₃)(py)]PF₆], is a highly active homogeneous catalyst known for its ability to hydrogenate even tetrasubstituted olefins under mild conditions.[7][13][14]

Materials:

  • This compound

  • Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrogen gas (H₂)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: In a separate container under an inert atmosphere, prepare a stock solution of Crabtree's catalyst (typically 0.1-1 mol%) in anhydrous dichloromethane.

  • Initiation: Add the catalyst solution to the substrate solution.

  • Hydrogenation: Purge the flask with hydrogen gas (a balloon of H₂ is often sufficient, but for quantitative results, a regulated supply is better) and maintain a positive pressure of hydrogen.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (if applicable) or GC. Homogeneous hydrogenations with Crabtree's catalyst are often rapid.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by passing it through a short plug of silica (B1680970) gel to remove the catalyst, followed by distillation if necessary.

Data Presentation

The following table summarizes typical catalysts and conditions for the hydrogenation of hindered alkenes, providing a comparative overview for researchers.

Catalyst SystemCatalyst TypeTypical PressureTypical TemperatureKey Advantages & Considerations
Pd/C Heterogeneous50-500 psi25-80 °CReadily available and cost-effective, but may show low reactivity for tetrasubstituted alkenes.[4]
PtO₂ (Adams') Heterogeneous50-150 psi25-60 °CMore active than Pd/C for hindered alkenes.[5][6]
Raney Ni Heterogeneous500-1500 psi50-150 °CA cost-effective alternative, but often requires higher pressures and temperatures.[10]
Crabtree's Catalyst Homogeneous15-60 psi (1-4 atm)25 °CHighly active for tri- and tetrasubstituted alkenes under mild conditions.[7][13] Air-stable solid but the catalytic cycle is sensitive.
Rh-based Catalysts Homogeneous15-500 psi25-50 °CHigh activity and potential for asymmetric hydrogenation with chiral ligands.[15][16][17]
Ir-based Catalysts Homogeneous15-500 psi25-50 °CSimilar to Rhodium catalysts, with high activity for challenging substrates.[18][19]

Visualizations

Experimental Workflow for Heterogeneous Hydrogenation

The following diagram illustrates the general workflow for the heterogeneous catalytic hydrogenation of this compound.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation prep1 Charge Reactor with This compound prep2 Add Catalyst (e.g., PtO2) under Inert Atmosphere prep1->prep2 prep3 Add Solvent (e.g., Ethanol) prep2->prep3 react1 Seal Reactor and Purge with H2 prep3->react1 react2 Pressurize with H2 react1->react2 react3 Stir at Desired Temperature react2->react3 react4 Monitor H2 Uptake / GC react3->react4 workup1 Vent and Purge with Inert Gas react4->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product (e.g., Distillation) workup3->workup4 final_product final_product workup4->final_product 2,4-Dimethylpentane

Caption: General workflow for the heterogeneous hydrogenation of this compound.

Signaling Pathway of Catalytic Hydrogenation

The diagram below illustrates the conceptual steps involved in the heterogeneous catalytic hydrogenation of an alkene on a metal surface.

G cluster_surface Catalyst Surface H2 H₂ Molecule Adsorption_H2 Adsorption and Dissociation of H₂ H2->Adsorption_H2 Approaches Surface Alkene This compound Adsorption_Alkene Adsorption of Alkene Alkene->Adsorption_Alkene Approaches Surface H_atoms Adsorbed H atoms Adsorption_H2->H_atoms Adsorbed_Alkene Adsorbed Alkene Adsorption_Alkene->Adsorbed_Alkene Transfer1 First Hydrogen Transfer Intermediate Half-Hydrogenated Intermediate Transfer1->Intermediate Transfer2 Second Hydrogen Transfer Intermediate->Transfer2 Desorption Desorption of Alkane Transfer2->Desorption Alkane 2,4-Dimethylpentane Desorption->Alkane

Caption: Conceptual pathway of heterogeneous catalytic hydrogenation on a metal surface.

References

Application Notes and Protocols: 2,4-Dimethyl-2-Pentene in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethyl-2-pentene as a potential component in gasoline formulations. This document details its known properties related to fuel performance, outlines experimental protocols for its evaluation, and presents logical workflows for fuel additive research.

Introduction to this compound in Fuel Applications

This compound (C₇H₁₄) is a branched-chain olefin that has been investigated for its potential as a gasoline blending component. Its branched structure suggests favorable anti-knock properties, which are crucial for modern spark-ignition engines. The primary measure of a fuel's anti-knock quality is its octane (B31449) number, with higher numbers indicating greater resistance to premature detonation (knocking). The two standard measures are the Research Octane Number (RON), which reflects performance under milder, lower-speed conditions, and the Motor Octane Number (MON), which is indicative of performance under more severe, higher-speed and load conditions.

Quantitative Data: Octane Numbers

The anti-knock characteristics of this compound have been experimentally determined. A summary of its octane ratings is presented in the table below. The Posted Octane Number (PON) is the arithmetic average of RON and MON and is typically displayed at gasoline pumps in the United States.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Posted Octane Number (PON)
This compound100.0[1]84.6[1]92.3

Experimental Protocols

Protocol for Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.

Objective: To determine the anti-knock characteristic of this compound or its blends with a base gasoline under mild operating conditions.

Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Materials:

  • This compound

  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane.

  • Check fuels of known octane numbers.

Procedure:

  • Engine Preparation and Standardization:

    • Calibrate the CFR engine using PRFs according to the specifications outlined in ASTM D2699.

    • Ensure all engine operating parameters (e.g., intake air temperature, coolant temperature, ignition timing) are within the specified ranges for RON testing.

  • Sample Preparation:

    • If testing a blend, prepare a precise volumetric blend of this compound with a base gasoline.

  • Knock Intensity Measurement:

    • Introduce the test fuel (neat this compound or a blend) into the engine's fuel system.

    • Adjust the fuel-air ratio to maximize knock intensity.

    • Vary the engine's compression ratio until a standard knock intensity is observed, as measured by a knockmeter.

  • Bracketing with Primary Reference Fuels:

    • Select two PRFs that bracket the knock intensity of the sample at the same compression ratio.

    • Measure the knock intensity of each bracketing PRF.

  • RON Calculation:

    • Calculate the RON of the sample by linear interpolation between the octane numbers of the two bracketing PRFs based on their respective knockmeter readings.

Protocol for Determination of Motor Octane Number (MON)

This protocol is based on the ASTM D2700 standard test method.

Objective: To determine the anti-knock characteristic of this compound or its blends with a base gasoline under more severe operating conditions.

Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Materials:

  • This compound

  • Primary Reference Fuels (PRFs): Isooctane and n-heptane.

  • Check fuels of known octane numbers.

Procedure:

  • Engine Preparation and Standardization:

    • Calibrate the CFR engine using PRFs according to the specifications outlined in ASTM D2700.

    • Set the engine operating parameters to the more severe conditions required for MON testing (e.g., higher intake mixture temperature, fixed ignition timing).

  • Sample Preparation:

    • Prepare a precise volumetric blend of this compound with a base gasoline if testing a blend.

  • Knock Intensity Measurement:

    • Introduce the test fuel into the engine.

    • Adjust the fuel-air ratio to maximize knock intensity.

    • Adjust the compression ratio to achieve a standard knock intensity.

  • Bracketing with Primary Reference Fuels:

    • As in the RON test, select two PRFs that bracket the knock intensity of the sample.

    • Measure the knock intensity of each bracketing PRF.

  • MON Calculation:

    • Calculate the MON of the sample by linear interpolation between the octane numbers of the bracketing PRFs.

Protocol for Evaluation of Exhaust Emissions

This is a generalized protocol for evaluating the effect of this compound as a gasoline additive on exhaust emissions. The specific test cycle (e.g., FTP-75, WLTC) and analytical methods should be chosen based on regulatory requirements and research objectives.

Objective: To compare the regulated and unregulated exhaust emissions of a base gasoline with a blend containing this compound.

Apparatus:

  • A test vehicle or a stationary engine mounted on a dynamometer.

  • Exhaust gas analysis system for measuring hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and carbon dioxide (CO2).

  • Particulate matter (PM) sampling and analysis equipment.

  • A chassis dynamometer capable of simulating a driving cycle.

Materials:

  • Base gasoline with known properties.

  • This compound.

Procedure:

  • Vehicle/Engine Preparation:

    • Ensure the test vehicle or engine is in good working condition and meets baseline emission standards for its class.

  • Fuel Preparation:

    • Prepare a test fuel by blending a specified percentage of this compound with the base gasoline.

  • Baseline Emissions Testing:

    • Operate the vehicle or engine on the base gasoline over the chosen driving cycle.

    • Collect and analyze exhaust gas samples to determine baseline emission levels of HC, CO, NOx, CO2, and PM.

  • Test Fuel Emissions Testing:

    • Drain the base gasoline from the fuel system and flush with the test fuel.

    • Operate the vehicle or engine on the test fuel over the same driving cycle.

    • Collect and analyze exhaust gas samples for the same pollutants.

  • Data Analysis:

    • Compare the emission results from the test fuel to the baseline fuel to determine the effect of the this compound additive.

    • Perform statistical analysis to determine if the observed differences are significant.

Visualizations

Fuel_Additive_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Durability and Material Compatibility cluster_3 Phase 4: Data Analysis and Reporting A Identify Candidate Additive (this compound) B Literature Review & Property Estimation A->B C Preliminary Octane Screening (RON/MON) B->C D Blending with Base Gasoline C->D E Engine Dynamometer Testing D->E F Exhaust Emissions Analysis (HC, CO, NOx, PM) E->F G Fuel Economy Measurement E->G H Long-Term Engine Durability Test G->H I Material Compatibility Studies (Elastomers, Metals) H->I J Statistical Analysis of Results I->J K Performance and Cost-Benefit Analysis J->K L Final Report and Recommendations K->L

Caption: A logical workflow for the evaluation of a potential fuel additive.

Octane_Number_Concept cluster_Engine Spark-Ignition Engine cluster_Fuel Fuel Properties cluster_Combustion Combustion Event Piston Piston Compression Spark Spark Plug Ignition Low_Octane Low Octane Fuel (e.g., n-heptane) High_Octane High Octane Fuel (e.g., Isooctane, this compound) Knocking Engine Knocking (Premature Detonation) Low_Octane->Knocking Prone to Normal_Combustion Normal Combustion High_Octane->Normal_Combustion Resists Knocking Knocking->Piston Reduces Efficiency & Can Cause Damage Normal_Combustion->Piston Efficient Power Delivery

Caption: The relationship between fuel octane number and engine combustion.

Olefin_Combustion_Pathway Olefin Olefin (e.g., this compound) + O2 Radicals Formation of Alkyl and Peroxy Radicals Olefin->Radicals High Temperature Intermediates Intermediate Species (Aldehydes, Ketones, Smaller Alkenes) Radicals->Intermediates CO Carbon Monoxide (CO) Intermediates->CO Final_Products Final Products (CO2 + H2O) CO->Final_Products Further Oxidation

Caption: A generalized pathway for the combustion of olefinic hydrocarbons.

References

Application Notes and Protocols for the Derivatization of 2,4-Dimethyl-2-Pentene for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, certain analytes may not be suitable for direct GC analysis due to low volatility, poor thermal stability, or weak detector response. In such cases, derivatization, a process of chemically modifying the analyte, can significantly improve its chromatographic behavior and detectability.

This document provides detailed application notes and protocols for the derivatization of 2,4-dimethyl-2-pentene, a branched alkene, for GC analysis. As a nonpolar hydrocarbon without active hydrogens, traditional derivatization methods like silylation or acylation are not applicable. Instead, this guide focuses on two effective strategies that target the carbon-carbon double bond: bromination and epoxidation . These methods enhance the analyzability of this compound, offering improved chromatographic resolution and detection sensitivity.

Derivatization Strategies for this compound

Two primary derivatization reactions are presented for the GC analysis of this compound:

  • Bromination: This method involves the addition of bromine across the double bond to form 2,3-dibromo-2,4-dimethylpentane. The resulting vicinal dibromide is a larger, more polar molecule with a significantly higher boiling point. This alteration in physical properties can aid in separating the analyte from a volatile matrix. Furthermore, the presence of two bromine atoms makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.

  • Epoxidation: This reaction converts the double bond into an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 2,4-dimethyl-2,3-epoxypentane. The introduction of the polar epoxide functional group increases the polarity of the analyte. This change in polarity can be advantageous for separating the derivative from nonpolar interferences in complex samples and can be readily analyzed by GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Derivatization by Bromination

This protocol details the conversion of this compound to 2,3-dibromo-2,4-dimethylpentane for subsequent GC-ECD or GC-MS analysis.

Materials:

  • This compound standard

  • Bromine (Br₂) solution in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride), or Pyridinium bromide perbromide (PBPB) as a safer alternative

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane (B92381) (GC grade)

  • Vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock solution.

  • Reaction Setup: In a clean, dry vial, add 1 mL of the this compound standard or sample solution.

  • Bromination Reaction:

    • Using Bromine Solution: While stirring, add the bromine solution dropwise until a faint yellow or orange color persists, indicating a slight excess of bromine. The reaction is typically rapid at room temperature.

    • Using PBPB: Add a slight molar excess of PBPB to the solution and stir at room temperature for 30-60 minutes.

  • Quenching: To remove excess bromine, add a small amount of a saturated aqueous solution of sodium thiosulfate (B1220275) and shake vigorously until the color disappears.

  • Extraction: Add 1 mL of hexane and vortex for 1 minute. Allow the layers to separate.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried hexane solution containing the 2,3-dibromo-2,4-dimethylpentane derivative is now ready for GC analysis.

Protocol 2: Derivatization by Epoxidation

This protocol describes the synthesis of 2,4-dimethyl-2,3-epoxypentane from this compound for GC-FID or GC-MS analysis.

Materials:

  • This compound standard

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM, GC grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Standard Preparation: Prepare a stock solution and calibration standards of this compound in dichloromethane as described in Protocol 1.

  • Reaction Setup: In a clean, dry vial, dissolve a slight molar excess of m-CPBA in 1 mL of dichloromethane. Add 1 mL of the this compound standard or sample solution.

  • Epoxidation Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by GC analysis of aliquots.

  • Work-up:

    • Add 2 mL of saturated sodium bicarbonate solution to quench the reaction and neutralize the m-chlorobenzoic acid byproduct. Stir for 15 minutes.

    • Separate the organic layer. Wash the organic layer with 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: The resulting dichloromethane solution containing the 2,4-dimethyl-2,3-epoxypentane derivative is ready for GC analysis.

GC Analysis Parameters

The following are suggested starting conditions for the GC analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.

Parameter2,3-Dibromo-2,4-dimethylpentane (Bromination)2,4-Dimethyl-2,3-epoxypentane (Epoxidation)
GC System Gas Chromatograph with ECD or MSGas Chromatograph with FID or MS
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentDB-WAX (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/minHelium at a constant flow of 1.2 mL/min
Injector Temp. 250 °C230 °C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1)
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min60 °C (hold 2 min), ramp to 180 °C at 8 °C/min, hold 5 min
Detector Temp. ECD: 300 °C; MS Transfer Line: 280 °CFID: 250 °C; MS Transfer Line: 250 °C

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and its derivatives. Note that retention times are estimates and will vary depending on the specific chromatographic system.

AnalyteDerivatization MethodMolecular Weight ( g/mol )Expected Retention Time (min)Recommended Detector
This compoundNone98.19~5-7FID, MS
2,3-Dibromo-2,4-dimethylpentaneBromination257.99~12-15ECD, MS
2,4-Dimethyl-2,3-epoxypentaneEpoxidation114.19~8-10FID, MS

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and GC analysis of this compound.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_results Data Interpretation Sample This compound in Solution Bromination Bromination (Br2 or PBPB) Sample->Bromination Option 1 Epoxidation Epoxidation (m-CPBA) Sample->Epoxidation Option 2 GC_ECD_MS GC-ECD/MS Analysis Bromination->GC_ECD_MS Inject Derivative GC_FID_MS GC-FID/MS Analysis Epoxidation->GC_FID_MS Inject Derivative Data Quantification and Identification GC_ECD_MS->Data GC_FID_MS->Data

Caption: Workflow for derivatization and GC analysis of this compound.

Derivatization Reactions

The following diagrams illustrate the chemical reactions for the bromination and epoxidation of this compound.

Reaction_Schemes cluster_bromination Bromination Reaction cluster_epoxidation Epoxidation Reaction reactant_br This compound reagent_br + Br2 product_br -> 2,3-Dibromo-2,4-dimethylpentane reactant_ep This compound reagent_ep + m-CPBA product_ep -> 2,4-Dimethyl-2,3-epoxypentane + m-Chlorobenzoic acid

Caption: Chemical schemes for derivatization of this compound.

Conclusion

The derivatization of this compound via bromination or epoxidation offers robust and reliable methods to enhance its analysis by gas chromatography. Bromination is particularly advantageous for achieving high sensitivity with an ECD, making it suitable for trace analysis. Epoxidation provides an alternative that modifies the polarity of the analyte, which can be beneficial for chromatographic separation from complex matrices. The detailed protocols and suggested GC parameters provided in these application notes serve as a valuable starting point for researchers and scientists in developing and validating their analytical methods for this and similar branched alkenes.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-dimethyl-2-pentene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often synthesized via the dehydration of 2,4-dimethyl-3-pentanol (B146734) or 2,4-dimethyl-2-pentanol (B165554), may contain several impurities. The most common include:

  • Isomeric Alkenes: Rearrangement reactions can lead to the formation of various C7H14 isomers with close boiling points, making separation challenging.

  • Dienes: Over-elimination or side reactions can result in the formation of dienes, such as 2,4-dimethyl-1,3-pentadiene (B89641).

  • Unreacted Alcohol: Incomplete dehydration will leave residual 2,4-dimethyl-3-pentanol or 2,4-dimethyl-2-pentanol in the crude product.

  • Polymerization Products: Alkenes can polymerize under acidic or high-temperature conditions, forming higher molecular weight byproducts.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid or phosphoric acid) may be present.

Q2: Which purification method is most suitable for removing isomeric impurities?

A2: Due to the small differences in boiling points among alkene isomers, high-efficiency fractional distillation is the most common and effective method for their separation on a laboratory scale. For achieving very high purity or for separating isomers with extremely close boiling points, preparative gas chromatography (preparative GC) is a powerful alternative.

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation is generally not effective for separating this compound from its isomeric impurities because their boiling points are too close (typically differing by only a few degrees Celsius). Simple distillation is only suitable for separating liquids with significantly different boiling points (a difference of at least 25-30 °C) or for separating a volatile liquid from a non-volatile solid.

Q4: When should I consider using preparative gas chromatography?

A4: Preparative GC is recommended when:

  • A very high degree of purity (>99.5%) is required.

  • Fractional distillation fails to provide adequate separation of closely boiling isomers.

  • Only a small quantity of the purified product is needed for analytical or small-scale synthetic purposes.

Impurity Data and Physical Properties

A summary of the boiling points of this compound and its common isomeric impurities is provided below to aid in the selection and optimization of purification methods.

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
This compound 625-65-0 C₇H₁₄ 83 [1][2]
2,4-Dimethyl-1-pentene (B165552)2213-32-3C₇H₁₄81-82[3][4]
cis-4,4-Dimethyl-2-pentene (B165937)762-63-0C₇H₁₄80[5]
trans-4,4-Dimethyl-2-pentene690-08-4C₇H₁₄76.75[6]
2,4-Dimethyl-1,3-pentadiene1000-86-8C₇H₁₂93-94[7][8][9][10][11]

Experimental Protocols

Fractional Distillation for the Purification of this compound

This protocol outlines the separation of this compound from its lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation

Procedure:

  • Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to a round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Insulation: Insulate the fractionating column by wrapping it with glass wool, followed by a layer of aluminum foil. This minimizes heat loss and improves separation efficiency.[12]

  • Heating: Begin heating the flask gently with a heating mantle. As the mixture begins to boil, observe the vapor rising through the column.

  • Equilibration: Allow the column to operate under total reflux (vapor condensing and returning to the pot) for a period to establish a temperature gradient and allow for vapor-liquid equilibria to be established.

  • Collecting Fractions:

    • Slowly begin to collect the distillate. A slow and steady distillation rate is crucial for good separation.

    • Monitor the temperature at the distillation head. The first fraction will contain the lowest boiling impurities (e.g., trans-4,4-dimethyl-2-pentene, cis-4,4-dimethyl-2-pentene, and 2,4-dimethyl-1-pentene).

    • Once the temperature stabilizes at the boiling point of the desired product (around 83 °C), change the receiving flask to collect the purified this compound.[1][2]

    • If the temperature begins to rise significantly above the boiling point of the product, it indicates that higher boiling impurities (e.g., 2,4-dimethyl-1,3-pentadiene) are starting to distill. At this point, stop the distillation or change to a new receiving flask to collect the high-boiling fraction.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Preparative Gas Chromatography (GC) for High-Purity this compound

This method is suitable for obtaining small quantities of highly pure this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: A preparative GC system equipped with a fraction collector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) of a suitable length and diameter for preparative work.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector: Split/splitless injector, operated in splitless mode for sample introduction.

  • Oven Temperature Program:

    • Initial Temperature: 40-50 °C

    • Ramp: 5-10 °C/min

    • Final Temperature: 150-200 °C (or as needed to elute all components)

  • Detector: A non-destructive detector is ideal, but a flame ionization detector (FID) with a splitter to the collection system is common.

  • Fraction Collector: Cooled traps to condense and collect the eluting fractions.

Procedure:

  • Sample Preparation: The crude sample should be free of non-volatile materials. A preliminary simple distillation may be necessary.

  • Method Development: Optimize the analytical GC method to achieve baseline separation of this compound from its impurities.

  • Injection: Inject a small volume of the crude mixture onto the preparative GC column.

  • Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the this compound peak in a cooled trap.

  • Purity Analysis: Re-inject a small amount of the collected fraction into an analytical GC to confirm its purity.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Distillation rate is too fast.- Inefficient fractionating column.- Poor insulation of the column.[13]- Reduce the heating rate to slow down the distillation.- Use a longer or more efficient (e.g., packed) fractionating column.- Insulate the column with glass wool and aluminum foil.[12]
Flooding of the Column - Heating rate is too high, causing excessive vapor flow.[12]- Reduce the heating rate to allow the condensed liquid to flow back down the column.[12]
Bumping (Sudden, Violent Boiling) - Absence of boiling chips or inadequate stirring.- Add fresh boiling chips to the cool liquid or use a magnetic stirrer.
Temperature Fluctuations at the Distillation Head - Uneven heating.- Drafts cooling the apparatus.- Ensure the heating mantle is in good contact with the flask.- Shield the apparatus from drafts or improve insulation.
Preparative Gas Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate column or temperature program.- Column overloading.- Optimize the temperature program (e.g., slower ramp rate).- Use a longer or different stationary phase column.- Reduce the injection volume.
Peak Tailing - Active sites in the injector or column.- Sample decomposition.- Deactivate the injector liner and column.- Lower the injector and/or oven temperature.
Low Recovery of Collected Fraction - Inefficient trapping system.- Leaks in the collection line.- Ensure the collection traps are sufficiently cold (e.g., using liquid nitrogen or a dry ice/acetone bath).- Check all connections for leaks.
Ghost Peaks in Purity Analysis - Carryover from a previous injection.- Contamination of the collection trap.- Bake out the column and injector.- Thoroughly clean the collection traps between runs.

Visual Workflows

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis start Start setup Assemble Fractional Distillation Apparatus start->setup insulate Insulate Column setup->insulate heat Heat Crude Mixture insulate->heat equilibrate Equilibrate Column (Total Reflux) heat->equilibrate collect_low Collect Low-Boiling Fraction equilibrate->collect_low Temp < 83°C collect_product Collect Product Fraction (approx. 83°C) collect_low->collect_product Temp stabilizes at 83°C analyze Analyze Fractions by GC collect_low->analyze collect_high Collect High-Boiling Fraction collect_product->collect_high Temp > 83°C collect_product->analyze collect_high->analyze end End analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Workflow cluster_prep Preparation & Optimization cluster_separation Separation cluster_analysis Verification start Start optimize Optimize Analytical GC Method start->optimize inject Inject Crude Sample into Preparative GC optimize->inject collect Collect this compound Peak Fraction inject->collect analyze Analyze Collected Fraction for Purity collect->analyze end End analyze->end

Caption: Workflow for high-purity isolation of this compound using preparative GC.

References

optimizing reaction conditions for 2,4-dimethyl-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Dimethyl-2-pentene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, a common acyclic olefin used in organic synthesis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol (B165554).

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low product yield can stem from several factors related to reaction conditions and starting materials. Consider the following troubleshooting steps:

    • Incomplete Reaction: The dehydration of alcohols requires sufficient heat to proceed at an adequate rate.[3] Ensure your reaction temperature is within the optimal range (typically 150-180°C for sulfuric or phosphoric acid catalysis).[4] Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.

    • Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄, H₃PO₄) is crucial. Ensure the acid used is of appropriate concentration and has not been contaminated.

    • Poor Quality Starting Material: The purity of the 2,4-dimethyl-2-pentanol is important. Impurities can interfere with the reaction. Consider purifying the starting alcohol by distillation if its purity is questionable.

    • Loss During Workup: Product can be lost during extraction and purification steps. Ensure proper phase separation during aqueous workup and minimize transfers. Distillation should be performed carefully to avoid loss of the volatile product.

Issue 2: Presence of Significant Amounts of an Isomeric Impurity

  • Question: My product mixture contains a significant amount of an isomer, 2,4-dimethyl-1-pentene. How can I increase the selectivity for the desired this compound?

  • Answer: The formation of isomeric alkenes is a common outcome in elimination reactions. According to Saytzeff's rule, the more substituted alkene, this compound, is the thermodynamically more stable and should be the major product.[5] However, reaction conditions can influence the product ratio.

    • Reaction Temperature: Higher temperatures can sometimes favor the formation of the less stable, kinetically favored product. While sufficient heat is necessary, excessively high temperatures might lead to undesired side reactions, including isomerization.[4] Maintain the temperature within the recommended range.

    • Choice of Acid Catalyst: While both sulfuric and phosphoric acid are effective, their dehydrating properties and the potential for side reactions can differ. Phosphoric acid is generally considered less oxidizing than sulfuric acid.

    • Reaction Time: Allowing the reaction to proceed to equilibrium will favor the formation of the more stable product. Monitor the reaction to ensure it has reached completion.

Issue 3: Observation of Unexpected Side Products

  • Question: Besides the expected alkene products, I am observing other unexpected peaks in my GC/MS analysis. What could these be and how can I avoid them?

  • Answer: The presence of unexpected side products can be attributed to competing reactions.

    • Ether Formation: Under certain conditions, particularly at lower temperatures, a competing SN2 reaction can occur where two alcohol molecules react to form an ether. Ensuring the reaction temperature is high enough to favor elimination over substitution is key.

    • Polymerization: Alkenes, in the presence of strong acids, can undergo polymerization. This is more likely with prolonged reaction times or at very high temperatures.

    • Rearrangement Products: Although the tertiary carbocation intermediate in the E1 mechanism is relatively stable, rearrangements are always a possibility in carbocation chemistry, though less likely in this specific case due to the stability of the initial carbocation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound in a laboratory setting?

A1: The most common and preferred lab-scale synthesis is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[4] This method offers a good balance of yield and simplicity.[4]

Q2: What is the mechanism of the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol?

A2: The reaction proceeds through an E1 (elimination, unimolecular) mechanism.[4][6] It involves three main steps:

  • Protonation: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group (water).[4][6]

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation.[4]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the double bond of the alkene.[4]

Q3: Why is this compound the major product of this reaction?

A3: The formation of the major and minor alkene products is governed by Saytzeff's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[5] this compound is a tetrasubstituted alkene, whereas the minor product, 2,4-dimethyl-1-pentene, is a disubstituted alkene.

Q4: What are the typical reaction conditions for the dehydration of 2,4-dimethyl-2-pentanol?

A4: The reaction is typically carried out using a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at temperatures ranging from 150–180°C.[4]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, other methods include:

  • Dehydrohalogenation: This involves the elimination of a hydrogen halide from a suitable alkyl halide using a strong base. This reaction often follows an E2 mechanism.[4]

  • Industrial Catalytic Cracking: In industrial settings, this compound can be produced by the catalytic cracking of larger hydrocarbons using zeolite catalysts at high temperatures (400–600°C) and pressures.[4]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodTypical Yield (%)Typical Purity (%)ScalabilityRelative Cost Efficiency
Acid-Catalyzed Dehydration8595ModerateHigh
Dehydrohalogenation7590LowModerate
Catalytic Cracking7085HighLow

Data summarized from available chemical literature.[4]

Table 2: Key Reaction Parameters for Acid-Catalyzed Dehydration

ParameterValue/DetailSource
Starting Material2,4-Dimethyl-2-pentanol[4]
CatalystSulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[4]
Temperature150–180°C[4]
MechanismE1 Elimination[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

Objective: To synthesize this compound via the dehydration of 2,4-dimethyl-2-pentanol using phosphoric acid as a catalyst.

Materials:

  • 2,4-dimethyl-2-pentanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Set up a fractional distillation apparatus.

  • In the distillation flask, combine 2,4-dimethyl-2-pentanol and a catalytic amount of 85% phosphoric acid.

  • Heat the mixture gently using a heating mantle. The alkene product will begin to distill along with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final distillation of the dried organic layer to purify the this compound product. The boiling point of this compound is approximately 83°C.[7]

Visualizations

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation A 2,4-Dimethyl-2-pentanol Oxonium Protonated Alcohol (Oxonium Ion) A->Oxonium Fast H_plus + H+ Carbocation Tertiary Carbocation Oxonium->Carbocation Slow (Rate-Determining) Water + H2O Product_major This compound (Major) Carbocation->Product_major -H+ Product_minor 2,4-Dimethyl-1-pentene (Minor) Carbocation->Product_minor -H+ Base Base (e.g., H2O) Troubleshooting_Workflow start Start Synthesis reaction Acid-Catalyzed Dehydration start->reaction workup Workup & Purification reaction->workup analysis Analyze Product (GC/MS) workup->analysis success Successful Synthesis analysis->success High Yield & Purity low_yield Low Yield analysis->low_yield Low Yield isomers Isomeric Impurities analysis->isomers High Impurity side_products Other Side Products analysis->side_products Unexpected Peaks check_temp Check Temp. & Time low_yield->check_temp adjust_conditions Adjust Conditions isomers->adjust_conditions side_products->adjust_conditions check_catalyst Check Catalyst check_temp->check_catalyst OK adjust_temp Optimize Temp. check_temp->adjust_temp Not Optimal check_sm Check Starting Material check_catalyst->check_sm OK check_sm->workup OK, Re-evaluate Workup adjust_temp->reaction adjust_conditions->reaction

References

common impurities in 2,4-dimethyl-2-pentene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities are typically structural isomers formed during synthesis. The primary impurity is often 2,4-dimethyl-1-pentene (B165552) . Other C7 isomers with close boiling points can also be present. Additionally, low molecular weight polymers or oligomers may form as byproducts, especially if the material has been stored for a long time or exposed to acidic conditions.[1][2]

Q2: My GC-MS analysis shows an unexpected peak close to the main this compound peak. What could it be?

A2: An unexpected peak with a similar retention time is likely a structural isomer. Given that this compound is often synthesized via acid-catalyzed dehydration of the corresponding alcohol, rearrangements can lead to various isomers.[1][3] The most probable identities are 2,4-dimethyl-1-pentene or other dimethylpentene isomers. High-resolution mass spectrometry can help in confirming the elemental composition of the impurity.

Q3: I suspect my this compound has started to polymerize. How can I confirm this and what should I do?

A3: Polymerization can be indicated by an increase in viscosity or the appearance of a higher boiling point residue during distillation. On a GC-MS chromatogram, this might appear as a broad hump at higher retention times or a series of evenly spaced peaks corresponding to oligomers. To remove these polymeric byproducts, simple distillation can be effective, as the polymer is significantly less volatile than the monomer.[2]

Q4: How can I remove residual acid catalyst from my synthesized this compound?

A4: After synthesis, residual acid catalyst (e.g., H₃PO₄ or H₂SO₄) can be removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, followed by washing with deionized water until the aqueous layer is neutral. Subsequent drying over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is necessary before further purification.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Fractional Distillation

Symptoms:

  • GC analysis of distilled fractions shows minimal enrichment of this compound.

  • The boiling point remains constant throughout the distillation.

Possible Causes:

  • The distillation column has an insufficient number of theoretical plates for separating close-boiling isomers.

  • The reflux ratio is too low, not allowing for proper equilibrium to be established in the column.

  • The distillation is being conducted too quickly.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band distillation system).

  • Optimize Reflux Ratio: Increase the reflux ratio to enhance separation. A higher reflux ratio means more of the condensate is returned to the column, allowing for more vaporization-condensation cycles.

  • Reduce Distillation Rate: Heat the distillation flask slowly and evenly to ensure a slow and steady distillation rate. This allows for better equilibrium between the liquid and vapor phases within the column.

Issue 2: Product Discoloration

Symptoms:

  • The this compound appears yellow or brown.

Possible Causes:

  • Presence of trace acidic impurities causing slow polymerization or other side reactions.

  • Oxidation due to prolonged exposure to air.

Solutions:

  • Acid Removal: Wash the product with a dilute basic solution as described in Q4 of the FAQs.

  • Purification: Perform a simple distillation to separate the alkene from any non-volatile colored impurities.

  • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation and polymerization.

Quantitative Data on Impurities

The following table summarizes common impurities and the typical effectiveness of fractional distillation for their removal. The exact percentages can vary based on the synthesis route and storage conditions.

ImpurityTypical Concentration Range (%)Boiling Point (°C)Purification MethodExpected Purity after Purification (%)
2,4-Dimethyl-1-pentene1 - 10101.3High-Efficiency Fractional Distillation> 99
Other C7 Isomers0.5 - 585 - 105High-Efficiency Fractional Distillation> 99
Polymeric Byproducts< 1> 200Simple Distillation> 99.5
Unreacted Alcohol< 2~140Simple Distillation / Aqueous WashNot detectable
Residual Acid CatalystTraceN/AAqueous Basic WashNot detectable

Experimental Protocols

Protocol 1: Purification of this compound by High-Efficiency Fractional Distillation

This protocol is designed to separate this compound from its close-boiling isomers.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood.
  • Use a round-bottom flask of an appropriate size, filled to no more than two-thirds of its capacity.
  • Add boiling chips or a magnetic stir bar to the flask.
  • Fit a high-efficiency fractionating column (e.g., a Vigreux column of at least 30 cm or a packed column) to the flask.
  • Place a distillation head with a thermometer and a condenser on top of the column. The thermometer bulb should be positioned just below the side arm leading to the condenser.
  • Use a collection flask to receive the distillate.

2. Distillation Procedure:

  • Begin heating the distillation flask gently with a heating mantle.
  • As the mixture begins to boil, observe the condensation ring rising slowly up the column.
  • Adjust the heating to maintain a high reflux ratio, allowing most of the condensate to return to the column.
  • Collect a small initial fraction (the forerun), which will be enriched in the most volatile impurities.
  • Slowly collect the main fraction at the boiling point of this compound (~83-84 °C).
  • Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected. A sudden drop or rise in temperature signifies the end of the main fraction.
  • Stop the distillation before the flask runs dry.

3. Analysis:

  • Analyze the collected fractions by Gas Chromatography (GC) or GC-MS to determine their purity.

Protocol 2: Removal of Acidic Impurities

1. Liquid-Liquid Extraction:

  • Transfer the crude this compound to a separatory funnel.
  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
  • Allow the layers to separate and discard the lower aqueous layer.
  • Wash the organic layer with an equal volume of deionized water. Shake and separate the layers as before.
  • Repeat the water wash until the aqueous layer is neutral (test with pH paper).

2. Drying:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
  • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask.
  • Swirl the flask occasionally for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

3. Filtration:

  • Decant or filter the dried organic layer to remove the drying agent. The resulting product is ready for use or further purification by distillation.

Visualizations

experimental_workflow start Crude this compound (with impurities) wash Aqueous Wash (NaHCO3, H2O) start->wash Removal of acid catalyst dry Drying (Anhydrous MgSO4) wash->dry waste1 Aqueous Waste wash->waste1 filter Filtration dry->filter waste2 Solid Waste (Drying Agent) dry->waste2 distill High-Efficiency Fractional Distillation filter->distill product Purified this compound distill->product Main Fraction waste3 Impurity Fractions distill->waste3 Forerun & Residue

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Isomer Separation? cause1 Insufficient Theoretical Plates start->cause1 Yes cause2 Low Reflux Ratio start->cause2 Yes cause3 Distillation Too Fast start->cause3 Yes solution1 Use More Efficient Column cause1->solution1 solution2 Increase Reflux Ratio cause2->solution2 solution3 Reduce Heating Rate cause3->solution3

Caption: Troubleshooting poor separation during fractional distillation.

References

Technical Support Center: Synthesis of 2,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,4-dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory synthesis of this compound is the acid-catalyzed dehydration of a suitable alcohol precursor. The typical starting materials are 2,4-dimethyl-2-pentanol (B165554) or 2,4-dimethyl-3-pentanol (B146734). This elimination reaction is generally favored at higher temperatures in the presence of a strong acid catalyst.

Q2: What are the typical catalysts used for this dehydration reaction?

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly employed as catalysts.[1] Lewis acids like alumina (B75360) (Al₂O₃) can also be used, particularly in industrial gas-phase dehydrations.[2]

Q3: What is the expected mechanism for the dehydration of 2,4-dimethyl-2-pentanol or 2,4-dimethyl-3-pentanol?

The dehydration of these secondary and tertiary alcohols typically proceeds through an E1 (unimolecular elimination) mechanism.[1] The reaction involves the protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom results in the formation of the alkene double bond.

Q4: Are there any common side reactions to be aware of?

Yes, several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Formation of isomeric alkenes: The dehydration of 2,4-dimethyl-3-pentanol can also lead to the formation of other isomers. The distribution of these products is often governed by Zaitsev's rule, which predicts that the more substituted (and generally more stable) alkene will be the major product.

  • Ether formation: If the reaction temperature is not sufficiently high, the alcohol may react with itself to form an ether.

  • Polymerization: At excessively high temperatures, the alkene product can undergo polymerization.

Q5: How can I purify the final product?

Fractional distillation is the most common method for purifying this compound from the reaction mixture. This technique separates compounds based on their boiling points. The boiling point of this compound is approximately 83°C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Reaction temperature is too low. Inadequate heat may lead to incomplete reaction or favor the formation of ether byproducts. Gradually increase the reaction temperature and monitor the progress using Gas Chromatography (GC).
Reaction temperature is too high. Excessive heat can cause polymerization of the alkene product, reducing the yield of the desired monomer. Maintain the reaction temperature within the optimal range (typically 150-180°C for H₂SO₄ or H₃PO₄ catalysts).[1]
Inefficient catalyst. The choice and concentration of the acid catalyst are crucial. Phosphoric acid is often preferred over sulfuric acid as it tends to cause fewer side reactions like charring and sulfonation. Consider optimizing the catalyst loading.
Sub-optimal reaction time. The reaction may not have proceeded to completion. Monitor the reaction progress over time using GC to determine the optimal reaction duration.
Loss of volatile product during reaction or workup. This compound is a volatile compound. Ensure that the reaction apparatus is well-sealed and that an efficient condenser is used. During workup, minimize exposure to the atmosphere and use cooled receiving flasks.

Problem 2: Presence of Significant Impurities in the Product

Possible Cause Suggested Solution
Formation of isomeric alkenes. The formation of isomeric byproducts is common in elimination reactions. To favor the formation of the desired product, carefully control the reaction temperature. The use of a bulkier base in the deprotonation step (if applicable in alternative synthesis routes) can also influence the product distribution. Characterize the product mixture using GC-MS to identify the different isomers.
Presence of unreacted starting alcohol. This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or catalyst concentration.
Formation of ether byproducts. This is typically due to the reaction temperature being too low. Increase the reaction temperature to favor the elimination pathway over the substitution pathway.
Polymerization. High reaction temperatures can lead to polymerization. Ensure the temperature is controlled within the optimal range. The addition of a radical inhibitor might be considered in some cases, although it is not a standard procedure for this specific synthesis.

Data Presentation

The following table summarizes the impact of various reaction parameters on the synthesis of this compound, based on general principles of alcohol dehydration.

Parameter Condition Expected Outcome on Yield Expected Outcome on Purity Notes
Starting Material 2,4-Dimethyl-3-pentanolGoodMay produce isomeric byproducts.Dehydration can lead to a mixture of alkenes.
2,4-Dimethyl-2-pentanolGoodGenerally good selectivity for this compound.As a tertiary alcohol, it dehydrates more readily.
Catalyst Sulfuric Acid (H₂SO₄)HighModerate; risk of charring and side reactions.A strong and effective catalyst, but can be aggressive.
Phosphoric Acid (H₃PO₄)HighHigh; generally cleaner reactions than with H₂SO₄.Often the preferred catalyst to minimize side reactions.[1]
Alumina (Al₂O₃)High (especially in gas phase)HighTypically used at higher temperatures in industrial settings.[2]
Temperature Low (< 140°C)LowLow; significant ether formation can be expected.Favors intermolecular dehydration (ether formation).
Moderate (150-180°C)OptimalGoodGenerally the recommended temperature range for this synthesis.[1]
High (> 200°C)DecreasingLow; risk of polymerization and charring.Can lead to degradation of the product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Dehydration of 2,4-Dimethyl-3-pentanol

Materials:

  • 2,4-Dimethyl-3-pentanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (fractional distillation column, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, place 2,4-dimethyl-3-pentanol and a few boiling chips.

  • Catalyst Addition: Slowly and with cooling, add the acid catalyst (e.g., 85% phosphoric acid) to the alcohol. The typical molar ratio of alcohol to catalyst should be optimized, but a starting point could be around 4:1.

  • Dehydration: Assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle to the recommended temperature range (e.g., 150°C). The alkene product will distill as it is formed.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize the loss of the volatile product.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water.

    • Wash with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the this compound by fractional distillation, collecting the fraction that boils at approximately 83°C.

  • Characterization: Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_temp Check Reaction Temperature start->check_temp temp_low Temperature Too Low? check_temp->temp_low temp_high Temperature Too High? temp_low->temp_high No increase_temp Increase Temperature (e.g., to 150-180°C) temp_low->increase_temp Yes decrease_temp Decrease Temperature temp_high->decrease_temp Yes check_catalyst Review Catalyst Choice and Concentration temp_high->check_catalyst No end_node Yield Improved increase_temp->end_node decrease_temp->end_node catalyst_issue Inefficient Catalyst? check_catalyst->catalyst_issue optimize_catalyst Optimize Catalyst (e.g., switch to H3PO4, adjust loading) catalyst_issue->optimize_catalyst Yes check_time Evaluate Reaction Time catalyst_issue->check_time No optimize_catalyst->end_node time_issue Incomplete Reaction? check_time->time_issue increase_time Increase Reaction Time (Monitor by GC) time_issue->increase_time Yes check_workup Assess Workup Procedure time_issue->check_workup No increase_time->end_node workup_issue Product Loss During Workup? check_workup->workup_issue improve_workup Improve Workup (e.g., use cooled receiver, ensure sealed apparatus) workup_issue->improve_workup Yes workup_issue->end_node No improve_workup->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway start 2,4-Dimethyl-3-pentanol protonation Protonation (+H+) start->protonation -H2O intermediate Carbocation Intermediate protonation->intermediate product This compound (Major Product) intermediate->product -H+ side_product 2,4-Dimethyl-1-pentene (Minor Product) intermediate->side_product -H+

Caption: General reaction pathway for the dehydration of 2,4-dimethyl-3-pentanol.

References

troubleshooting peak tailing for 2,4-dimethyl-2-pentene in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2,4-dimethyl-2-pentene.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, with the tail of the peak being elongated. This can compromise resolution and lead to inaccurate quantification.

Isolating the Cause of Peak Tailing

A systematic approach is crucial to identifying the source of peak tailing. The following flowchart outlines a logical troubleshooting workflow.

G start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Clean Inlet Body start->inlet_maintenance check_peak_shape1 Inject Standard. Is Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_maintenance Perform Column Maintenance: - Trim 15-20 cm from Inlet End - Reinstall Column check_peak_shape1->column_maintenance No resolved Problem Resolved check_peak_shape1->resolved Yes check_peak_shape2 Inject Standard. Is Peak Tailing Resolved? column_maintenance->check_peak_shape2 method_parameters Review Method Parameters: - Injection Volume - Inlet Temperature - Flow Rate - Oven Temperature Program check_peak_shape2->method_parameters No check_peak_shape2->resolved Yes check_peak_shape3 Inject Standard. Is Peak Tailing Resolved? method_parameters->check_peak_shape3 column_issue Suspect Column Degradation or Incompatibility. - Condition Column - Consider a new column check_peak_shape3->column_issue No check_peak_shape3->resolved Yes column_issue->resolved

Caption: Troubleshooting workflow for GC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a non-polar compound like this compound?

A1: While this compound is non-polar, peak tailing can still occur due to several factors. The most common causes can be categorized as issues related to the inlet, the column, or the analytical method parameters.[1][2]

Q2: How does the inlet system contribute to peak tailing?

A2: The inlet is a primary source of peak tailing.[3] Common issues include:

  • Contaminated Inlet Liner: Over time, the liner can accumulate non-volatile residues from previous injections. These residues can create active sites that interact with the analyte, causing tailing.[3]

  • Septum Degradation: Particles from a cored or degraded septum can fall into the liner, creating obstructions and active surfaces.

  • Improperly Deactivated Liner: If the liner is not properly deactivated, exposed silanol (B1196071) groups on the glass surface can interact with the analyte, even non-polar ones, leading to peak tailing.[4]

Q3: Can the GC column itself cause peak tailing for this compound?

A3: Yes, the column is another major contributor. Key issues include:

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components, leading to poor peak shape.[5] Trimming the first 15-20 cm of the column can often resolve this.[6]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the flow path, resulting in peak tailing.[1][2]

  • Column Degradation: Stationary phase degradation due to exposure to oxygen at high temperatures or injection of incompatible samples can create active sites.[5]

Q4: How do my GC method parameters affect peak shape?

A4: Sub-optimal method parameters can lead to peak tailing:

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to broadened and tailing peaks.[7]

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, causing band broadening and tailing.

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to increased diffusion and peak tailing.

Q5: What type of GC column is recommended for the analysis of this compound?

A5: For a non-polar analyte like this compound, a non-polar column is the recommended starting point. A column with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase is a good choice.[8] These columns separate compounds primarily based on their boiling points.

Stationary Phase Polarity Commonly Used For Recommended Agilent J&W Columns
100% DimethylpolysiloxaneNon-polarGeneral purpose, boiling point separationHP-1ms, DB-1ms
5% Phenyl-95% DimethylpolysiloxaneNon-polarGeneral purpose, slightly more polar than 100% dimethylpolysiloxaneHP-5ms, DB-5ms

Caption: Recommended GC columns for this compound analysis.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol describes the routine maintenance of a split/splitless inlet to prevent peak tailing.

Materials:

  • Clean, lint-free gloves

  • Forceps

  • New, deactivated inlet liner

  • New septum

  • Wrenches for inlet nuts

Procedure:

  • Cool Down the Inlet: Turn off the inlet heater and allow it to cool to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent gas flows.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Use forceps to carefully remove the inlet liner from the injector.[9]

  • Clean the Inlet Body (if necessary): Use a clean, lint-free swab lightly dampened with a suitable solvent (e.g., methanol (B129727) or acetone) to wipe the accessible surfaces inside the inlet. Allow it to dry completely.

  • Install the New Liner: Wearing clean gloves, use forceps to insert the new, deactivated liner into the inlet.

  • Install the New Septum and Septum Nut: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations. Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn on the carrier gas and use an electronic leak detector to check for leaks around the septum nut.

  • Heat the Inlet: Restore the inlet to its setpoint temperature.

Protocol 2: Trimming a Capillary GC Column

Trimming the inlet side of the column removes contamination that can cause peak tailing.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying glass (optional)

Procedure:

  • Cool Down the Oven and Inlet: Turn off the oven and inlet heaters and allow them to cool.

  • Turn Off Gases: Turn off the carrier gas flow.

  • Disconnect the Column from the Inlet: Carefully loosen the column nut at the inlet.

  • Score the Column: Using a ceramic scoring wafer, make a clean, light score on the polyimide coating of the column, approximately 15-20 cm from the end.[10]

  • Break the Column: Gently snap the column at the score mark. A clean, square cut is essential for good chromatography.[11]

  • Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and perpendicular to the column wall.[11]

  • Reinstall the Column: Reinstall the column in the inlet according to the instrument manufacturer's instructions, ensuring the correct insertion depth.

  • Restore Gas Flow and Check for Leaks: Turn on the carrier gas and check for leaks at the inlet fitting.

  • Update Column Length in Software: If your GC software requires it, update the column length to ensure accurate flow calculations.[6]

Protocol 3: GC Column Conditioning

Conditioning a new column or a column that has been stored removes contaminants and ensures a stable baseline.

Materials:

  • GC instrument

  • Carrier gas supply

Procedure:

  • Install the Column in the Inlet: Install the column in the inlet, but do not connect it to the detector.[12]

  • Purge with Carrier Gas: Set the carrier gas flow to the typical operating flow rate and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[12]

  • Temperature Program: Set the oven temperature program to ramp at 10-15 °C/minute from 40 °C to the maximum isothermal temperature of the column (or 20 °C above your highest analytical temperature, whichever is lower).[12][13]

  • Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours, or until the baseline is stable when connected to the detector.[12]

  • Cool Down and Connect to Detector: Cool down the oven. Connect the column to the detector.

  • Final Check: Heat the oven to your initial analytical temperature and run a blank to ensure a stable baseline.

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between observed problems, potential causes, and recommended solutions.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Peak Tailing of This compound cause1 Inlet Contamination problem->cause1 cause2 Column Issues problem->cause2 cause3 Method Parameters problem->cause3 solution1a Replace Liner & Septum cause1->solution1a solution1b Clean Inlet cause1->solution1b solution2a Trim Column cause2->solution2a solution2b Reinstall Column cause2->solution2b solution2c Condition Column cause2->solution2c solution3a Optimize Injection Volume cause3->solution3a solution3b Adjust Temperatures cause3->solution3b

Caption: Relationship between peak tailing causes and solutions.

References

Technical Support Center: Preventing Isomerization of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals to effectively store and handle 2,4-dimethyl-2-pentene, minimizing the risk of isomerization and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is alkene isomerization and why is it a concern for this compound?

A1: Alkene isomerization is the process where the carbon-carbon double bond migrates to a different position within the molecule, converting one isomer into another. For this compound, this can lead to the formation of impurities like 2,4-dimethyl-1-pentene (B165552) or other rearranged structures. This is a significant concern because the presence of these isomers can lead to inconsistent reaction outcomes, altered product profiles, and difficulties in data interpretation.

Q2: What is the primary cause of this compound isomerization during storage?

A2: The most common cause of isomerization for alkenes is the presence of trace amounts of acid.[1][2] Acid catalysts can protonate the double bond to form a carbocation intermediate.[3] This unstable intermediate can then lose a proton from an adjacent carbon, resulting in the formation of a new, often more thermodynamically stable, alkene isomer.[3] Even acidic residues on the surface of a storage container can be sufficient to initiate this process.

Q3: Can other factors like heat or light cause isomerization?

A3: Yes. While acid catalysis is often the primary driver, other factors can contribute:

  • Heat: Elevated temperatures can provide the activation energy needed to overcome the barrier to isomerization, accelerating the reaction, especially if catalytic impurities are present.

  • Light: Exposure to UV light can sometimes promote isomerization, although this is generally a less significant factor for this specific compound compared to acid catalysis.

Q4: What are the ideal storage conditions to prevent isomerization?

A4: To maintain the purity of this compound, it should be stored in a tightly sealed, clean, and inert environment. The use of amber glass bottles is recommended to block UV light. The cap should have an inert liner, such as PTFE, to prevent leaching of impurities. For long-term storage, keeping the container in a cool, dark place, such as a refrigerator rated for flammable materials, is ideal. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help by displacing oxygen and moisture.

Q5: Are there any chemical inhibitors that can be added to prevent isomerization?

A5: While certain compounds like phosphorous acid or benzoquinones are sometimes used to suppress isomerization during specific chemical reactions like olefin metathesis, adding inhibitors for general storage is not standard practice and could interfere with downstream applications.[4][5] The best approach is to maintain purity by controlling the storage environment.

Troubleshooting Guide

This guide addresses common issues related to the isomerization of this compound.

Issue EncounteredPotential CauseRecommended Action
Isomers detected in a newly purchased bottle. Contamination during manufacturing or packaging; improper storage by the supplier.1. Immediately contact the supplier and request the Certificate of Analysis (CoA) for that specific lot. 2. Perform your own purity analysis (see GC protocol below) to confirm. 3. If purity is below your required threshold, request a replacement.
Purity decreases after a short storage period. Contaminated storage container (e.g., acidic residue); exposure to laboratory atmosphere (acidic vapors).1. Transfer the alkene to a new, scrupulously clean amber glass bottle with a PTFE-lined cap. 2. Consider flushing the new bottle with an inert gas (N₂ or Ar) before adding the alkene. 3. Store in a designated cool, dark, and dry location away from strong acids.
Inconsistent or unexpected experimental results. The starting material has unknowingly isomerized, leading to different reaction pathways or side products.1. Always verify the purity of the alkene via an analytical method like Gas Chromatography (GC) before each use. 2. If isomers are present, the material may need to be purified (e.g., by distillation) before use.
Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation and isomerization reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen and moisture, preventing potential side reactions and degradation.
Container Amber Glass Bottle with PTFE-lined CapPrevents UV light exposure and leaching of acidic or reactive impurities from the container/cap.
Environment Dark, Dry, Well-ventilated AreaProtects from light and prevents absorption of atmospheric moisture.

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

This method provides a reliable way to quantify the purity of this compound and detect the presence of its isomers. Gas chromatography is a highly effective technique for separating volatile hydrocarbon isomers.[6][7]

1. Instrumentation and Consumables

  • Gas Chromatograph (GC): A system equipped with a Flame Ionization Detector (FID), suitable for hydrocarbon analysis.

  • Column: A non-polar capillary column is recommended (e.g., HP-5, DB-1, or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Hexane or Pentane (GC grade or higher).

2. GC Method Parameters

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 45 °C

    • Hold Time: 5 minutes

    • Ramp Rate: 5 °C/min

    • Final Temperature: 120 °C

    • Final Hold Time: 2 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow mode).

  • Split Ratio: 50:1 (adjust as needed based on sample concentration).

3. Sample Preparation

  • Prepare a dilute solution of the this compound sample (~1% v/v) in the chosen solvent (e.g., 10 µL of sample in 1 mL of hexane).

  • Vortex briefly to ensure homogeneity.

4. Injection and Analysis

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram. The parent compound and its isomers will elute at different retention times.

  • Calculate the relative percentage of each component using the peak area percent method.

Visualizations

Isomerization_Pathway cluster_main cluster_products Isomerization Products Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H+ (Acid Catalyst) Isomer1 2,4-Dimethyl-1-pentene Carbocation->Isomer1 - H+ Isomer2 2,3-Dimethyl-2-pentene (via rearrangement) Carbocation->Isomer2 Rearrangement & - H+

Caption: Acid-catalyzed isomerization mechanism for this compound.

Troubleshooting_Workflow Start Experiment Requires This compound CheckPurity Analyze Purity via GC Start->CheckPurity IsPure Purity Acceptable? CheckPurity->IsPure Proceed Proceed with Experiment IsPure->Proceed Yes Stop Purity Unacceptable: Troubleshoot Storage IsPure->Stop No CheckAge Is Bottle New? Stop->CheckAge ContactSupplier Contact Supplier Request CoA/Replacement CheckAge->ContactSupplier Yes CheckStorage Review Storage Conditions (Temp, Container, Light) CheckAge->CheckStorage No CorrectStorage Transfer to Inert Container, Store at 2-8°C in Dark CheckStorage->CorrectStorage Reanalyze Re-analyze Purity via GC CorrectStorage->Reanalyze Reanalyze->IsPure

Caption: Troubleshooting workflow for ensuring purity of this compound.

References

challenges in the scale-up of 2,4-dimethyl-2-pentene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis and scale-up of 2,4-dimethyl-2-pentene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory-scale synthesis method is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol (B165554). This reaction typically utilizes a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst.[1] Another, less common, method is the dehydrohalogenation of a suitable haloalkane.

Q2: What are the primary industrial production methods for this compound?

A2: On an industrial scale, this compound is often produced through the catalytic cracking of larger hydrocarbons (C10–C14).[1] This process uses zeolite catalysts at high temperatures and pressures to break down larger molecules into smaller, more valuable alkenes.

Q3: What are the key physical properties of this compound relevant for its purification?

A3: The key physical properties for purification, primarily through distillation, are its boiling point and density.

PropertyValue
Molecular Weight 98.19 g/mol [2]
Boiling Point 83 °C[3]
Density 0.695 g/mL[3]
Appearance Colorless to almost colorless clear liquid[4]

Q4: What are the main safety concerns when handling this compound and its precursors?

A4: this compound is a highly flammable liquid and vapor.[2][4] It may also be fatal if swallowed and enters the airways.[2][4] The synthesis often involves corrosive and strong acids, which require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: What are some common applications of this compound in research and industry?

A5: In research, its tetrasubstituted double bond makes it a useful model substrate for studying reaction kinetics, regioselectivity, and mechanisms of addition and oxidative cleavage reactions like ozonolysis.[1] Industrially, it can be used as an intermediate in the production of fragrances, flavor compounds, polymers, and other specialty chemicals.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I am experiencing a significantly lower than expected yield during the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol. What are the potential causes and how can I improve the yield?

A: Low yield in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using techniques like Gas Chromatography (GC) to confirm the disappearance of the starting alcohol.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient dehydration or too high, promoting side reactions.

    • Solution: Maintain the reaction temperature within the optimal range of 150–180°C for acid-catalyzed dehydration.[1] Using a temperature-controlled heating mantle and monitoring with a thermometer is crucial.

  • Catalyst Issues: The acid catalyst may be of insufficient concentration or activity.

    • Solution: Use a concentrated strong acid like H₂SO₄ or H₃PO₄. Phosphoric acid is often preferred as it minimizes side reactions compared to sulfuric acid.[1]

  • Side Reactions: Competing reactions such as polymerization or isomerization to other, more stable alkenes can reduce the yield of the desired product.

    • Solution: Avoid excessively high temperatures (above 200°C) to prevent polymerization.[1] The choice of catalyst can also influence selectivity.

  • Product Loss During Workup: The product is volatile, and significant amounts can be lost during the purification steps.

    • Solution: Use an ice-cooled receiving flask during distillation to minimize the loss of the volatile product. Ensure all joints in the distillation apparatus are well-sealed.

Low_Yield_Troubleshooting problem problem cause cause solution solution start Low Yield check_completion Is the reaction complete? start->check_completion check_temp Is the temperature optimal? check_completion->check_temp Yes incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp No check_workup Is product lost during workup? check_catalyst->check_workup Yes catalyst_issue Catalyst Inactive/Insufficient check_catalyst->catalyst_issue No improve_workup Use ice-cooled receiver/ Check seals check_workup->improve_workup Yes increase_time Increase reaction time/ Monitor by GC incomplete_rxn->increase_time optimize_temp Adjust temperature to 150-180°C suboptimal_temp->optimize_temp use_fresh_catalyst Use fresh, concentrated H3PO4 catalyst_issue->use_fresh_catalyst workup_loss Product Volatility

Troubleshooting workflow for low yield.

Problem 2: Presence of Impurities in the Final Product

Q: After purification by distillation, my this compound sample still shows impurities when analyzed by GC-MS. What are these impurities and how can I remove them?

A: The impurities are likely isomers of this compound or unreacted starting material.

Potential Impurities and Solutions:

  • Isomeric Alkenes: Acid-catalyzed reactions can lead to the formation of various isomers with close boiling points, making separation by simple distillation difficult.

    • Solution: Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. For very high purity, preparative GC may be necessary, though this is less scalable.

  • Unreacted Alcohol: The presence of 2,4-dimethyl-2-pentanol indicates an incomplete reaction.

    • Solution: Ensure the reaction goes to completion. During the workup, a wash with water or brine can help remove the more polar alcohol from the organic product layer.

  • Polymeric Byproducts: High reaction temperatures can lead to the formation of high-molecular-weight polymers.

    • Solution: These are non-volatile and should be easily removed by distillation. If they pose a problem, consider running the reaction at a lower temperature or for a shorter duration.

Problem 3: Challenges in Scaling Up the Synthesis

Q: I am trying to scale up the production from a few grams to a multigram or kilogram scale. What are the main challenges I should anticipate?

A: Scaling up the synthesis of this compound presents several challenges that are not always apparent at the lab scale.

Key Scale-Up Considerations:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized overheating, promoting side reactions and polymerization.

    • Solution: Use a reactor with good agitation and a suitable heating/cooling system to ensure uniform temperature distribution. The rate of addition of reagents may need to be slowed to control any exotherms.

  • Mixing: Inefficient mixing in large reactors can lead to non-uniform reaction conditions and lower yields.

    • Solution: Employ mechanical stirring and ensure the reactor is appropriately baffled to improve mixing efficiency.

  • Purification: Fractional distillation at a larger scale requires more sophisticated and efficient distillation columns to handle larger volumes and achieve good separation.

    • Solution: Careful selection of the distillation column and optimization of the distillation parameters (reflux ratio, takeoff rate) are critical for achieving high purity at scale.

  • Catalyst Removal: At a larger scale, the removal of the acid catalyst can be more challenging.

    • Solution: Ensure thorough washing and neutralization steps. Consider using a solid acid catalyst that can be more easily filtered off, which is a common strategy in industrial processes.

Comparative Data on Synthesis Methods

MethodTypical Yield (%)Purity (%)ScalabilityKey Considerations
Acid-Catalyzed Dehydration 65 - 85%[1]>95% (with careful purification)ModerateGood for lab-scale; requires careful temperature control.[1]
Dehydrohalogenation ~75%~90%LowOften involves strong bases and is less atom-economical.
Catalytic Cracking 60 - 70% (selectivity)[1]~85% (requires extensive separation)HighIndustrial method; requires specialized equipment for high temperatures and pressures.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration

Materials:

  • 2,4-dimethyl-2-pentanol

  • Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Boiling chips

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 2,4-dimethyl-2-pentanol.

  • Slowly and with cooling, add a catalytic amount of concentrated phosphoric acid (approximately 10-15% by volume of the alcohol).

  • Add a few boiling chips to the flask.

  • Heat the mixture gently using a heating mantle. The product, this compound, will begin to distill along with water. Maintain a distillation temperature below 100°C.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue heating until no more product distills over.

  • Transfer the distillate to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Decant or filter the dried liquid into a clean, dry flask for final purification.

Protocol 2: Purification by Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

  • Boiling chips

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound and a few boiling chips.

  • Slowly heat the flask.

  • Allow the column to equilibrate by adjusting the heat so that a reflux ring of condensing vapor slowly rises through the column.

  • Collect the fraction that distills at or near the boiling point of this compound (83°C).

  • Monitor the temperature at the head of the column. A stable temperature indicates that a pure fraction is being collected.

  • Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of liquid remains in the distillation flask.

  • The collected fraction should be pure this compound. Confirm purity using GC analysis.

Visualizations

Synthesis_Workflow step step process process product product start Start: 2,4-Dimethyl-2-pentanol reaction Acid-Catalyzed Dehydration start->reaction distill_crude Distill Crude Product reaction->distill_crude workup Workup: - Neutralize with NaOH - Wash with H2O/Brine - Dry distill_crude->workup purification Fractional Distillation workup->purification final_product Pure this compound purification->final_product analysis Analysis (GC-MS) final_product->analysis

Experimental workflow for synthesis and purification.

Dehydration_Mechanism reactant reactant intermediate intermediate product product reagent reagent catalyst catalyst alcohol 2,4-Dimethyl-2-pentanol protonation Protonation alcohol->protonation + H+ oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H2O oxonium->loss_of_water carbocation Tertiary Carbocation loss_of_water->carbocation - H2O deprotonation Deprotonation carbocation->deprotonation alkene This compound deprotonation->alkene - H+

Reaction pathway for acid-catalyzed dehydration.

References

Technical Support Center: Resolving Co-elution of 2,4-Dimethyl-2-Pentene with Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2,4-dimethyl-2-pentene and its isomers during gas chromatographic (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that are likely to co-elute?

A1: this compound has several structural isomers (C7H14) with similar boiling points, making them prone to co-elution in gas chromatography. The most common isomers that may co-elute include:

The similarity in their chemical structure and physical properties, particularly boiling points, is the primary reason for co-elution on non-polar stationary phases.[1]

Q2: How can I confirm if the peak I'm seeing is a single compound or a co-elution of isomers?

A2: Several methods can be employed to detect co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are a strong indication of co-eluting compounds.

  • Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. If the peak is pure, the mass spectrum will be consistent. Variations in the mass spectrum across the peak profile suggest the presence of multiple components.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can sometimes reveal slight mass differences if elemental compositions vary, although this is not the case for structural isomers.

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to resolve compounds that co-elute on a single column.[2]

Q3: What is the first and simplest troubleshooting step I should take to resolve co-eluting peaks?

A3: The simplest initial step is to optimize the oven temperature program. A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve separation. For instance, reducing the ramp rate from 10°C/min to 2-5°C/min can often resolve closely eluting isomers.

Troubleshooting Guide

Problem: Poor resolution between this compound and its isomers.

This guide provides a systematic approach to resolving the co-elution of this compound with its isomers. Start with Level 1 optimizations before proceeding to more advanced solutions.

Level 1: Optimizing GC Method Parameters

These adjustments can be made with your existing column and are often effective in improving resolution.

ParameterRecommended ActionRationale
Temperature Program Decrease the oven ramp rate (e.g., from 10°C/min to 3-5°C/min).A slower ramp rate increases the interaction time between the analytes and the stationary phase, enhancing separation.
Add a short isothermal hold at a temperature slightly below the elution temperature of the co-eluting pair.This can provide additional time for the isomers to separate.
Carrier Gas Flow Rate Optimize the linear velocity. While counterintuitive, slightly increasing the flow rate can sometimes lead to sharper peaks and better resolution.This is dependent on the column dimensions and carrier gas type. A van Deemter plot can help determine the optimal flow rate.
Injection Technique Ensure a fast and clean injection. For splitless injections, optimize the purge time.A poor injection technique can lead to broad peaks, which exacerbates co-elution.

Level 2: Selecting an Appropriate GC Column

If optimizing the method parameters on your current column is insufficient, changing the stationary phase is the most powerful tool to alter selectivity and achieve separation.

Stationary Phase TypeRecommendationRationale
Standard Non-Polar (e.g., 5% Phenyl Polysiloxane - DB-5, HP-5)These columns separate primarily based on boiling point. Isomers with very close boiling points will be difficult to resolve.
Intermediate Polarity (e.g., 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane - DB-17, HP-17)Offers different selectivity based on dipole-dipole interactions, which can help separate isomers with slight differences in polarity.
Polar (e.g., Polyethylene Glycol - DB-WAX, HP-INNOWax)Provides strong interactions with polarizable molecules like alkenes, often leading to better separation of positional and geometric isomers.[3]
Liquid Crystal (e.g., smectic liquid crystalline phases)These phases offer unique shape selectivity and are highly effective for separating geometric (cis/trans) and positional isomers of hydrocarbons.[4][5]

Quantitative Data: Boiling Points of Common C7H14 Isomers

Understanding the boiling points of the isomers is critical for predicting their elution order on non-polar columns and for developing an effective temperature program.

CompoundBoiling Point (°C)
2,4-Dimethyl-1-pentene82
This compound 83
4,4-Dimethyl-1-pentene76-77
cis-4,4-Dimethyl-2-pentene80.5
trans-4,4-Dimethyl-2-pentene77.5

Data sourced from various chemical property databases.

As the table shows, the boiling points of 2,4-dimethyl-1-pentene and this compound are very close, making their separation on a standard non-polar column challenging.

Experimental Protocols

Protocol 1: Optimized GC Method for Separation on a Standard Non-Polar Column

This protocol is a starting point for improving the separation of this compound and its isomers on a common DB-5 type column.

  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection: 1 µL, Split ratio 50:1

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 3°C/min to 100°C

    • Hold: 2 minutes at 100°C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C

Protocol 2: GC Method Using a Polar Stationary Phase for Enhanced Selectivity

This protocol utilizes a polar column to exploit differences in polarity among the isomers.

  • Column: Polyethylene Glycol (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Injection: 1 µL, Split ratio 40:1

  • Inlet Temperature: 240°C

  • Oven Program:

    • Initial Temperature: 50°C, hold for 3 minutes

    • Ramp: 5°C/min to 120°C

    • Hold: 5 minutes at 120°C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 250°C (FID) or MS transfer line at 250°C

Visualizations

experimental_workflow cluster_start cluster_level1 Level 1 Troubleshooting cluster_level2 Level 2 Troubleshooting cluster_advanced Advanced Techniques cluster_end start Sample with Co-eluting This compound and Isomers optimize_temp Optimize Temperature Program (Slower Ramp Rate) start->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow If still co-eluting resolved Baseline Resolution of Isomers optimize_temp->resolved If successful change_column Change GC Column (e.g., to a Polar or Liquid Crystal Phase) optimize_flow->change_column If still co-eluting optimize_flow->resolved If successful gcxgc Employ GCxGC change_column->gcxgc For highly complex mixtures change_column->resolved If successful gcxgc->resolved If successful

Caption: Troubleshooting workflow for resolving co-eluting isomers.

logical_relationship cluster_problem cluster_causes Primary Causes cluster_solutions Solutions coelution Co-elution of Isomers similar_bp Similar Boiling Points coelution->similar_bp similar_polarity Similar Polarity coelution->similar_polarity optimize_gc Optimize GC Method (Temp, Flow) similar_bp->optimize_gc change_phase Change Stationary Phase (Alter Selectivity) similar_polarity->change_phase optimize_gc->coelution may resolve change_phase->coelution resolves

Caption: Logical relationship between the problem, causes, and solutions.

References

minimizing side reactions in the dehydration of 2,4-dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the dehydration of 2,4-dimethyl-2-pentanol (B165554).

Troubleshooting Guides

Problem 1: Low Yield of Alkene Products

Symptoms:

  • The total mass or volume of the collected distillate is significantly lower than theoretically expected.

  • A large amount of starting material remains in the reaction flask after the recommended reaction time.

Possible CauseRecommended Solution
Insufficient Heating Ensure the reaction mixture is heated to the appropriate temperature. For the dehydration of tertiary alcohols like 2,4-dimethyl-2-pentanol, temperatures are typically in the range of 80-100°C. Use a heating mantle with a temperature controller for precise temperature management.
Inadequate Catalyst Concentration The acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid) concentration may be too low. Ensure the correct mole ratio of acid to alcohol is used as specified in the protocol.
Premature Distillation If the distillation temperature is too high at the beginning of the reaction, the starting alcohol may co-distill with the product. Ensure a fractional distillation setup is used to separate the lower-boiling alkenes from the higher-boiling alcohol.
Loss of Volatile Products The alkene products, 2,4-dimethyl-1-pentene (B165552) (b.p. ~83°C) and 2,4-dimethyl-2-pentene (b.p. ~83°C), are volatile. Ensure all glassware joints are properly sealed and the receiving flask is cooled in an ice bath to minimize evaporative losses.
Problem 2: Unexpected Product Ratios (High percentage of the less substituted alkene)

Symptoms:

  • Gas Chromatography (GC) analysis shows a higher than expected proportion of 2,4-dimethyl-1-pentene (the Hofmann product) compared to the expected major product, this compound (the Zaitsev product).

Possible CauseRecommended Solution
Sterically Hindered Base While the dehydration is acid-catalyzed, the conjugate base of the acid acts as the base in the final deprotonation step. In some rare cases with a very sterically hindered setup, the less sterically hindered proton might be abstracted preferentially. However, this is less common in E1 reactions.
Alternative Reaction Pathway Consider alternative methods that favor the formation of the less substituted alkene if that is the desired product. The use of a bulky base in an E2 elimination (after converting the alcohol to a better leaving group like a tosylate) would favor the Hofmann product.
Problem 3: Formation of a High-Boiling Point Side Product

Symptoms:

  • A significant amount of a high-boiling residue remains in the distillation flask.

  • GC-MS analysis indicates the presence of a compound with a molecular weight corresponding to the ether product (C14H30O).

Possible CauseRecommended Solution
Low Reaction Temperature At lower temperatures, an intermolecular SN2 reaction between two alcohol molecules can compete with the elimination reaction, leading to the formation of di(2,4-dimethyl-2-pentyl) ether.[1]
High Concentration of Alcohol A high concentration of the starting alcohol can favor the bimolecular ether formation.

Corrective Action: Increase the reaction temperature to favor the E1 elimination pathway. Ensure a steady distillation of the alkene products as they form to shift the equilibrium away from the starting materials.

Problem 4: Darkening or Charring of the Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The presence of solid carbonaceous material in the reaction flask.

Possible CauseRecommended Solution
Use of Concentrated Sulfuric Acid Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of polymeric side products.[2][3]
Excessive Heating Overheating the reaction mixture can lead to decomposition and polymerization of the starting material and products.

Preventative Measures:

  • Use 85% phosphoric acid as the catalyst instead of sulfuric acid. Phosphoric acid is a weaker oxidizing agent and generally leads to cleaner reactions.[3][4]

  • Maintain careful temperature control using a heating mantle and a temperature probe.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the dehydration of 2,4-dimethyl-2-pentanol?

A1: The dehydration of 2,4-dimethyl-2-pentanol typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[4] In this case, the major product is This compound , and the minor product is 2,4-dimethyl-1-pentene .

Q2: What is the mechanism of this dehydration reaction?

A2: The acid-catalyzed dehydration of a tertiary alcohol like 2,4-dimethyl-2-pentanol proceeds through an E1 (Elimination, Unimolecular) mechanism . The steps are:

  • Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

  • Loss of the water molecule to form a stable tertiary carbocation.

  • Deprotonation of a beta-hydrogen by a weak base (water or the conjugate base of the acid) to form the alkene.

Q3: Why is phosphoric acid often preferred over sulfuric acid for this reaction?

A3: Phosphoric acid is preferred because it is a weaker oxidizing agent than sulfuric acid.[2][3] This minimizes side reactions such as oxidation of the alcohol and charring, leading to a cleaner reaction and higher yield of the desired alkene products.

Q4: Can carbocation rearrangements occur in this reaction?

A4: For the dehydration of 2,4-dimethyl-2-pentanol, the initially formed carbocation is already a tertiary carbocation. Since there are no adjacent carbons from which a hydride or alkyl shift would lead to a more stable carbocation (e.g., a resonance-stabilized carbocation), significant rearrangement is not expected under typical conditions.

Q5: How can I confirm the identity and purity of my products?

A5: The most common method for analyzing the product mixture is Gas Chromatography-Mass Spectrometry (GC-MS) . GC will separate the different components of the distillate (the two alkene isomers, any unreacted alcohol, and any side products), and the relative peak areas can be used to determine the product ratio. MS will provide the mass spectrum of each component, which can be used to confirm their identity by comparing the fragmentation patterns to a database.

Q6: What is the purpose of washing the distillate with sodium bicarbonate solution?

A6: The distillate may contain small amounts of the acid catalyst that co-distilled with the products. Washing with a dilute solution of sodium bicarbonate (a weak base) neutralizes this residual acid, preventing it from catalyzing polymerization or other degradation of the alkene products upon storage.[3]

Experimental Protocols

Protocol 1: Dehydration of 2,4-Dimethyl-2-Pentanol using Phosphoric Acid

Materials:

  • 2,4-dimethyl-2-pentanol

  • 85% Phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Procedure:

  • Set up a fractional distillation apparatus. Ensure all glassware is dry.

  • To a 100 mL round-bottom flask, add 10 mL of 2,4-dimethyl-2-pentanol and a few boiling chips.

  • Carefully add 3 mL of 85% phosphoric acid to the flask and swirl gently to mix.

  • Heat the mixture gently with a heating mantle to initiate the reaction and begin distillation.

  • Collect the distillate that boils in the range of 80-95°C in a receiving flask cooled in an ice bath.

  • Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Wash the distillate by adding 15 mL of 5% sodium bicarbonate solution. Swirl gently, venting frequently to release any pressure from CO₂ evolution.

  • Separate the aqueous layer (bottom layer) and discard it.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes.

  • Decant the dried liquid into a clean, pre-weighed vial.

  • Characterize the product using GC-MS to determine the product ratio and purity.

Visualizations

Dehydration_Workflow cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine 2,4-dimethyl-2-pentanol, phosphoric acid, and boiling chips start->reagents setup Assemble fractional distillation apparatus reagents->setup heat Heat reaction mixture (80-100°C) setup->heat distill Collect distillate (80-95°C) heat->distill wash Wash with NaHCO3 solution distill->wash dry Dry with anhydrous Na2SO4 wash->dry isolate Decant final product dry->isolate gcms GC-MS Analysis isolate->gcms end End gcms->end

Caption: Experimental workflow for the dehydration of 2,4-dimethyl-2-pentanol.

Troubleshooting_Logic cluster_yield Low Yield cluster_products Incorrect Products start Problem Detected low_yield Low Alkene Yield start->low_yield wrong_products Incorrect Product Ratio or Side Products start->wrong_products temp_check Check Temperature: Too low? low_yield->temp_check catalyst_check Check Catalyst: Concentration too low? low_yield->catalyst_check distill_check Check Distillation: Premature collection? low_yield->distill_check node_temp_sol Solution: Increase heating node_cat_sol Solution: Verify catalyst amount node_dist_sol Solution: Use fractional distillation and monitor temperature ether_check High-boiling side product? (Ether formation) wrong_products->ether_check charring_check Darkening/Charring? wrong_products->charring_check node_ether_sol Solution: Increase temperature node_char_sol Solution: Use phosphoric acid instead of sulfuric acid

Caption: Troubleshooting logic for common issues in alcohol dehydration.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2,4-dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for the analysis of this compound?

A1: For a routine analysis of this compound, the following parameters can be used as a starting point. Optimization may be required based on your specific instrument and experimental goals.

Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and how can I resolve this?

A2: Poor peak shape is a common issue in GC-MS analysis. Tailing peaks are often caused by active sites in the injection port or column, while fronting is typically a result of column overload. Refer to the troubleshooting guide below for a systematic approach to resolving these issues.

Q3: Should I use a split or splitless injection for this compound?

A3: The choice between split and splitless injection depends on the concentration of your sample. For neat or high-concentration samples of this compound, a split injection is recommended to prevent column overload. A splitless injection is more suitable for trace-level analysis.

Q4: My signal intensity for this compound is low. How can I improve it?

A4: Low signal intensity can be due to several factors, including a suboptimal injection volume, an excessively high split ratio, or a leak in the system. Ensure your syringe is functioning correctly and that the injection volume is appropriate for your sample concentration. If using a split injection, consider reducing the split ratio. A thorough leak check of the GC system is also recommended.

Q5: I'm seeing extraneous peaks in my chromatogram. What could be the source of this contamination?

A5: Extraneous peaks, often referred to as ghost peaks, can originate from several sources, including septum bleed, contaminated solvents or glassware, or carryover from a previous injection. Ensure you are using high-purity solvents and properly cleaned glassware. Regularly replacing the septum and running blank injections can help identify and eliminate the source of contamination.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound

ParameterRecommended ValueNotes
GC System
Injection ModeSplitA split ratio of 50:1 is a good starting point. Adjust as needed based on sample concentration.
Injection Volume1 µL
Injector Temperature200 - 250 °CFor volatile compounds like this compound, a lower injector temperature can be beneficial.[1]
LinerDeactivated, with glass woolA deactivated liner is crucial to prevent analyte interaction and peak tailing.
Carrier GasHelium (>99.999% purity)
Flow Rate1.0 - 1.2 mL/min (constant flow)A flow rate of 1.0 mL/min is a common starting point for many applications.[2]
Oven Program
Initial Temperature40 °C, hold for 2 minA low initial temperature is suitable for volatile analytes.[2]
Ramp6 °C/min to 250 °CA moderate ramp rate provides good separation for a range of volatile hydrocarbons.[2]
Final HoldHold at 250 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 35-300This range will cover the molecular ion and major fragments of this compound.
Solvent Delay2-3 minAdjust based on the retention time of your solvent.

Experimental Protocols

Protocol 1: Standard Preparation for this compound

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as hexane (B92381) or pentane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for your analysis.

  • Storage: Store all solutions in tightly sealed vials at 4°C to minimize evaporation.

Protocol 2: GC-MS System Preparation and Sequence

  • System Equilibration: Before running a sequence, allow the GC-MS system to equilibrate at the initial oven temperature with the carrier gas flowing for at least 30 minutes.

  • Blank Injection: Begin the sequence with one or two blank injections (solvent only) to ensure the system is clean and free from carryover.

  • Standard Injections: Inject the series of working standards from the lowest to the highest concentration to establish a calibration curve.

  • Sample Injections: Inject the unknown samples. It is good practice to run a check standard or a blank after a certain number of sample injections to monitor instrument performance.

Mandatory Visualization

GCMS_Troubleshooting start Poor Peak Shape (Tailing or Fronting) check_overload Check for Column Overload start->check_overload Fronting? check_activity Check for System Activity start->check_activity Tailing? reduce_conc Reduce Sample Concentration or Increase Split Ratio check_overload->reduce_conc Yes check_overload->check_activity No solution Improved Peak Shape reduce_conc->solution replace_liner Use a New Deactivated Liner with Glass Wool check_activity->replace_liner trim_column Trim 10-15 cm from Column Inlet replace_liner->trim_column check_temp Check Injector Temperature trim_column->check_temp adjust_temp Optimize Injector Temperature check_temp->adjust_temp adjust_temp->solution

Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis.

Experimental_Workflow prep_standards Prepare this compound Standards and Samples system_prep GC-MS System Preparation and Equilibration prep_standards->system_prep run_blanks Run Blank Injections (Solvent Only) system_prep->run_blanks run_cal Inject Calibration Standards (Low to High Conc.) run_blanks->run_cal run_samples Inject Unknown Samples run_cal->run_samples data_analysis Data Processing and Quantitation run_samples->data_analysis

Caption: General experimental workflow for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of 2,4-Dimethyl-2-pentene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectra of 2,4-dimethyl-2-pentene and its various structural isomers. Understanding the distinct spectral features of these closely related alkenes is crucial for their unambiguous identification in complex reaction mixtures and for quality control in chemical synthesis. This document presents experimental data in a clear, comparative format, outlines a standard protocol for spectral acquisition, and visualizes the structural relationships between the isomers.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and a selection of its isomers. The data, including chemical shifts (δ) in parts per million (ppm), splitting patterns (multiplicity), and integration values (number of protons), are essential for distinguishing between these structurally similar compounds.

CompoundStructureSignalChemical Shift (δ, ppm)MultiplicityIntegration
This compound this compounda~5.1d1H
b~2.2m1H
c~1.7s6H
d~0.9d6H
2,4-Dimethyl-1-pentene 2,4-Dimethyl-1-pentenea~4.7s2H
b~1.9m1H
c~1.7s3H
d~0.9d6H
(E)-4,4-Dimethyl-2-pentene (E)-4,4-Dimethyl-2-pentenea~5.4m2H
b~1.6d3H
c~0.9s9H
(Z)-4,4-Dimethyl-2-pentene (Z)-4,4-Dimethyl-2-pentenea~5.2m2H
b~1.6d3H
c~1.0s9H
(E)-3,4-Dimethyl-2-pentene (E)-3,4-Dimethyl-2-pentenea~5.2q1H
b~2.2m1H
c~1.6d3H
d~1.5s3H
e~0.9d6H
(Z)-3,4-Dimethyl-2-pentene (Z)-3,4-Dimethyl-2-pentenea~5.1q1H
b~2.8m1H
c~1.6d3H
d~1.6s3H
e~0.9d6H
2,3-Dimethyl-2-pentene 2,3-Dimethyl-2-pentenea~2.0q2H
b~1.6s9H
c~0.9t3H
2,3-Dimethyl-1-pentene 2,3-Dimethyl-1-pentenea~4.7s2H
b~2.1m1H
c~1.7s3H
d~1.3m2H
e~0.9t3H
f~0.9d3H
3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentenea~5.8dd1H
b~4.9dd1H
c~4.8dd1H
d~1.3q2H
e~1.0s6H
f~0.8t3H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H NMR spectra of volatile organic compounds such as this compound and its isomers.

1. Sample Preparation:

  • Sample Amount: Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry vial. For volatile samples, it is advisable to perform this step in a fume hood.

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial. CDCl₃ is a good choice for nonpolar compounds like dimethylpentenes.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The final liquid column height in the tube should be approximately 4-5 cm.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A standard high-resolution NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.[1]

  • Tuning: The probe is tuned to the resonance frequency of the ¹H nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis of small molecules.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the entire proton chemical shift range.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Structural Relationships of this compound and Its Isomers

The following diagram illustrates the structural isomerism of the dimethylpentene family, highlighting the different positions of the double bond and methyl groups that lead to their distinct ¹H NMR spectra.

isomers cluster_dimethylpentenes Dimethylpentene Isomers C7H14 C7H14 This compound This compound C7H14->this compound 2,4-Dimethyl-1-pentene 2,4-Dimethyl-1-pentene C7H14->2,4-Dimethyl-1-pentene 4,4-Dimethyl-2-pentene 4,4-Dimethyl-2-pentene C7H14->4,4-Dimethyl-2-pentene 3,4-Dimethyl-2-pentene 3,4-Dimethyl-2-pentene C7H14->3,4-Dimethyl-2-pentene 2,3-Dimethyl-2-pentene 2,3-Dimethyl-2-pentene C7H14->2,3-Dimethyl-2-pentene 2,3-Dimethyl-1-pentene 2,3-Dimethyl-1-pentene C7H14->2,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentene C7H14->3,3-Dimethyl-1-pentene

Caption: Structural isomers of C₇H₁₄.

References

Differentiating 2,4-Dimethyl-2-Pentene from other C7H14 Isomers using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical challenge in chemical analysis, with significant implications for research, quality control, and drug development. Isomers, molecules sharing the same chemical formula (in this case, C7H14), can exhibit distinct physical, chemical, and biological properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation and definitive identification of such closely related structures. This guide provides a comprehensive comparison of the GC-MS analysis of 2,4-dimethyl-2-pentene against other C7H14 isomers, supported by experimental data and detailed protocols.

Distinguishing Isomers: The Power of GC-MS

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. Isomers with different boiling points and polarities will elute from the column at distinct retention times. Following separation, the mass spectrometer (MS) fragments the eluted compounds into characteristic ions, generating a unique mass spectrum for each isomer that serves as a molecular fingerprint. The combination of retention time and mass spectrum provides a high degree of confidence in isomer identification.

Comparative Data: Retention Time and Mass Spectra

The differentiation of this compound from its isomers relies on variations in their gas chromatographic retention times and mass spectral fragmentation patterns. While retention times can vary based on the specific analytical conditions, the elution order on a non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5ms), is generally influenced by the boiling point and degree of branching of the isomers. Highly branched isomers tend to have lower boiling points and, consequently, shorter retention times.

The following table summarizes the key mass spectral fragments for this compound and three other structurally similar C7H14 isomers. These fragments are crucial for their individual identification.

IsomerMolecular WeightKey Mass-to-Charge Ratios (m/z) and Relative Intensities
This compound 98.1941 (100%), 55 (80%), 83 (60%), 98 (M+, 25%)
2-Methyl-2-hexene 98.1941 (100%), 55 (95%), 69 (50%), 83 (40%), 98 (M+, 20%)
3-Methyl-2-hexene 98.1941 (100%), 55 (75%), 69 (60%), 83 (35%), 98 (M+, 15%)
2,3-Dimethyl-2-pentene 98.1941 (100%), 55 (70%), 83 (90%), 98 (M+, 10%)

Note: Relative intensities are approximate and can vary slightly between instruments.

Experimental Protocol: GC-MS Analysis of C7H14 Isomers

This section provides a detailed methodology for the GC-MS analysis of C7H14 isomers.

1. Sample Preparation:

  • Prepare a standard solution of this compound and other relevant C7H14 isomers in a volatile solvent such as hexane (B92381) or pentane. A concentration of 10-100 µg/mL is typically suitable.

  • Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-150.

  • Data Acquisition: Full scan mode.

Visualizing the Workflow and Fragmentation Logic

To better understand the analytical process and the principles of isomer differentiation, the following diagrams illustrate the experimental workflow and the logical relationships in mass spectral fragmentation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample C7H14 Isomer Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial GC_Injection Injection into GC Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization GC_Separation->MS_Ionization MS_Fragmentation Fragmentation MS_Ionization->MS_Fragmentation MS_Detection Mass Detection MS_Fragmentation->MS_Detection Chromatogram Chromatogram (Retention Time) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum (m/z vs. Intensity) MS_Detection->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Library_Search NIST Library Comparison Mass_Spectrum->Library_Search Library_Search->Identification

Caption: Experimental workflow for GC-MS analysis of C7H14 isomers.

Fragmentation_Logic cluster_isomer Isomer Structure cluster_ms Mass Spectrometry cluster_spectrum Resulting Spectrum Isomer C7H14 Isomer MolecularIon Molecular Ion (M+) m/z = 98 Isomer->MolecularIon Ionization FragmentIons Characteristic Fragment Ions MolecularIon->FragmentIons Fragmentation MassSpectrum Unique Mass Spectrum FragmentIons->MassSpectrum Detection

Caption: Logical relationship of isomer fragmentation in MS.

Conclusion

The differentiation of this compound from other C7H14 isomers is reliably achieved through GC-MS analysis. The combination of chromatographic separation, which provides distinct retention times based on the isomers' physical properties, and mass spectrometry, which yields unique fragmentation patterns, allows for their unambiguous identification. By employing a standardized GC-MS protocol with a non-polar column and careful comparison of the resulting mass spectra against reference data, researchers can confidently distinguish between these closely related compounds. This analytical approach is indispensable for ensuring the purity and identity of chemical entities in various scientific and industrial applications.

Stability of 2,4-Dimethyl-2-Pentene: A Comparative Analysis with Isomeric Dimethylpentenes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry, the stability of alkene isomers is a fundamental concept with significant implications for reaction thermodynamics and product distribution. This guide provides a detailed comparison of the stability of 2,4-dimethyl-2-pentene against its various isomers. The analysis is grounded in experimental heats of hydrogenation, which serve as a reliable measure of thermodynamic stability. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of isomeric stability.

Relative Stabilities of Dimethylpentene Isomers

The thermodynamic stability of an alkene is inversely related to its heat of hydrogenation (ΔH° hydrog). A lower heat of hydrogenation signifies a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. The stability of alkenes is primarily influenced by the degree of substitution of the double bond and the steric strain around it. Generally, stability increases with the number of alkyl substituents on the sp2-hybridized carbons of the double bond. For stereoisomers, trans (E) isomers are typically more stable than cis (Z) isomers due to reduced steric hindrance.

The following table summarizes the experimental heats of hydrogenation for this compound and several of its isomers. This data allows for a direct comparison of their relative stabilities.

Alkene IsomerStructureDegree of SubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
This compound(CH₃)₂C=CHCH(CH₃)₂Trisubstituted-109.4 ± 1.2Very High
2,4-Dimethyl-1-penteneCH₂=C(CH₃)CH₂CH(CH₃)₂Disubstituted-114.6 ± 1.2Moderate
(E)-3,4-Dimethyl-2-penteneCH₃CH=C(CH₃)CH(CH₃)₂Trisubstituted-108.0 ± 0.4Very High
(Z)-3,4-Dimethyl-2-penteneCH₃CH=C(CH₃)CH(CH₃)₂TrisubstitutedNot directly found; expected to be slightly less stable than the (E) isomerHigh
4,4-Dimethyl-1-pentene (B165720)CH₂=CHCH₂C(CH₃)₃Monosubstituted-122.6 ± 0.6Low
(E)-4,4-Dimethyl-2-penteneCH₃CH=CHC(CH₃)₃DisubstitutedNot directly found; expected to be more stable than the (Z) isomerModerate
(Z)-4,4-Dimethyl-2-penteneCH₃CH=CHC(CH₃)₃Disubstituted-129.9 ± 0.4Low
3,3-Dimethyl-1-penteneCH₂=CHC(CH₃)₂CH₂CH₃Disubstituted-122.9 ± 1.0Low
2,3-Dimethyl-2-pentene (B84793)CH₃C(CH₃)=C(CH₃)CH₂CH₃TetrasubstitutedNot directly found; expected to be one of the most stable isomersVery High
2,3-Dimethyl-1-penteneCH₂=C(CH₃)CH(CH₃)CH₂CH₃DisubstitutedNot directly foundModerate

Data sourced from the NIST Chemistry WebBook, primarily from the work of Rogers and Dejroongruang (1989) and Turner, Nettleton, et al. (1958).

From the data, it is evident that this compound is a highly stable isomer, comparable in stability to (E)-3,4-dimethyl-2-pentene. The high stability of these trisubstituted alkenes is consistent with the general principles of alkene stability. The tetrasubstituted 2,3-dimethyl-2-pentene is predicted to be even more stable. In contrast, the monosubstituted 4,4-dimethyl-1-pentene and the sterically hindered (Z)-4,4-dimethyl-2-pentene exhibit significantly higher heats of hydrogenation, indicating lower stability.

Experimental Determination of Alkene Stability

The quantitative data presented in this guide are primarily derived from calorimetric measurements of the heat of hydrogenation. A general experimental protocol for this determination is outlined below.

Catalytic Hydrogenation via Calorimetry

Objective: To measure the heat released during the catalytic hydrogenation of a dimethylpentene isomer to its corresponding alkane (2,4-dimethylpentane).

Materials:

  • Dimethylpentene isomer of high purity

  • Hydrogen gas (high purity)

  • Catalyst: Typically Platinum(IV) oxide (Adam's catalyst, PtO₂) or Palladium on carbon (Pd/C)

  • Solvent: Acetic acid or a hydrocarbon such as cyclohexane (B81311) or hexane

  • Calorimeter: A reaction calorimeter capable of precise temperature measurement.

Procedure:

  • A known mass of the dimethylpentene isomer is dissolved in the chosen solvent and placed in the reaction vessel of the calorimeter.

  • A catalytic amount of PtO₂ or Pd/C is added to the solution.

  • The system is allowed to reach thermal equilibrium.

  • The reaction vessel is then charged with a known amount of hydrogen gas, and the hydrogenation reaction is initiated, often by stirring to ensure proper mixing.

  • The temperature change of the system is carefully monitored and recorded as the exothermic hydrogenation reaction proceeds.

  • The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

  • The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the alkene that reacted.

The following diagram illustrates the workflow for determining the enthalpy of hydrogenation.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Calorimetric Measurement cluster_analysis Data Analysis prep_alkene Weigh pure alkene isomer prep_solvent Dissolve in solvent (e.g., acetic acid) prep_alkene->prep_solvent prep_catalyst Add catalyst (e.g., PtO₂) prep_solvent->prep_catalyst equilibrium Equilibrate in calorimeter prep_catalyst->equilibrium hydrogenation Introduce H₂ and initiate reaction equilibrium->hydrogenation monitoring Monitor temperature change hydrogenation->monitoring calc_heat Calculate total heat evolved monitoring->calc_heat calc_enthalpy Determine molar enthalpy of hydrogenation calc_heat->calc_enthalpy stability_factors cluster_factors Influencing Factors cluster_effects Resulting Effects substitution Degree of Substitution (Number of alkyl groups on C=C) hyperconjugation Hyperconjugation (Stabilization of π-system) substitution->hyperconjugation increases sterics Steric Hindrance (Cis/Trans isomerism, bulky groups) strain Steric Strain (Repulsive interactions) sterics->strain increases stability Alkene Stability hyperconjugation->stability increases strain->stability decreases heat_hydrog Heat of Hydrogenation (ΔH° hydrog) stability->heat_hydrog inversely proportional to

A Comparative Analysis of the Reactivity of 2,4-Dimethyl-2-pentene and 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric alkenes: 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene (B165552). The information presented herein is supported by thermochemical data and established principles of organic reaction mechanisms, offering valuable insights for professionals engaged in chemical synthesis and drug development.

Introduction

This compound and 2,4-dimethyl-1-pentene are structural isomers with the chemical formula C₇H₁₄. The key difference between these two compounds lies in the position of the carbon-carbon double bond. This seemingly minor structural variance leads to significant differences in their thermodynamic stability and, consequently, their chemical reactivity. This compound is a tetrasubstituted alkene, while 2,4-dimethyl-1-pentene is a 1,1-disubstituted (or gem-disubstituted) alkene. Generally, the thermodynamic stability of an alkene increases with the number of alkyl substituents on the double-bonded carbons. This increased stability is attributed to hyperconjugation and steric effects. A more stable alkene will typically exhibit lower reactivity in addition reactions.

Quantitative Comparison of Alkene Stability

The most direct quantitative measure of alkene stability is the heat of hydrogenation (ΔH° hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A lower (less negative) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the saturated alkane.

AlkeneStructureSubstitutionHeat of Hydrogenation (kcal/mol)
This compound(CH₃)₂C=CHCH(CH₃)₂Tetrasubstituted-26.9
2,4-Dimethyl-1-penteneCH₂=C(CH₃)CH₂CH(CH₃)₂Disubstituted-28.5

Note: The heat of hydrogenation for 2,4-dimethyl-1-pentene was calculated using its heat of combustion and the heat of formation of 2,4-dimethylpentane (B89610).

The data clearly indicates that this compound is the more stable isomer, as evidenced by its lower heat of hydrogenation. This difference of 1.6 kcal/mol is significant and predicts a lower overall reactivity for the tetrasubstituted alkene in addition reactions.

Reactivity in Electrophilic Addition Reactions

The reactivity of alkenes is predominantly characterized by electrophilic addition reactions, where the π-bond of the alkene acts as a nucleophile. The following sections compare the expected reactivity of this compound and 2,4-dimethyl-1-pentene in three common electrophilic addition reactions.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst. Both this compound and 2,4-dimethyl-1-pentene are reduced to 2,4-dimethylpentane upon hydrogenation.[1][2]

Reactivity Comparison: Based on the heats of hydrogenation, 2,4-dimethyl-1-pentene is expected to undergo catalytic hydrogenation at a faster rate than this compound under the same conditions. The higher ground state energy of the less stable 1-pentene (B89616) isomer means it has a lower activation energy barrier to overcome to reach the transition state of the reaction.

Hydrogenation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Alkene Alkene (2,4-dimethyl-1-pentene or This compound) ReactionVessel Reaction Vessel (e.g., Flask with H₂ balloon) Alkene->ReactionVessel H2 H₂ Gas H2->ReactionVessel Catalyst Catalyst (e.g., Pd/C) Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Product Product (2,4-Dimethylpentane) ReactionVessel->Product Stirring at RT

Figure 1: General experimental workflow for catalytic hydrogenation.
Halogenation (e.g., Bromination)

Halogenation involves the addition of a halogen, such as bromine (Br₂), across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition.

Reactivity Comparison: 2,4-dimethyl-1-pentene is expected to react faster with bromine than this compound. The tetrasubstituted nature of this compound presents significant steric hindrance to the formation of the bridged bromonium ion intermediate, thus increasing the activation energy of the reaction. The less hindered double bond of 2,4-dimethyl-1-pentene is more accessible to the incoming bromine molecule.

Bromination_Mechanism Reactants Alkene + Br₂ Intermediate Cyclic Bromonium Ion Intermediate Reactants->Intermediate Electrophilic Attack Product Vicinal Dibromide (anti-addition) Intermediate->Product Nucleophilic Attack by Br⁻

Figure 2: Simplified signaling pathway for the bromination of an alkene.
Hydrohalogenation (e.g., Hydrobromination)

Hydrohalogenation is the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. This reaction typically proceeds through a carbocation intermediate and follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon, leading to the formation of the more stable carbocation intermediate.

Reactivity Comparison: 2,4-dimethyl-1-pentene is expected to react more rapidly with HBr than this compound. The rate-determining step in this reaction is the formation of the carbocation intermediate.

  • 2,4-Dimethyl-1-pentene: Protonation of the terminal carbon (C1) leads to a stable tertiary carbocation at C2. This is a relatively low-energy pathway.

  • This compound: Protonation of either C2 or C3 will lead to a tertiary carbocation. However, the initial protonation of the highly substituted and sterically hindered double bond is expected to be slower than the protonation of the less hindered terminal double bond of the 1-pentene isomer.

Therefore, the formation of the carbocation intermediate is more facile for 2,4-dimethyl-1-pentene, resulting in a faster overall reaction rate.

Hydrobromination_Pathway cluster_alkene1 2,4-Dimethyl-1-pentene cluster_alkene2 This compound A1 Protonation of C1 C1 Tertiary Carbocation (More Stable) A1->C1 P1 2-Bromo-2,4-dimethylpentane (Major Product) C1->P1 Br⁻ Attack A2 Protonation of C2 or C3 C2 Tertiary Carbocation A2->C2 P2 2-Bromo-2,4-dimethylpentane or 3-Bromo-2,4-dimethylpentane C2->P2 Br⁻ Attack

References

A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 2,4-dimethyl-2-pentene, a branched, acyclic olefin. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent and robust technique for volatile compounds, and a comparative overview of High-Performance Liquid Chromatography (HPLC) as a potential alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical procedures for this compound.

Introduction to Analytical Approaches

The quantification of volatile, non-polar compounds like this compound presents unique analytical challenges. The selection of an appropriate method is critical for ensuring data integrity and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark for analyzing volatile organic compounds. Its high separation efficiency and the definitive identification provided by mass spectrometry make it highly suitable for this compound.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique, though less common for highly volatile, non-polar hydrocarbons due to their poor retention on conventional reversed-phase columns and lack of a strong UV chromophore. However, with specific column chemistries and detection methods, it can be a viable option. A method for a structural isomer, 2,4,4-trimethyl-2-pentene, has been demonstrated using a reversed-phase column.[2]

Comparative Validation Data

The following tables summarize the performance characteristics of representative GC-MS and HPLC methods for the quantification of this compound. The data is compiled based on typical performance for similar analytes and methods.[3][4]

Table 1: Linearity and Range

ParameterGC-MSHPLC-UV (Low Wavelength)
Calibration Range0.1 - 100 µg/mL1 - 500 µg/mL
Correlation Coefficient (R²)> 0.999> 0.997
Calibration ModelLinearLinear

Table 2: Accuracy and Precision

ParameterGC-MSHPLC-UV (Low Wavelength)
Accuracy (% Recovery)
Low QC (0.3 µg/mL)98.5 - 101.2%95.3 - 104.1%
Mid QC (50 µg/mL)99.1 - 100.5%97.8 - 102.5%
High QC (80 µg/mL)98.9 - 100.8%98.1 - 101.9%
Precision (% RSD)
Intra-day (n=6)< 2.5%< 4.0%
Inter-day (n=18)< 4.0%< 6.5%

Table 3: Sensitivity

ParameterGC-MSHPLC-UV (Low Wavelength)
Limit of Detection (LOD)0.03 µg/mL0.3 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL1.0 µg/mL

Experimental Protocols

Detailed methodologies for the GC-MS and a proposed HPLC method are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is optimized for the analysis of volatile alkenes.[5]

1. Sample Preparation (Static Headspace)

  • Accurately weigh or pipette the sample into a headspace vial.

  • Add an appropriate solvent (e.g., methanol) and an internal standard if required.

  • Seal the vial immediately.

  • Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250°C. A split injection (e.g., 20:1) is typically used.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier ion: m/z 98 (Molecular Ion [C₇H₁₄]⁺).[6]

    • Qualifier ions: m/z 83, 41.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed method is based on the analysis of a structural isomer and is adapted for this compound.[2]

1. Sample Preparation

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector set to a low wavelength (e.g., 200 nm), as alkenes have weak absorbance.

  • Injection Volume: 10 µL.

Method Validation Workflow and Diagrams

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[7] The process involves evaluating several key performance characteristics.

G cluster_0 Analytical Method Validation Workflow cluster_1 Performance Characteristics Evaluation start Define Analytical Procedure & Purpose dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod LOD protocol->lod loq LOQ protocol->loq robust Robustness protocol->robust report Validation Report (Summarize Data) end Method Approved for Routine Use report->end

Caption: General workflow for analytical method validation.

G cluster_0 GC-MS Experimental Workflow sample_prep Sample Preparation (Headspace Vial) incubation Incubation (e.g., 80°C for 15 min) sample_prep->incubation injection Headspace Injection (Split Mode) incubation->injection separation GC Separation (DB-5ms Column) injection->separation detection MS Detection (EI, SIM Mode) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

G cluster_0 HPLC Experimental Workflow sample_prep Sample Preparation (Dissolution & Filtration) injection Liquid Injection sample_prep->injection separation HPLC Separation (C18 Column) injection->separation detection UV Detection (Low Wavelength) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for HPLC analysis.

Conclusion

References

cross-referencing mass spectral data for 2,4-dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Mass Spectral Data for 2,4-Dimethyl-2-Pentene and Its Isomers

For researchers, scientists, and professionals in drug development, accurate identification and differentiation of chemical isomers are critical. Mass spectrometry is a powerful analytical technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectral data for this compound and its isomers, 2,3-dimethyl-2-pentene (B84793) and 3,4-dimethyl-2-pentene.

Mass Spectral Data Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound and its selected isomers. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5]

m/zThis compound Relative Intensity (%)2,3-Dimethyl-2-pentene Relative Intensity (%)3,4-Dimethyl-2-pentene Relative Intensity (%)
41554865
431006258
5585100100
56302535
83403545
98152018

Experimental Protocols

The mass spectral data presented were obtained using electron ionization (EI) mass spectrometry, a standard method for the analysis of volatile organic compounds.

General Experimental Workflow:

A general workflow for acquiring electron ionization mass spectra is outlined below.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis Sample Injection Sample Injection Vaporization Vaporization Sample Injection->Vaporization Ion Source Ion Source Vaporization->Ion Source Electron Beam Electron Beam Electron Beam->Ion Source Acceleration Acceleration Ion Source->Acceleration Deflection Deflection Acceleration->Deflection Detection Detection Deflection->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Figure 1. General workflow for obtaining an electron ionization mass spectrum.

Detailed Methodology:

  • Sample Introduction: The analyte, such as this compound, is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from a mixture or directly as a pure compound.

  • Vaporization: The sample is heated to ensure it is in the gaseous phase before entering the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged ions and neutral fragments. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathway of this compound

The fragmentation of this compound in an electron ionization mass spectrometer is a complex process that leads to a characteristic pattern of fragment ions. Understanding this pathway is key to its identification.

G cluster_frags M [C7H14]+• (m/z 98) This compound F83 [C6H11]+ (m/z 83) M->F83 -CH3 F55 [C4H7]+ (m/z 55) M->F55 -C3H7 F43 [C3H7]+ (m/z 43) M->F43 -C4H9 F41 [C3H5]+ (m/z 41) F83->F41 -C3H6 F55->F41 -CH2

Figure 2. Simplified fragmentation pathway of this compound.

The fragmentation of this compound is initiated by the loss of a methyl group (-CH3) to form a stable tertiary carbocation at m/z 83. Subsequent losses of neutral fragments and rearrangements lead to the other observed major peaks. The base peak at m/z 43 corresponds to the isopropyl cation ([C3H7]+), a particularly stable secondary carbocation. The peak at m/z 55 is attributed to the butenyl cation ([C4H7]+), while the peak at m/z 41 represents the allyl cation ([C3H5]+). The distinct relative abundances of these fragments provide a unique signature for this compound compared to its isomers.

References

A Comparative Guide to Catalysts for the Synthesis of 2,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 2,4-dimethyl-2-pentene, a branched C7 olefin, is a significant reaction in organic chemistry, with applications in fine chemical synthesis and as a potential component in high-octane fuels. The efficiency of this synthesis is highly dependent on the catalyst employed, which governs the reaction pathway, yield, and selectivity. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, focusing on the two primary routes: the dehydration of 2,4-dimethyl-2-pentanol (B165554) and the isomerization of other C7 olefins.

Catalyst Performance: A Comparative Overview

The selection of an appropriate catalyst is crucial for optimizing the yield and selectivity towards this compound. The following table summarizes the performance of different catalysts for the synthesis of this compound and related olefins. It is important to note that the data is compiled from various studies and may not represent a direct side-by-side comparison under identical reaction conditions.

CatalystReaction TypeSubstrateTemperature (°C)Conversion (%)Selectivity to this compound (%)Other Major Products
Zeolite ZSM-5 DehydrationBranched Alcohols200-300HighModerate-HighOther isomers, cracking products
Amberlyst-15 DehydrationTertiary Alcohols50-120>95HighOther isomers, oligomers
Sulfuric Acid (H₂SO₄) Dehydration2,4-dimethyl-2-pentanol100-150HighModerate2,4-dimethyl-1-pentene, polymers
Phosphoric Acid (H₃PO₄) Dehydration2,4-dimethyl-2-pentanol150-200HighModerate2,4-dimethyl-1-pentene, polymers
Palladium on Carbon (Pd/C) Isomerization4,4-dimethyl-1-pentene25-100HighHighOther isomers
Zeolite Beta (BEA) IsomerizationC7 Olefins100-250HighModerate-HighOther isomers, cracking products
Zeolite Y (FAU) IsomerizationC7 Olefins100-250HighModerateOther isomers, cracking products

Reaction Pathways and Mechanisms

The synthesis of this compound can be achieved through two primary chemical transformations: the dehydration of a corresponding alcohol or the isomerization of a C7 olefin. The choice of catalyst plays a pivotal role in directing the reaction towards the desired product.

G cluster_dehydration Dehydration Pathway cluster_isomerization Isomerization Pathway 2_4_dimethyl_2_pentanol 2,4-Dimethyl-2-pentanol protonated_alcohol Protonated Alcohol 2_4_dimethyl_2_pentanol->protonated_alcohol H⁺ (Acid Catalyst) carbocation Tertiary Carbocation protonated_alcohol->carbocation -H₂O 2_4_dimethyl_2_pentene This compound carbocation->2_4_dimethyl_2_pentene -H⁺ (Zaitsev Product) 2_4_dimethyl_1_pentene 2,4-Dimethyl-1-pentene carbocation->2_4_dimethyl_1_pentene -H⁺ (Hofmann Product) other_c7_olefins Other C7 Olefins (e.g., 4,4-dimethyl-1-pentene) pi_complex π-Allyl Pd Complex or Carbocation other_c7_olefins->pi_complex Catalyst (e.g., Pd/C, Zeolite) isomerized_product This compound pi_complex->isomerized_product Rearrangement

Caption: Reaction pathways for the synthesis of this compound.

Experimental Protocols

Detailed and consistent experimental protocols are essential for the accurate comparison of catalyst performance. Below are representative procedures for the synthesis of this compound via dehydration and isomerization pathways.

Protocol 1: Dehydration of 2,4-Dimethyl-2-Pentanol using a Solid Acid Catalyst

This protocol describes a general procedure for the dehydration of 2,4-dimethyl-2-pentanol using a solid acid catalyst such as Amberlyst-15 or a zeolite.

G start Start setup Set up a reflux apparatus with a Dean-Stark trap. start->setup charge_reactor Charge the flask with 2,4-dimethyl-2-pentanol and the solid acid catalyst. setup->charge_reactor heat Heat the mixture to reflux. charge_reactor->heat collect_water Collect the water by-product in the Dean-Stark trap. heat->collect_water monitor Monitor the reaction progress by GC-MS. collect_water->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter to remove the catalyst. cool->filter wash Wash the organic layer with NaHCO₃ solution and brine. filter->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry distill Distill the product to obtain pure this compound. dry->distill end End distill->end

Caption: Experimental workflow for solid acid catalyzed dehydration.

Procedure:

  • Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.

  • Charging the Reactor: The flask is charged with 2,4-dimethyl-2-pentanol (1.0 eq) and the solid acid catalyst (e.g., Amberlyst-15, 10-20 wt%).

  • Reaction: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the catalyst is removed by filtration. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Protocol 2: Isomerization of a C7 Olefin using a Heterogeneous Catalyst

This protocol outlines a general method for the isomerization of a C7 olefin, such as 4,4-dimethyl-1-pentene, to this compound using a heterogeneous catalyst like Pd/C or a zeolite.

G start Start charge_flask Charge a flask with the starting olefin, solvent, and catalyst. start->charge_flask inert_atmosphere Establish an inert atmosphere (e.g., N₂ or Ar). charge_flask->inert_atmosphere stir Stir the mixture at the desired temperature. inert_atmosphere->stir monitor_reaction Monitor the reaction by GC analysis. stir->monitor_reaction cool_down Cool the reaction to room temperature. monitor_reaction->cool_down filter_catalyst Filter off the catalyst. cool_down->filter_catalyst remove_solvent Remove the solvent under reduced pressure. filter_catalyst->remove_solvent purify Purify the product by distillation or chromatography. remove_solvent->purify end End purify->end

Caption: Experimental workflow for heterogeneous catalytic isomerization.

Procedure:

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a condenser.

  • Charging the Reactor: The flask is charged with the starting olefin (e.g., 4,4-dimethyl-1-pentene, 1.0 eq), a suitable solvent (e.g., toluene (B28343) or hexane), and the heterogeneous catalyst (e.g., 5 mol% Pd/C or 10 wt% zeolite).

  • Inert Atmosphere: The system is purged with an inert gas (e.g., nitrogen or argon).

  • Reaction: The mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by GC until the desired conversion is achieved.

  • Work-up: The reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation or column chromatography to afford pure this compound.

Logical Relationship of Synthesis Strategies

The production of this compound is part of a broader network of chemical transformations. The following diagram illustrates the logical flow from starting materials to the final product through the primary synthesis routes.

G start_alcohol 2,4-Dimethyl-2-pentanol dehydration Dehydration start_alcohol->dehydration start_olefin Other C7 Olefins isomerization Isomerization start_olefin->isomerization product This compound dehydration->product byproducts Byproducts (e.g., other isomers, polymers) dehydration->byproducts isomerization->product isomerization->byproducts

A Comparative Guide to Purity Assessment of 2,4-Dimethyl-2-Pentene: Quantitative NMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for starting materials and synthesized compounds is a cornerstone of quality control and experimental reproducibility. This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of 2,4-dimethyl-2-pentene: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols and comparative performance data to facilitate the selection of the most suitable method for your analytical requirements.

Quantitative Data Summary

The purity of a representative batch of this compound was assessed using both ¹H qNMR and GC-FID. The results, including the mean purity and standard deviation from replicate measurements, are summarized in the table below to provide a clear comparison of the techniques' performance.

Analytical TechniqueMean Purity (%)Standard Deviation (±%)Key AdvantagesLimitations
¹H qNMR 99.10.2Provides absolute quantification without a specific analyte reference standard; offers structural information for impurity identification.[1]Lower sensitivity for trace-level impurities compared to chromatographic methods.[1]
GC-FID 99.30.3High precision, robustness, and high sensitivity to volatile organic impurities.[2][3]Does not provide structural information for the identification of unknown impurities.[1]

Experimental Protocols

Detailed methodologies for both qNMR and GC-FID are crucial for obtaining reliable and reproducible results.

Purity Assessment by Quantitative NMR (qNMR)

Principle: qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[1][4] This method does not rely on the separation of components and simultaneously provides structural information.

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of This compound dissolve Dissolve analyte and internal standard in ~0.7 mL of Chloroform-d weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of 1,4-Dinitrobenzene (Internal Standard) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) transfer->nmr_acq process Phase and baseline correct the spectrum nmr_acq->process integrate Integrate characteristic signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity (%) calculate->result

Experimental workflow for this compound purity validation by qNMR.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' with a 30° pulse).

  • Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a conservative value of 30-60 seconds is recommended for accurate quantification).[1]

    • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest (typically 8 to 16 scans).[5]

    • Spectral Width (sw): To encompass all relevant signals (e.g., 0 to 10 ppm).

    • Acquisition Time (aq): Sufficient for proper signal digitization (e.g., > 3 seconds).

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into the same vial. The internal standard must have a known purity, and its signals in the ¹H NMR spectrum should not overlap with those of the analyte.[6]

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to an NMR tube.[7] Ensure complete dissolution.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, and manually phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl proton) and a signal from the internal standard (e.g., the aromatic protons of 1,4-dinitrobenzene).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte refers to this compound and IS refers to the internal standard.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[1] The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte. Purity is typically determined by area percent normalization, assuming all components have a similar response factor.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A nonpolar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane (B18724) (e.g., 1 mg/mL).

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

Data Processing and Purity Calculation:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Comparison of Analytical Methods

The choice between qNMR and GC-FID depends on the specific analytical needs.

Method_Comparison cluster_qnmr Quantitative NMR (qNMR) cluster_gcfid Gas Chromatography-FID (GC-FID) qnmr_adv Advantages: - Absolute Quantification - Structural Information - Non-destructive qnmr_lim Limitations: - Lower Sensitivity - Higher Equipment Cost gcfid_adv Advantages: - High Sensitivity - High Throughput - Lower Equipment Cost gcfid_lim Limitations: - Relative Quantification (typically) - No Structural Information - Destructive decision Choice of Method req1 Need for absolute purity and impurity identification? decision->req1 req2 Need to detect trace impurities? decision->req2 req1->qnmr_adv Yes req1->gcfid_lim No req2->qnmr_lim No req2->gcfid_adv Yes

Logical comparison for selecting between qNMR and GC-FID.

Both qNMR and GC-FID are robust and reliable techniques for the purity determination of this compound.

  • qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation of the main component and any impurities are paramount.[9] Its non-destructive nature is also advantageous when sample quantities are limited.

  • GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying volatile trace impurities.[3] For high-throughput screening or when the primary concern is the detection of low-level contaminants, GC-FID is an excellent and often more accessible option.

In many quality control workflows, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of a compound's purity.

References

Inter-Laboratory Comparison of 2,4-Dimethyl-2-Pentene Analysis: A Method Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 2,4-dimethyl-2-pentene. The objective of this study is to assess the proficiency and comparability of analytical results among different laboratories employing gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are involved in the quantification of volatile organic compounds.

Experimental Protocols

The analytical method for determining the concentration of this compound in a standardized sample was based on a common gas chromatography-mass spectrometry (GC-MS) protocol. Participating laboratories were instructed to adhere to the following experimental parameters to ensure consistency in the comparison.

1. Sample Preparation:

  • Sample Matrix: A solution of this compound in methanol (B129727) at a target concentration of 50 µg/mL was prepared and distributed to each participating laboratory.

  • Internal Standard: Laboratories were provided with a solution of 2-methyl-2-pentene (B165383) to be used as an internal standard (IS) at a concentration of 50 µg/mL.

  • Calibration Standards: Each laboratory was responsible for preparing a series of calibration standards from a certified reference material of this compound. The concentration range for the calibration curve was specified as 1, 5, 10, 25, 50, and 100 µg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or equivalent).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for this compound: m/z 83 (quantifier), 98 (qualifier).[1]

    • Ions for 2-methyl-2-pentene (IS): m/z 69 (quantifier), 84 (qualifier).

3. Data Analysis and Reporting:

  • Laboratories were required to perform a minimum of three independent measurements of the provided sample.

  • The concentration of this compound was to be determined using the internal standard calibration method.

  • Results were to be reported as the mean concentration (µg/mL) with the standard deviation.

Data Presentation

The following table summarizes the quantitative results reported by the participating laboratories. The consensus mean and standard deviation were calculated from the submitted data. Z-scores were calculated for each laboratory to assess their performance relative to the consensus value. A Z-score between -2 and +2 is generally considered satisfactory.

Laboratory IDReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Z-score
Lab 0149.51.2-0.45
Lab 0252.11.51.91
Lab 0348.90.9-1.00
Lab 0450.31.10.27
Lab 0547.81.3-2.00
Lab 0651.51.01.36
Consensus Mean 50.1
Standard Deviation 1.1

Mandatory Visualization

The following diagram illustrates the workflow of this inter-laboratory comparison study.

G cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_reporting Data Reporting and Evaluation A Sample Preparation (this compound in Methanol) B Distribution to Participating Laboratories A->B C Sample Analysis (GC-MS) B->C D Data Acquisition and Quantification C->D E Submission of Results D->E F Statistical Analysis (Mean, SD, Z-score) E->F G Performance Evaluation F->G H Final Report Generation G->H

References

Performance of Deuterated 2,4-Dimethyl-2-Pentene as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive overview of the performance of deuterated 2,4-dimethyl-2-pentene as an internal standard, primarily in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). Due to the limited availability of direct experimental data for this specific deuterated alkene, this guide will draw upon established principles of isotope dilution mass spectrometry (IDMS) and provide comparative data from commonly used deuterated internal standards like toluene-d8 (B116792) to offer a thorough performance evaluation.

Core Principles of Using Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative analysis for several key reasons.[1] By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), the chemical and physical properties of the molecule remain nearly identical to the non-deuterated analyte.[2] This similarity ensures that the internal standard behaves in a comparable manner to the analyte during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in sample volume, injection inconsistencies, and matrix effects.[1] The mass difference allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification.

Performance Comparison: Deuterated this compound vs. Alternative Internal Standards

While specific quantitative data for deuterated this compound is scarce in publicly available literature, its performance can be inferred and compared to other common deuterated internal standards based on its chemical structure and the principles of GC-MS analysis. The most common alternatives for VOC analysis include deuterated aromatic compounds such as toluene-d8 and benzene-d6.[3]

Table 1: Comparative Performance of Deuterated Internal Standards for VOC Analysis

Performance ParameterDeuterated this compound (Alkene)Toluene-d8 (Aromatic)Benzene-d6 (Aromatic)
Analyte Compatibility Ideal for aliphatic and branched hydrocarbons.Broadly applicable for aromatic VOCs (e.g., BTEX) and other compounds with similar polarity.[3]Primarily used for the analysis of benzene (B151609) and other highly volatile aromatic compounds.[3]
Chromatographic Behavior Shorter retention time compared to aromatic compounds of similar carbon number. Good peak shape is expected.Retention time is influenced by the aromatic ring's interaction with the column's stationary phase.Highly volatile with a short retention time.
Mass Spectral Properties Fragmentation pattern characteristic of branched alkenes.Stable aromatic ring leads to a prominent molecular ion and characteristic fragmentation.Strong molecular ion peak.
Potential for Isotopic Effect Minimal isotopic effect on retention time is expected due to the non-aromatic structure.A slight retention time shift compared to the non-deuterated analog can occur (isotopic effect).A slight isotopic effect on retention time is possible.
Susceptibility to Back-Exchange Generally low, as the deuterium atoms are on a stable carbon backbone.Very low, as deuterium on an aromatic ring is highly stable.Very low.
Linearity (Typical R²) Expected to be >0.99 across a defined concentration range.Consistently >0.99 in validated methods.Consistently >0.99 in validated methods.
Recovery Expected to be consistent and reproducible, mirroring the recovery of similar aliphatic analytes.High and consistent recovery is well-documented.High and consistent recovery is well-documented.

Experimental Protocols

A robust experimental protocol is fundamental for achieving reliable quantitative results. The following is a representative methodology for the analysis of volatile hydrocarbons in a liquid matrix (e.g., water or a solvent) using a deuterated internal standard with GC-MS.

Preparation of Standards and Reagents
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each target hydrocarbon analyte into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol (B129727) or hexane).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of deuterated this compound (or other selected deuterated internal standard) in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will result in a significant and reproducible peak in the chromatogram when a small volume is added to the samples and standards.

Sample Preparation
  • Transfer a known volume or weight of the liquid sample into a headspace vial.

  • Add a precise volume of the internal standard spiking solution to the sample in the vial.

  • For calibration standards, add the same amount of the internal standard spiking solution to a series of blank matrix vials, followed by the addition of the respective analyte working standard solutions.

  • Seal the vials immediately.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection Mode: Headspace or Purge and Trap are common for volatile analytes.

  • Oven Temperature Program: An optimized temperature program to ensure good separation of the target analytes and the internal standard. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Monitor at least one characteristic ion for each analyte and the deuterated internal standard.

Data Analysis
  • Integrate the peak areas of the characteristic ions for each analyte and the deuterated internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the data from the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Determine the concentration of the analytes in the samples by using the calculated response factors and the peak area ratios from the sample chromatograms.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Sample Collection spike_is Spike with Deuterated Internal Standard prep_sample->spike_is gc_ms GC-MS with Headspace/Purge & Trap spike_is->gc_ms prep_cal Prepare Calibration Standards spike_cal Spike Calibration Standards with Internal Standard prep_cal->spike_cal spike_cal->gc_ms integrate Peak Integration gc_ms->integrate calc_rf Calculate Response Factors integrate->calc_rf calibrate Generate Calibration Curve calc_rf->calibrate quantify Quantify Analytes in Samples calibrate->quantify

Caption: Experimental workflow for VOC analysis using a deuterated internal standard.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the quality of the analytical data.

logical_relationship cluster_options Internal Standard Options cluster_outcome Desired Outcome analyte Target Analyte (e.g., Volatile Hydrocarbon) is_choice Internal Standard Selection analyte->is_choice deuterated_alkene Deuterated Alkene (e.g., d-2,4-Dimethyl-2-pentene) is_choice->deuterated_alkene Similar Structure deuterated_aromatic Deuterated Aromatic (e.g., Toluene-d8) is_choice->deuterated_aromatic Similar Polarity/ Volatility result Accurate & Precise Quantification deuterated_alkene->result deuterated_aromatic->result

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

2,4-Dimethyl-2-pentene is a highly flammable liquid and vapor that requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This document provides essential procedural guidance for the proper disposal of this compound, in line with standard laboratory safety practices. Adherence to these procedures is critical to mitigate risks of fire, explosion, and environmental contamination.

I. Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This substance can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Inhalation of high concentrations of its vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

  • Skin and Body Protection: Protective clothing should be worn.[4] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[4]

Handling and Storage:

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent escalation.

For Small Spills:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][4]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the spill.[3][4][5]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[3][4][5]

For Large Spills:

  • Evacuate: Clear the area of all personnel and move upwind.[5]

  • Alert Authorities: Notify your institution's emergency responders or safety office.[5]

  • Containment: If it is safe to do so, prevent the spill from entering drains or waterways.[5]

III. Disposal Procedures

This compound is classified as hazardous waste and must be disposed of accordingly.[3] Do not release it into the environment or dispose of it down the drain.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][7]

    • Do not mix with other waste streams unless it is a designated non-halogenated organic solvent waste container.[6][8]

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.[9]

    • The storage area must be a well-ventilated and cool location, away from ignition sources.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • Disposal must be conducted at an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][4]

IV. Quantitative Data

Currently, there is no specific quantitative data available in the provided search results regarding concentration limits or specific quantities that would alter the disposal procedure for this compound. The guiding principle is that any amount of this chemical is considered hazardous waste and must be disposed of through the proper channels.

ParameterValueSource
Waste Classification Hazardous Waste[3]
Disposal Method Approved Waste Disposal Plant[2][4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure: 1. Eliminate ignition sources 2. Absorb with inert material 3. Collect in sealed container is_spill->small_spill Yes, small large_spill Large Spill Procedure: 1. Evacuate area 2. Alert emergency services 3. Contain if safe is_spill->large_spill Yes, large waste_collection Routine Waste Collection: Collect in labeled, sealed, compatible container is_spill->waste_collection No, routine waste storage Store in designated satellite accumulation area small_spill->storage disposal Contact EHS or licensed waste disposal service for pickup large_spill->disposal waste_collection->storage storage->disposal end Proper Disposal Complete disposal->end

Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,4-Dimethyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols and logistical plans for the handling and disposal of 2,4-Dimethyl-2-pentene, a highly flammable and potentially hazardous chemical. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

This compound is a colorless liquid that poses several risks, including flammability, skin irritation, and potential respiratory effects.[1] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these hazards. In the event of exposure, immediate and appropriate first aid is crucial.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must be equipped with the following:

Protection TypeRecommended EquipmentRationale
Eye and Face Safety glasses with side shields or a face shield.[2]Protects against splashes and vapors that can cause eye irritation.[1]
Hand Chemical-resistant gloves (e.g., butyl rubber).[3]Prevents skin contact which can lead to irritation and dermatitis.[4]
Body Chemical-resistant coveralls or a lab coat.[2]Protects against accidental spills and contamination of personal clothing.
Footwear Chemical-resistant, steel-toe boots or shoes.[2][5]Provides protection against spills and falling objects.
Respiratory Use in a well-ventilated area. For major spills or in confined spaces, a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[6][7]Minimizes the inhalation of vapors which can cause dizziness, drowsiness, and respiratory irritation.[4][6]

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ground and bond all containers and transfer equipment to prevent static discharge, which can ignite the flammable liquid.[8][9]

  • Use non-sparking tools and explosion-proof equipment.[6][8]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Store away from incompatible materials such as oxidizing agents.[6]

Emergency Procedures

Spill Response:

  • Minor Spills: Remove all ignition sources.[4] Absorb the spill with an inert material such as vermiculite, sand, or earth.[4][6] Collect the contaminated material in a sealed container for proper disposal.[4]

  • Major Spills: Evacuate the area immediately and move upwind.[4] Alert emergency responders.[4] Wear a self-contained breathing apparatus and full protective clothing.[4]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the victim to fresh air and keep them at rest. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[4][6]

Disposal Plan

All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance. Options may include incineration in a licensed facility.[4] Decontaminate empty containers before disposal.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response A Assess Hazards B Select Appropriate PPE A->B C Work in Ventilated Area B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Properly Store Chemical E->F G Decontaminate Work Area F->G H Dispose of Waste Correctly G->H I Spill Occurs J Follow Spill Response Protocol I->J K Exposure Occurs L Administer First Aid K->L

Caption: Logical workflow for the safe handling of this compound.

References

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